cis-Cyclohexane-1,4-diamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-1-2-6(8)4-3-5;;/h5-6H,1-4,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWJXVMHLYPGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737814 | |
| Record name | Cyclohexane-1,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121-79-1 | |
| Record name | Cyclohexane-1,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanediamine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-Cyclohexane-1,4-diamine Dihydrochloride: Properties, Applications, and Protocols
This guide provides a comprehensive technical overview of cis-cyclohexane-1,4-diamine dihydrochloride, a versatile chemical intermediate with significant applications in polymer science, coordination chemistry, and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, stereochemical nuances, reactivity, and practical applications of this compound, grounding all claims in authoritative references and field-proven insights.
Introduction: The Significance of Stereochemistry
Cyclohexane-1,4-diamine exists as two primary stereoisomers: cis and trans. While the trans isomer is often favored for its thermodynamic stability, the cis isomer presents a unique spatial arrangement of its two amine functional groups, making it a valuable and often irreplaceable building block in specialized applications.[1] The dihydrochloride salt form enhances the compound's stability and modifies its solubility, making it a convenient precursor for various synthetic transformations. This guide focuses specifically on the cis isomer, exploring how its distinct geometry dictates its reactivity and utility.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 2121-79-1 | [2][3][4] |
| Molecular Formula | C₆H₁₄N₂ · 2HCl (or C₆H₁₆Cl₂N₂) | [5][6] |
| Molecular Weight | 187.11 g/mol | [3][5][6] |
| Appearance | White to off-white powder or crystals. | [2] |
| Purity | Typically ≥98% | [4][6] |
| Storage | Store in a dry, cool, and well-ventilated place under an inert atmosphere. | [2][7] |
| Synonyms | cis-1,4-Cyclohexanediamine Dihydrochloride, cis-1,4-Diaminocyclohexane dihydrochloride | [2][8] |
Stereochemistry and Synthesis Considerations
The defining feature of this molecule is the cis relationship between the two amine groups. In the cyclohexane chair conformation, this forces one amine group into an axial position and the other into an equatorial position. This arrangement is less thermodynamically stable than the trans isomer, where both groups can occupy equatorial positions to minimize steric strain.[1]
The synthesis of 1,4-diaminocyclohexane often yields a mixture of cis and trans isomers, for instance, through the hydrogenation of p-phenylenediamine.[9] Isolating the pure cis isomer requires specific synthetic strategies or separation techniques that exploit the different physical properties of the isomers. From a practical standpoint, the choice between isomers is application-driven; the trans isomer is often used to create linear, rigid polymer chains, while the cis isomer is employed to introduce a specific kink or to act as a chelating ligand.
Chemical Reactivity and Key Applications
The two primary amine groups of cis-cyclohexane-1,4-diamine are nucleophilic and can participate in a wide range of chemical reactions, including acylation, alkylation, and condensation. The dihydrochloride salt must typically be neutralized in situ or in a separate step to liberate the free diamine for these reactions.
Polymer Chemistry
cis-Cyclohexane-1,4-diamine serves as a monomer in the synthesis of polyamides and a curing agent for epoxy resins.[10] Unlike its linear trans counterpart, the cis isomer introduces a defined geometric constraint into the polymer backbone. This can be strategically used to control properties like flexibility, solubility, and thermal stability.[10][11] For instance, in polyamides, the kink provided by the cis isomer can disrupt chain packing, leading to more amorphous materials with lower melting points but potentially improved solubility.
Coordination Chemistry and Pharmaceutical Development
The fixed spatial orientation of the amine groups makes cis-cyclohexane-1,4-diamine an excellent bidentate chelating ligand for metal ions. This property is of high interest in the development of novel therapeutic agents.
A notable application is in the synthesis of platinum(II) anticancer complexes.[12] By chelating to a platinum center, the diamine ligand forms a stable, large-ring structure. Research has shown that such complexes can exhibit significant antitumor activity, sometimes overcoming resistance mechanisms observed with established drugs like cisplatin.[12] The unique "locked boat" conformation adopted by the cyclohexane ring upon chelation is a key structural feature influencing the biological activity of these compounds.[12]
Furthermore, the diamine scaffold is utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful modality in drug discovery.[13]
Spectroscopic Characterization
Definitive identification of cis-cyclohexane-1,4-diamine and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is complex due to the various axial and equatorial protons on the cyclohexane ring. The signals for the protons on the carbons bearing the amino groups (C-H) are typically found in a distinct region from the other methylene protons.
-
¹³C NMR: Due to the molecule's symmetry, the ¹³C NMR spectrum of the cis isomer is expected to show fewer signals than a non-symmetrical analogue. One would anticipate signals for the two equivalent amine-bearing carbons (C-N) and the four equivalent methylene carbons in the ring, though conformational dynamics can complicate this simple picture.[14]
-
Mass Spectrometry (MS): For the free base (M), electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 114.[15][16] The fragmentation pattern would be characteristic of aliphatic amines.
-
Infrared (IR) Spectroscopy: The IR spectrum of the free diamine would feature characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. In the dihydrochloride salt form, these bands are replaced by broad absorptions for the ammonium salt (-NH₃⁺).
Safety, Handling, and Storage
This compound and its free base are classified as irritants and potentially corrosive.[8][17][18] Proper handling is imperative to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][8][19]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][17] Avoid contact with skin and eyes.[7][17]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[7]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[17] For eye contact, rinse cautiously with water for several minutes.[8][17] If inhaled, move to fresh air.[17] Seek immediate medical attention in all cases of significant exposure.[17]
Experimental Protocol: Synthesis of a Platinum(II) Complex
This protocol provides a representative method for synthesizing a platinum(II) complex using this compound, adapted from principles described in the literature.[12] This procedure is intended for trained professionals in a properly equipped laboratory.
Objective: To synthesize Dichloro(cis-cyclohexane-1,4-diamine)platinum(II).
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Dimethylformamide (DMF)
-
Acetone
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Liberation of the Free Diamine:
-
In a 50 mL round-bottom flask, dissolve 187 mg (1.0 mmol) of this compound in 10 mL of deionized water.
-
Slowly add 168 mg (2.0 mmol) of sodium bicarbonate in portions with stirring. The goal is to neutralize the dihydrochloride to the free diamine. Effervescence (CO₂) will be observed. Stir until gas evolution ceases. Rationale: This in-situ neutralization avoids isolating the potentially less stable free diamine.
-
-
Preparation of the Platinum Solution:
-
In a separate 100 mL flask, dissolve 415 mg (1.0 mmol) of K₂PtCl₄ in 20 mL of deionized water. The solution will be a deep red color.
-
Filter the solution to remove any insoluble impurities.
-
-
Complexation Reaction:
-
Add the aqueous solution of the free diamine dropwise to the stirred K₂PtCl₄ solution at room temperature.
-
A yellow precipitate should begin to form immediately.
-
Stir the reaction mixture at room temperature for 4-6 hours to ensure the reaction goes to completion. Rationale: The diamine displaces two chloride ligands from the platinum coordination sphere to form the neutral, chelated complex.
-
-
Isolation and Purification of the Product:
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with deionized water (3 x 10 mL), a small amount of 0.1 M HCl (to remove any unreacted diamine), more water (2 x 10 mL), and finally with cold acetone (2 x 5 mL). Rationale: The washing sequence is designed to remove inorganic salts, unreacted starting materials, and water to facilitate drying.
-
Dry the resulting yellow solid under vacuum at 40-50 °C to a constant weight.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as FT-IR, ¹H NMR, and elemental analysis.
-
References
- 1. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 1,4-Cyclohexanediamine dihydrochloride | C6H16Cl2N2 | CID 517711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2121-79-1 Name: cis-1,4-Cyclohexanediamine Dihydrochloride [xixisys.com]
- 8. echemi.com [echemi.com]
- 9. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. trans-1,4-Cyclohexanediamine [webbook.nist.gov]
- 17. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 18. 1,4-Cyclohexanediamine | 3114-70-3 | TCI AMERICA [tcichemicals.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
cis-Cyclohexane-1,4-diamine dihydrochloride synthesis routes
An In-depth Technical Guide to the Synthesis of cis-Cyclohexane-1,4-diamine Dihydrochloride
Introduction: The Strategic Importance of the cis-Isomer
cis-Cyclohexane-1,4-diamine is a versatile bifunctional molecule that serves as a critical building block in advanced materials and pharmaceutical development. Its unique stereochemistry, with both amino groups on the same side of the cyclohexane ring, imparts specific conformational constraints that are highly valued in the synthesis of specialized polymers, epoxy resins, and complex drug intermediates.[1] The dihydrochloride salt is the preferred form for handling and storage, offering enhanced stability and ease of use.
Applications for this compound are extensive and include:
-
Polymer Production: It is a key monomer in the synthesis of polyamides and polyimides, where its specific geometry influences the final properties of the material, such as flexibility and thermal stability.[1]
-
Pharmaceutical Development: The diamine core is a crucial intermediate in the synthesis of various pharmaceuticals, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2]
-
Curing Agents: It functions as an effective curing agent for epoxy resins, contributing to improved mechanical strength and durability in coatings, adhesives, and sealants.[1]
The primary challenge in producing cis-cyclohexane-1,4-diamine lies in controlling the stereochemistry of the final product. Most common synthetic routes yield a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable and, therefore, the major product.[3][4] Consequently, the isolation and purification of the desired cis isomer is the most critical and technically demanding aspect of the entire synthetic process. This guide provides a detailed examination of the predominant synthesis route, the crucial separation methodologies, and the analytical validation required to produce high-purity this compound.
Part 1: The Core Synthetic Strategy via Catalytic Hydrogenation
The most industrially viable and widely documented route to cyclohexane-1,4-diamine is the catalytic hydrogenation of p-phenylenediamine (PPD).[5] This process involves the reduction of the aromatic ring to a saturated cyclohexane ring. While efficient in terms of conversion, this pathway is not stereospecific and inherently produces an isomeric mixture.
Causality Behind Experimental Choices
-
Starting Material: p-Phenylenediamine is selected due to its commercial availability and relatively low cost, making it an economical starting point for large-scale production.[6]
-
Catalyst Selection: The choice of catalyst is paramount for achieving high conversion and influencing, to a lesser extent, the isomer ratio.
-
Ruthenium-based Catalysts (e.g., Ru/Al₂O₃): Ruthenium is highly effective for the hydrogenation of aromatic rings under relatively mild conditions. It is a common choice for this transformation.[5][7] Pre-treating the ruthenium catalyst with air or oxygen can enhance its performance.[8]
-
Nickel-based Catalysts (e.g., Raney Ni): Nickel catalysts are also employed, though they may require more forcing conditions (higher temperature and pressure) compared to ruthenium.[5][9]
-
The hydrogenation of PPD typically results in an equilibrium mixture of approximately 30% cis- and 70% trans-cyclohexane-1,4-diamine, as the trans configuration, where both amino groups can occupy equatorial positions, is sterically favored.[4]
Generalized Reaction Conditions
The catalytic hydrogenation is generally performed in an autoclave reactor under hydrogen pressure. The choice of solvent, temperature, and pressure can influence both the reaction rate and the final isomer distribution.
| Parameter | Typical Range | Rationale & Impact |
| Catalyst | 5% Ru/Al₂O₃, Raney Ni, Cobalt | Ruthenium is often preferred for its high activity at lower temperatures.[7][9] |
| Solvent | Water, Isopropanol, Dioxane | The solvent can affect catalyst activity and product solubility. Water is a green and effective solvent for this reaction.[7] |
| Temperature | 90°C - 200°C | Higher temperatures increase the reaction rate but can also lead to side reactions or favor the formation of the thermodynamic trans product.[7][9] |
| H₂ Pressure | 4 - 15 MPa (40 - 150 atm) | High pressure is necessary to ensure a sufficient concentration of dissolved hydrogen for the reduction to proceed efficiently.[7][9] |
Experimental Protocol: Catalytic Hydrogenation of p-Phenylenediamine
This protocol is a representative synthesis adapted from literature procedures and should be performed by qualified personnel with appropriate safety precautions.
-
Reactor Charging: To a high-pressure autoclave, add p-phenylenediamine, a suitable solvent (e.g., isopropanol or water), and the hydrogenation catalyst (e.g., 5% Ru/Al₂O₃, ~5-10% by weight relative to the substrate).[7]
-
System Purge: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 4 MPa).[7] Begin stirring and heat the mixture to the desired reaction temperature (e.g., 90°C).[7]
-
Reaction Monitoring: Maintain the temperature and pressure for a set duration (e.g., 2-6 hours). The reaction progress can be monitored by observing hydrogen uptake.
-
Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst. The resulting filtrate contains the mixture of cis- and trans-cyclohexane-1,4-diamine.
Part 2: Isomer Separation - The Key to Pure cis-Diamine
The successful synthesis of the target compound hinges on the efficient separation of the cis and trans isomers from the crude reaction mixture. The most effective method leverages the differential solubility of their dihydrochloride salts.[10]
Methodology: Fractional Crystallization of Dihydrochlorides
The underlying principle of this separation is that the dihydrochloride salts of the cis and trans isomers exhibit different solubilities in specific solvents, such as methanol or ethanol. By carefully controlling the solvent and temperature, one isomer can be selectively precipitated while the other remains in solution. A patented process describes converting the diamines to their dihydrochlorides in a methanol solution, which allows for the recovery of a major amount of the trans isomer, implying the cis isomer is more soluble under these conditions.[10] The cis isomer can then be recovered from the filtrate.
Experimental Protocol: Separation and Dihydrochloride Formation
-
pH Adjustment: Take the filtrate containing the isomeric mixture of diamines and dissolve it in a suitable solvent like methanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a concentrated solution of hydrochloric acid (or pass gaseous HCl through the solution) while stirring. The addition should be continued until the pH of the solution is acidic (pH 1-2), ensuring the complete formation of the diammonium dihydrochloride salts.[11]
-
Selective Precipitation: The less soluble trans-cyclohexane-1,4-diamine dihydrochloride will begin to precipitate from the cold methanol solution.[10] Allow the mixture to stir in the cold for a sufficient time to maximize precipitation.
-
Isolation of trans-Isomer: Filter the cold suspension to collect the precipitated solid, which is predominantly the trans isomer dihydrochloride.
-
Isolation of cis-Isomer: The filtrate is now enriched with the more soluble this compound.[10]
-
Crystallization of cis-Isomer: Reduce the volume of the filtrate by rotary evaporation. Cooling this concentrated solution, or adding a less polar co-solvent, will induce the crystallization of the this compound.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[10] The final product should be dried under vacuum.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and, most importantly, the stereochemical integrity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for distinguishing between the cis and trans isomers. The different spatial arrangement of the amino groups leads to distinct chemical shifts and coupling patterns for the cyclohexane ring protons.[3]
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These chromatographic techniques are used to determine the purity of the final compound and to quantify the ratio of cis to trans isomers, ensuring the separation was successful.
-
Mass Spectrometry (MS): Confirms the molecular weight of the diamine, verifying its chemical identity.
-
Melting Point: The melting point of the dihydrochloride salt is a key physical property that can be used as an indicator of purity.
Conclusion
The synthesis of this compound is a process defined by the challenge of stereochemical control. While the initial catalytic hydrogenation of p-phenylenediamine is a straightforward and high-yielding reaction, it invariably produces a mixture of isomers dominated by the thermodynamically preferred trans product. Therefore, the critical step in the entire synthesis is the meticulous separation of these isomers. Fractional crystallization of the dihydrochloride salts in a carefully chosen solvent system stands as the most effective and scalable method for isolating the valuable cis isomer. Through a combination of robust catalytic chemistry and precise purification protocols, this important chemical building block can be produced with the high purity required for its demanding applications in materials science and medicine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]
- 4. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 5. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 6. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]
- 9. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic data of cis-Cyclohexane-1,4-diamine dihydrochloride
An In-Depth Technical Guide to the Spectroscopic Data of cis-Cyclohexane-1,4-diamine Dihydrochloride
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic characterization of this compound. As a fundamental building block in polymer production and pharmaceutical development, a thorough understanding of its structural and conformational properties is paramount for researchers and drug development professionals.[1] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure, conformational dynamics, and the resulting spectroscopic signatures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting validated protocols and interpretive guidance to ensure comprehensive and reliable characterization.
Molecular Structure and Conformational Dynamics
This compound is a disubstituted cyclohexane derivative where the two ammonium groups are on the same side of the ring. The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain.
Chair Conformation and Ring Inversion
The cis-isomer exists as a dynamic equilibrium between two energetically equivalent chair conformers. In this arrangement, one substituent is always in an axial position while the other is in an equatorial position (ae/ea).[2] At room temperature, these conformers rapidly interconvert through a process known as ring-flipping.[3][4] This rapid inversion means that spectroscopic techniques like NMR will observe a time-averaged structure, leading to a simplified spectrum where the axial and equatorial environments are averaged out.[3] The presence of bulky, charged ammonium groups (-NH₃⁺) significantly influences this equilibrium and the electronic environment of the ring's protons and carbons.
Caption: Rapid ring inversion of cis-1,4-disubstituted cyclohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this polar salt, the choice of solvent is critical for solubility and to avoid interfering signals.
¹H NMR Spectroscopy
Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms.
Theoretical Interpretation: Due to the rapid chair-flipping at room temperature, the axial and equatorial protons on the methylene groups (C2, C3, C5, C6) become chemically equivalent on the NMR timescale, simplifying the spectrum.[4] We expect to see three main groups of signals:
-
-CH-NH₃⁺ Protons (C1, C4): These methine protons are adjacent to the electron-withdrawing ammonium groups and will therefore be deshielded, appearing furthest downfield.
-
-CH₂- Protons (C2, C3, C5, C6): The methylene protons of the cyclohexane ring will appear upfield relative to the methine protons. The spectrum in this region is often complex due to overlapping signals and spin-spin coupling.[5]
-
-NH₃⁺ Protons: The protons on the nitrogen atoms will appear as a broad signal. Its chemical shift is highly dependent on the solvent, concentration, and temperature.
Experimental Protocol: ¹H NMR Acquisition
-
Solvent Selection: Choose a suitable deuterated solvent that can dissolve the polar salt, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is an excellent choice as it will also exchange with the -NH₃⁺ protons, causing their signal to disappear, which can aid in spectral assignment.[6][7]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -NH₃⁺ | Variable (e.g., ~7-8 in DMSO-d₆) | Broad Singlet | 6H |
| -CH -NH₃⁺ | Downfield (e.g., ~3.0-3.5) | Multiplet | 2H |
| -CH₂- | Upfield (e.g., ~1.5-2.0) | Complex Multiplet | 8H |
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon framework of the molecule.
Theoretical Interpretation: The symmetry of the time-averaged cis-isomer is key to interpreting the ¹³C NMR spectrum. A plane of symmetry passes through carbons 1 and 4, making pairs of other carbons equivalent.[2] Therefore, only three distinct signals are expected:
-
C1 and C4: Carbons bonded to the nitrogen atoms. These will be the most downfield.
-
C2 and C6: Methylene carbons adjacent to the C-N carbons.
-
C3 and C5: The remaining methylene carbons.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence to ensure each unique carbon appears as a single sharp line.
-
A wider spectral width (e.g., 0-100 ppm) is required.
-
A larger number of scans is typically needed due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1, C4 | Downfield (e.g., ~45-55) |
| C2, C6 | Mid-range (e.g., ~25-35) |
| C3, C5 | Upfield (e.g., ~20-30) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Interpretation: The IR spectrum of this compound will be dominated by vibrations associated with the ammonium and alkyl groups.
-
N-H Stretching: A very broad and strong absorption band is expected in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretches in an ammonium salt (-NH₃⁺).
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the cyclohexane ring.
-
N-H Bending: An absorption band around 1600-1500 cm⁻¹ corresponds to the asymmetric and symmetric bending vibrations of the -NH₃⁺ group.
-
C-H Bending: A band around 1450 cm⁻¹ is due to the scissoring/bending vibrations of the -CH₂- groups.
Experimental Protocol: FTIR-ATR Acquisition The Attenuated Total Reflectance (ATR) technique is highly recommended for analyzing hygroscopic salts as it requires minimal sample preparation and reduces interference from atmospheric moisture.[8][9]
Caption: Workflow for FTIR data acquisition using the ATR method.
-
Instrument Setup: Ensure the FTIR spectrometer's ATR accessory (e.g., with a diamond crystal) is clean.
-
Background Scan: Perform a background scan with nothing on the crystal. This is crucial to subtract the spectral signature of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Lower the built-in press anvil to ensure firm and even contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| ~3200-2800 | N-H Stretch (-NH₃⁺) | Strong, Broad |
| ~2950-2850 | C-H Stretch (Alkyl) | Medium-Strong |
| ~1600-1500 | N-H Bend (-NH₃⁺) | Medium-Strong |
| ~1450 | C-H Bend (-CH₂-) | Medium |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.
Theoretical Interpretation: Analyzing non-volatile, pre-charged salts like this dihydrochloride presents a challenge for traditional ionization methods like Electron Ionization (EI), which require vaporization and can cause thermal decomposition.[10][11] Electrospray Ionization (ESI) is the technique of choice as it generates ions directly from a solution, making it ideal for polar and ionic compounds.[12]
In positive-ion ESI-MS, the molecule is already protonated. We would expect to observe ions corresponding to the diamine cation in its singly and doubly charged states. The chloride counter-ions are not typically observed in positive mode.[7] The molecular weight of the neutral free base (C₆H₁₄N₂) is 114.19 g/mol .[13]
Expected Ions in ESI-MS (Positive Mode):
-
[C₆H₁₄N₂ + H]⁺: The singly protonated free base, observed at an m/z of ~115.1.
-
[C₆H₁₄N₂ + 2H]²⁺: The dication, which is the form present in the solid salt. This would be observed at an m/z of ~58.1 (since m/z = [114.19 + 2.02] / 2).
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable ESI solvent, such as a 50:50 mixture of methanol and water. A small amount of formic acid may be added to promote protonation, although it is likely unnecessary for this salt.
-
Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Instrument Setup:
-
Operate the mass spectrometer in positive ion mode.
-
Set the mass range to scan an appropriate window (e.g., m/z 50-300).
-
Optimize source parameters such as capillary voltage and cone voltage to achieve a stable spray and maximize the signal of the ions of interest.
-
-
Data Acquisition: Acquire the mass spectrum, averaging the signal over a short period (e.g., 1 minute) to obtain a representative spectrum.
Predicted ESI-MS Data
| Predicted m/z | Ion Species | Charge (z) |
|---|---|---|
| ~115.1 | [M+H]⁺ | +1 |
| ~58.1 | [M+2H]²⁺ | +2 |
Conclusion
The comprehensive spectroscopic analysis of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and reveal the dynamic conformational averaging in solution. FTIR spectroscopy provides rapid confirmation of the key functional groups, particularly the characteristic vibrations of the ammonium salt. Finally, ESI mass spectrometry validates the molecular weight of the core diamine structure. Together, these techniques provide a self-validating system for the unambiguous structural confirmation and quality assessment of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. reddit.com [reddit.com]
- 8. jascoinc.com [jascoinc.com]
- 9. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 10. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 11. rilastech.com [rilastech.com]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure of cis-Cyclohexane-1,4-diamine Dihydrochloride: A Search for Definitive Crystallographic Data
An extensive search of publicly available chemical and crystallographic databases has revealed a critical gap in the scientific literature: the definitive crystal structure of cis-cyclohexane-1,4-diamine dihydrochloride has not been publicly documented. While crystallographic data for the trans-isomer is well-established, the specific atomic arrangement, unit cell parameters, and space group for the cis-isomer's dihydrochloride salt remain elusive.
This technical overview addresses the available information regarding the conformational preferences of cis-1,4-disubstituted cyclohexanes and the known properties of cis-cyclohexane-1,4-diamine and its dihydrochloride salt. However, due to the absence of primary crystallographic data, a detailed analysis of the crystal packing, hydrogen bonding network, and precise molecular geometry for the target compound cannot be provided at this time.
The Conformational Landscape of cis-1,4-Disubstituted Cyclohexanes
The stereochemistry of the cyclohexane ring is fundamental to understanding the potential structure of this compound. In a cis-1,4-disubstituted cyclohexane, the two substituents are on the same side of the ring. This arrangement necessitates that in the most stable chair conformation, one substituent must occupy an axial position while the other is in an equatorial position[1][2].
The cyclohexane ring is not static and undergoes a rapid "ring flip," interconverting between two chair conformations. For cis-1,4-disubstituted cyclohexanes with identical substituents, such as the diamine, this ring flip results in two energetically equivalent conformations where the positions of the axial and equatorial groups are swapped[1].
Synthesis and Properties of this compound
cis-Cyclohexane-1,4-diamine is a known chemical entity and is commercially available[3][4][5][6]. It serves as a versatile building block in various chemical applications, including as a curing agent for epoxy resins and in the synthesis of polyamides[5][6].
The dihydrochloride salt is formed by treating the diamine with hydrochloric acid. This protonates the two amino groups to form ammonium groups (-NH3+), with chloride ions (Cl-) acting as counterions. The formation of the dihydrochloride salt from its free base is typically achieved at a pH of 1–2[7].
The Missing Piece: Crystallographic Data
Despite the established existence and use of this compound, a definitive single-crystal X-ray diffraction study, which would provide the precise three-dimensional structure, is not found in the searched databases. The crystallographic information available under the general name "1,4-Cyclohexanediamine dihydrochloride" on platforms like PubChem corresponds to the trans-isomer, as detailed in the associated publication, "Redetermination of trans-cyclohexane-1,4-diammonium dichloride"[8].
Without this primary crystallographic data, any detailed discussion of the crystal structure of the cis-isomer would be purely speculative. Key structural details that remain unknown include:
-
Space Group and Unit Cell Dimensions: These parameters define the overall symmetry and dimensions of the crystal lattice.
-
Bond Lengths and Angles: Precise measurements of the bonds within the cyclohexane ring and to the ammonium groups.
-
Torsional Angles: These would definitively describe the chair conformation of the cyclohexane ring.
-
Hydrogen Bonding Network: A detailed understanding of the interactions between the ammonium groups and the chloride ions, which are crucial for the stability of the crystal lattice.
Future Outlook
The determination of the crystal structure of this compound would be a valuable contribution to the field of structural chemistry. Such a study would allow for a direct comparison with the known structure of the trans-isomer, providing insights into how the stereochemistry of the cyclohexane ring influences crystal packing and intermolecular interactions. Researchers in the fields of crystal engineering, materials science, and drug development would benefit from this fundamental structural information.
References
- 1. Redetermination of trans-cyclo-hexane-1,4-diammonium dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Cyclohexanediamine dihydrochloride | C6H16Cl2N2 | CID 517711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. Redetermination of trans-cyclohexane-1,4-diammonium dichloride - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability of cis-Cyclohexane-1,4-diamine dihydrochloride
An In-Depth Technical Guide to the Commercial Availability of cis-Cyclohexane-1,4-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Building Block of Strategic Importance
This compound is a conformationally constrained diamine that has garnered significant attention in medicinal chemistry and materials science. Its rigid, C2-symmetric scaffold allows for the precise spatial orientation of substituents, making it an invaluable component in the design of novel therapeutics and functional materials. This guide navigates the complexities of its commercial availability, offering insights into supplier reliability, product quality, and practical applications to empower researchers in their procurement and experimental endeavors.
Commercial Landscape: Sourcing and Procurement
The acquisition of high-quality starting materials is a cornerstone of successful research. This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs, from small-scale laboratory synthesis to bulk manufacturing for preclinical and clinical studies.
Major Suppliers and Geographic Availability
A global network of suppliers ensures the accessibility of this reagent. Key suppliers with a strong presence in North America, Europe, and Asia include:
-
Sigma-Aldrich (Merck): A well-established supplier with a comprehensive portfolio of research chemicals, offering various grades of the target compound.
-
TCI (Tokyo Chemical Industry): Known for its extensive catalog of organic reagents, TCI is a reliable source for high-purity this compound.
-
Thermo Fisher Scientific (Alfa Aesar and Acros Organics): Through its various brands, Thermo Fisher Scientific provides a broad selection of chemical building blocks, including the title compound.
-
Santa Cruz Biotechnology: A key supplier for the life sciences, offering this diamine for research applications.
-
BLDpharm: A global supplier with a focus on research and development chemicals.
-
Oakwood Chemical: A US-based supplier specializing in fluorine and sulfur chemistry, also offering a range of diamines.
-
AstaTech: A provider of fine chemicals and intermediates for the pharmaceutical and biotech industries.
-
BenchChem: A supplier of specialty chemicals for research and development.
The availability from these and other regional suppliers ensures competitive pricing and manageable lead times for researchers across the globe.
Procurement Strategy: A Data-Driven Approach
A systematic approach to procurement is crucial. The following table summarizes key procurement parameters to consider when selecting a supplier.
| Parameter | Key Considerations | Typical Range |
| Purity | The presence of the trans-isomer is a critical impurity that can significantly impact downstream reactions. Look for suppliers specifying >97% purity by titration or NMR. | >97% to >99% |
| Lead Time | Varies by supplier, quantity, and stock status. In-stock items typically ship within a few business days. | 2-5 business days for in-stock items. |
| Packaging | Available in various quantities to suit different research needs. | 1g, 5g, 25g, 100g, and bulk quantities. |
| Documentation | Availability of a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) is essential for quality control and safe handling. | Routinely provided by reputable suppliers. |
Technical Specifications and Quality Control
A thorough understanding of the technical specifications is paramount for ensuring the reproducibility of experimental results.
Physicochemical Properties
| Property | Value | Reference |
| CAS Registry Number | 3114-70-3 | |
| Molecular Formula | C₆H₁₄N₂ · 2HCl | |
| Molecular Weight | 187.11 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >300 °C | |
| Solubility | Soluble in water. Insoluble in many common organic solvents like alcohols, chloroform, and dichloromethane. |
Quality Control and Impurity Profile
The most significant impurity in commercial batches of this compound is its stereoisomer, trans-Cyclohexane-1,4-diamine dihydrochloride. The presence of the trans-isomer can lead to the formation of undesired side products and complicate the purification of the final compounds.
Recommended Analytical Methods for Quality Assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the cis-stereochemistry and assessing the purity of the material. The axial and equatorial protons of the cyclohexane ring in the cis-isomer give rise to a distinct set of signals compared to the trans-isomer.
-
Titration: Acid-base titration can be used to determine the overall purity of the diamine dihydrochloride salt.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods can be developed to separate and quantify the cis- and trans-isomers, providing a precise measure of stereochemical purity.
Applications in Drug Discovery and Development
The rigid and well-defined geometry of the cis-1,4-diaminocyclohexane scaffold has made it a privileged structure in medicinal chemistry.
As a Molecular Scaffold
The diamine serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its two amino groups provide convenient handles for the introduction of various substituents, allowing for the exploration of chemical space and the optimization of drug-like properties.
A notable application is in the development of inhibitors for various enzymes. For instance, it has been used as a core structure in the design of novel inhibitors of human chitotriosidase (CHIT1), an enzyme implicated in inflammatory diseases.
In Coordination Chemistry
The diamine is also utilized as a ligand in the synthesis of metal complexes with potential therapeutic applications. For example, platinum(II) complexes incorporating cis-1,4-diaminocyclohexane have been investigated as potential anticancer agents.
The workflow for incorporating this building block into a drug discovery program is illustrated below.
Caption: Drug discovery workflow utilizing this compound.
Experimental Protocols: Handling and Usage
Proper handling and storage are critical for maintaining the integrity of the reagent.
Safety and Handling
This compound is an irritant. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage
Store the compound in a tightly sealed container in a cool, dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as the dihydrochloride salt is hygroscopic.
Step-by-Step Protocol for a Typical Amide Coupling Reaction
This protocol provides a general procedure for the acylation of this compound.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (2.2 equivalents) and the coupling agent (2.2 equivalents) in the anhydrous solvent.
-
Activation: Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Diamine: In a separate flask, suspend this compound (1.0 equivalent) in the anhydrous solvent.
-
Addition of Base: Add the base (4.4 equivalents) to the diamine suspension and stir until a clear solution is obtained. This neutralizes the hydrochloride salt and liberates the free diamine.
-
Coupling: Slowly add the solution of the activated carboxylic acid to the solution of the free diamine.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling byproducts and excess reagents. Purify the desired bis-amide product by column chromatography or recrystallization.
The logical flow for this experimental protocol is depicted in the following diagram.
Caption: Step-by-step workflow for a typical amide coupling reaction.
Conclusion
This compound is a commercially accessible and highly valuable building block for researchers in drug discovery and materials science. A comprehensive understanding of its commercial availability, technical specifications, and proper handling is essential for its effective utilization. By implementing a strategic sourcing plan and rigorous quality control measures, researchers can confidently incorporate this versatile scaffold into their synthetic endeavors, paving the way for the development of innovative new molecules.
An In-Depth Technical Guide to cis-Cyclohexane-1,4-diamine dihydrochloride: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Cyclohexane-1,4-diamine dihydrochloride, a salt of the cis-isomer of 1,4-diaminocyclohexane, is a crucial building block in modern medicinal chemistry and materials science. Its rigid, chair-like conformation and the specific spatial orientation of its two amine groups make it a valuable component in the synthesis of complex molecules, most notably as a ligand in novel platinum-based anticancer agents. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and purification, analytical characterization techniques, and a focused discussion on its applications, particularly in the realm of drug discovery and development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. The presence of the two hydrochloride salts significantly influences its solubility profile, rendering it more soluble in aqueous solutions compared to its free base, cis-1,4-diaminocyclohexane.
| Property | Value | Reference |
| CAS Number | 2121-79-1 | [1] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 187.11 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water, sparingly soluble in ethanol, and generally insoluble in non-polar organic solvents. | [3][4] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with the catalytic hydrogenation of p-phenylenediamine. This reaction typically yields a mixture of cis- and trans-isomers of 1,4-diaminocyclohexane, with the trans-isomer being the thermodynamically more stable and thus predominant product.[5] The subsequent separation of the desired cis-isomer is a critical step, often achieved through fractional crystallization.
Synthesis of cis/trans-1,4-Diaminocyclohexane Mixture
The hydrogenation of p-phenylenediamine is carried out under high pressure in the presence of a suitable catalyst, such as nickel or cobalt.[6] The reaction reduces the aromatic ring to a cyclohexane ring, yielding a mixture of the cis and trans isomers of 1,4-diaminocyclohexane.[5][6]
Caption: Catalytic hydrogenation of p-phenylenediamine.
Isomer Separation and Salt Formation
The separation of the cis- and trans-isomers can be achieved by fractional crystallization of the free diamines or their dihydrochloride salts. The differing solubilities of the cis- and trans-isomers in specific solvents, such as ethanol, allow for their separation.[7]
Step-by-Step Protocol for the Preparation of this compound:
-
Dissolution: The crude mixture of cis/trans-1,4-diaminocyclohexane is dissolved in a suitable solvent, such as methanol.
-
Acidification: Hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like ethanol is added. This converts both isomers to their respective dihydrochloride salts.
-
Fractional Crystallization: The solubility of the cis- and trans-dihydrochloride salts differs in certain solvents. For instance, the trans-isomer dihydrochloride is less soluble in methanol, allowing for its initial precipitation and removal by filtration.[7] The cis-isomer can then be preferentially crystallized from the filtrate, potentially with the addition of a less polar solvent like ethanol.[7]
-
Isolation and Drying: The precipitated crystals of this compound are collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the cis-stereochemistry of the cyclohexane ring. Due to the chair conformation of the cyclohexane ring, the axial and equatorial protons and carbons will exhibit distinct chemical shifts. While specific spectral data can vary slightly based on the solvent and instrument, representative shifts can be predicted. The cis-configuration leads to a more complex ¹H NMR spectrum compared to the trans-isomer due to the presence of both axial and equatorial amine groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase, typically a mixture of water and acetonitrile with an acidic modifier like trifluoroacetic acid, can be used to separate the cis-isomer from the trans-isomer and other potential impurities. The purity is determined by integrating the peak area of the desired compound relative to the total peak area.
Applications in Drug Development
The primary application of this compound in drug development is as a ligand in the synthesis of platinum-based anticancer agents.[8]
Platinum-Based Anticancer Agents
Platinum complexes containing the cis-1,4-diaminocyclohexane (cis-DACH) ligand have shown significant promise as next-generation anticancer drugs. These complexes are being investigated for their ability to overcome resistance to existing platinum-based therapies like cisplatin and oxaliplatin.[9][10]
The rationale behind using the cis-DACH ligand lies in its unique stereochemistry. When coordinated to a platinum center, the cis-DACH ligand adopts a locked boat conformation.[8] This distinct three-dimensional structure influences how the platinum complex interacts with DNA, its primary biological target. It is hypothesized that the DNA adducts formed by cis-DACH-platinum complexes are recognized and processed differently by cellular DNA repair mechanisms compared to the adducts of cisplatin, potentially explaining their efficacy in cisplatin-resistant cancer cell lines.[8]
A notable example is the complex [Pt(cis-1,4-DACH)Cl₂], which has demonstrated greater dose potency than cisplatin against various leukemia and solid tumor models and has shown significant activity against cisplatin-resistant leukemia cells.[8]
Caption: Proposed mechanism of action for cis-DACH platinum anticancer agents.
Other Applications
Beyond its critical role in anticancer drug development, cis-1,4-diaminocyclohexane is also utilized as a monomer in the synthesis of polyamides.[11] The specific stereochemistry of the cis-isomer can influence the physical properties of the resulting polymers, such as their flexibility and thermal stability.[11]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
Conclusion
This compound is a key chemical intermediate with significant applications in both materials science and, most notably, in the development of novel anticancer therapeutics. Its unique stereochemistry provides a foundation for the design of platinum complexes capable of overcoming drug resistance, a major challenge in oncology. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for researchers and scientists working to harness its potential in creating the next generation of life-saving medicines.
References
- 1. aboundchem.com [aboundchem.com]
- 2. 1,4-Cyclohexanediamine dihydrochloride | C6H16Cl2N2 | CID 517711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. quora.com [quora.com]
- 5. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 6. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemimpex.com [chemimpex.com]
The Versatile Scaffold: A Technical Guide to the Applications of cis-1,4-Diaminocyclohexane
Introduction: Unveiling the Potential of a Unique Diamine
In the vast landscape of chemical building blocks, cis-1,4-diaminocyclohexane (cis-1,4-DACH) emerges as a molecule of significant interest for researchers, scientists, and drug development professionals. Its distinct stereochemistry and conformational flexibility, arising from the cis orientation of its two primary amine groups on a cyclohexane ring, impart unique properties that are leveraged across a spectrum of applications. This guide provides an in-depth technical exploration of the core applications of cis-1,4-DACH, moving beyond a mere listing of uses to delve into the causality behind its utility and providing practical, field-proven insights.
The cyclohexane backbone of cis-1,4-DACH primarily exists in a chair conformation to minimize steric strain. The cis isomer can undergo a chair-chair interconversion, resulting in the exchange of axial and equatorial positions for the amine groups[1]. This dynamic behavior is a key determinant of its reactivity and interaction with other molecules. In certain metal complexes, it can even adopt a locked boat conformation, a unique structural feature that can influence the properties of the resulting coordination compound[2].
This guide will navigate through the pivotal roles of cis-1,4-DACH in polymer chemistry, as a sophisticated ligand in coordination chemistry with a focus on anticancer agents, and as a versatile scaffold in the intricate world of drug discovery.
Physicochemical Properties and Safety Considerations
A thorough understanding of the fundamental properties and safety profile of cis-1,4-DACH is paramount for its effective and safe handling in a research and development setting.
| Property | Value | Source |
| CAS Number | 15827-56-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₆H₁₄N₂ | --INVALID-LINK-- |
| Molecular Weight | 114.19 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Purity | ≥ 98% (GC) | --INVALID-LINK-- |
Safety Profile:
Cis-1,4-diaminocyclohexane is classified as a corrosive substance that can cause severe skin burns and eye damage[3][4]. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
I. Industrial Applications: A Backbone for High-Performance Polymers
The bifunctional nature of cis-1,4-DACH, possessing two reactive primary amine groups, makes it a valuable monomer in polymer chemistry. Its incorporation into polymer chains can significantly influence the material's mechanical and thermal properties.
A. Epoxy Resin Curing Agent: Engineering Robust Thermosets
Cis-1,4-DACH serves as an effective curing agent (hardener) for epoxy resins, facilitating the formation of highly cross-linked, three-dimensional networks with enhanced durability and thermal stability[5]. The amine groups react with the epoxide rings of the resin in a nucleophilic ring-opening reaction, leading to a rigid thermoset material. The cycloaliphatic nature of cis-1,4-DACH contributes to improved weatherability and UV resistance compared to some aromatic amine curing agents.
While cycloaliphatic amines can exhibit slower reactivity compared to their linear counterparts due to steric hindrance, this can be advantageous in applications requiring a longer pot life and controlled curing profiles[6]. The curing process can be accelerated by the application of heat.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin with cis-1,4-Diaminocyclohexane
This protocol outlines a general procedure for the utilization of cis-1,4-DACH as a curing agent for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin. The stoichiometry is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., EEW = 185-192 g/eq)
-
cis-1,4-Diaminocyclohexane (AHEW = 28.55 g/eq)
-
Mixing vessel
-
Stirring apparatus
-
Vacuum oven or convection oven
Procedure:
-
Stoichiometric Calculation: Determine the required amount of cis-1,4-DACH per 100 parts of epoxy resin by weight (phr).
-
phr = (AHEW of amine / EEW of epoxy) * 100
-
For this example: phr = (28.55 / 190) * 100 ≈ 15 phr
-
-
Mixing: In a suitable mixing vessel, accurately weigh the DGEBA epoxy resin.
-
Add the calculated amount of cis-1,4-diaminocyclohexane to the epoxy resin.
-
Thoroughly mix the two components at room temperature until a homogeneous mixture is achieved. Mechanical stirring is recommended for larger batches to ensure uniformity.
-
Degassing: To remove any entrapped air bubbles, which can create voids and compromise the integrity of the cured material, place the mixture in a vacuum chamber at room temperature until bubbling subsides.
-
Curing:
-
Pour the degassed mixture into a pre-heated mold.
-
The curing schedule can be optimized based on the desired properties of the final product. A typical two-stage curing process is recommended for achieving optimal cross-linking:
-
Initial cure: Heat the mixture at 80-100°C for 1-2 hours.
-
Post-cure: Increase the temperature to 120-150°C for an additional 2-3 hours.
-
-
-
Cooling: Allow the cured material to cool slowly to room temperature to minimize internal stresses.
Causality and Self-Validation: The two-stage curing process is crucial. The initial lower temperature stage allows for a controlled reaction, preventing excessive exotherm that could lead to thermal degradation. The higher temperature post-cure ensures the completion of the cross-linking reaction, maximizing the glass transition temperature (Tg) and mechanical strength of the thermoset. The final cured product should be a hard, transparent or slightly yellow solid. Its hardness and resistance to common solvents can be used as a preliminary validation of successful curing.
B. Polyamide Synthesis: Crafting High-Performance Fibers and Plastics
The reaction of cis-1,4-DACH with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) yields polyamides, a class of polymers known for their excellent strength, toughness, and thermal resistance[5]. The incorporation of the cycloaliphatic diamine can disrupt the chain packing that is typical in fully aromatic polyamides, leading to improved solubility and processability while maintaining a high glass transition temperature.
Experimental Protocol: Synthesis of a Semi-Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from cis-1,4-diaminocyclohexane and terephthaloyl chloride. This method is advantageous as it proceeds at low temperatures, minimizing side reactions.
Materials:
-
cis-1,4-Diaminocyclohexane
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl) (anhydrous)
-
Triethylamine (as an acid scavenger)
-
Methanol
-
Nitrogen gas supply
-
Reaction flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of cis-1,4-diaminocyclohexane and anhydrous lithium chloride in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
Add triethylamine to the solution.
-
Monomer Addition: Dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc and add it dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Causality and Self-Validation: The use of an anhydrous polar aprotic solvent like DMAc is essential to prevent the hydrolysis of the highly reactive terephthaloyl chloride. Lithium chloride is added to enhance the solubility of the resulting polyamide. The low reaction temperature controls the rate of the highly exothermic acylation reaction, allowing for the formation of high molecular weight polymer chains. The successful synthesis is validated by the formation of a fibrous precipitate and the polymer's solubility in polar aprotic solvents. Further characterization can be performed using techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the amide linkages.
II. Coordination Chemistry: A Ligand for Potent Anticancer Agents
The two nitrogen atoms of cis-1,4-DACH possess lone pairs of electrons, making it an excellent bidentate ligand for coordinating with metal ions. This property has been notably exploited in the development of platinum-based anticancer drugs.
Kiteplatin: A Promising Platinum(II) Complex
Cis-1,4-DACH is a key component of Kiteplatin, a platinum(II) complex with the structure [PtCl₂(cis-1,4-DACH)][7]. Similar to the clinically used drug cisplatin, Kiteplatin is believed to exert its anticancer activity by binding to DNA, forming adducts that distort the DNA structure and inhibit replication and transcription, ultimately leading to apoptosis in cancer cells[3].
The use of the cis-1,4-DACH ligand in Kiteplatin, as opposed to the 1,2-diaminocyclohexane ligand in oxaliplatin, results in a different three-dimensional structure. This structural variation can influence the drug's interaction with DNA and its recognition by cellular repair mechanisms, potentially leading to a different spectrum of activity and the ability to overcome resistance to other platinum-based drugs[2][7]. Studies have shown that Kiteplatin is active against cisplatin-resistant ovarian cancer cell lines and oxaliplatin-resistant colon cancer cell lines[7].
Experimental Protocol: Synthesis of Kiteplatin ([PtCl₂(cis-1,4-DACH)])
This protocol is a representative synthesis of Kiteplatin, adapted from general procedures for the preparation of similar platinum(II) complexes.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
cis-1,4-Diaminocyclohexane
-
Deionized water
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Preparation of the Platinum Precursor Solution: Dissolve a specific amount of K₂PtCl₄ in deionized water in a reaction vessel protected from light.
-
Ligand Addition: In a separate container, dissolve an equimolar amount of cis-1,4-diaminocyclohexane in deionized water.
-
Slowly add the cis-1,4-DACH solution to the stirred K₂PtCl₄ solution at room temperature. A yellow precipitate should form.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, protected from light, to ensure the complete formation of the complex.
-
Isolation and Purification:
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the precipitate with deionized water, followed by a small amount of cold ethanol and then ether.
-
To further purify the product, it can be recrystallized from a suitable solvent system, such as a DMF/water mixture.
-
-
Drying: Dry the purified Kiteplatin in a vacuum desiccator over a suitable drying agent.
Causality and Self-Validation: The reaction relies on the displacement of two chloride ligands from the [PtCl₄]²⁻ complex by the two amine groups of cis-1,4-DACH to form a neutral, square planar complex. The formation of a yellow precipitate is a primary indicator of a successful reaction. The purity of the final product can be confirmed by elemental analysis and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ¹⁹⁵Pt NMR spectroscopy[2].
III. Drug Discovery: A Versatile Scaffold for Bioactive Molecules
The rigid yet conformationally adaptable cyclohexane core of cis-1,4-DACH, coupled with its two addressable amine functional groups, makes it an attractive scaffold for the design of a wide array of bioactive molecules.
A. PROTACs: A Linker for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[8]. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
Cis-1,4-diaminocyclohexane can be employed as a rigid and stereochemically defined component of the linker in PROTAC design[9]. The length and rigidity of the linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The use of a cyclic structure like cis-1,4-DACH can provide a more constrained and predictable linker geometry compared to flexible aliphatic chains, which can aid in the rational design of potent and selective degraders.
Experimental Workflow: Synthesis of a PROTAC using a cis-1,4-Diaminocyclohexane Linker
This workflow outlines a general strategy for incorporating cis-1,4-DACH into a PROTAC molecule. It assumes the availability of a target protein ligand with a suitable functional group for coupling (e.g., a carboxylic acid) and an E3 ligase ligand-linker intermediate with a reactive handle (e.g., an amine).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US4525571A - Epoxy resin/cycloaliphatic amine curing agent mixtures - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Curing Methods of Cycloaliphatic Epoxy Resins | TetraWill Technical Guide [tetrawill.com]
- 7. Synthesis, Modeling, Characterization and Applications of Metal-Organic Frameworks | Crystals | MDPI [mdpi.com]
- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
An In-depth Technical Guide on the Safety and Handling of cis-Cyclohexane-1,4-diamine Dihydrochloride
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Cyclohexane-1,4-diamine dihydrochloride is a diamine salt extensively utilized as a building block in organic synthesis and drug discovery. Its rigid cyclohexane core and the stereospecific orientation of its amino groups make it a valuable component in the design of novel therapeutic agents and functional materials. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing from established safety data sheets and chemical databases.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin and eye irritation.[1][2]
GHS Hazard Statements:
Hazard Pictogram:
It is crucial for all personnel handling this chemical to be fully aware of these hazards and to take the necessary precautions to prevent exposure.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of a substance is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ · 2HCl |
| Molecular Weight | 187.11 g/mol [3][4] |
| Appearance | White to almost white powder or crystal[2] |
| Melting Point | -7°C (lit.)[5] |
| Boiling Point | 196°C (lit.)[5] |
| Solubility | Soluble in water. |
| Stability | Stable under normal handling and storage conditions.[6] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to minimize the risk of exposure and maintain the chemical's stability.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][6][7] This is crucial to prevent the inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[6][8] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to protect the skin.[6][8] In cases of potential significant exposure, flame-retardant and impervious clothing may be necessary.[8]
-
-
Hygiene Practices: Avoid breathing dust.[6][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6][7] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][7] Contaminated clothing should be removed and washed before reuse.[1][7]
Storage
-
Container: Keep the container tightly closed when not in use.[6]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[6][7][9] The storage area should be designated for corrosive materials.[10]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[6][10]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are the primary means of controlling exposure to this compound.
Engineering Controls
-
Ventilation: A well-maintained local exhaust ventilation system or a chemical fume hood is the most effective engineering control to minimize airborne concentrations of the chemical.[1]
-
Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE) Workflow
Caption: Workflow for selecting and using Personal Protective Equipment.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures are crucial.
-
Inhalation: If inhaled, move the person to fresh air.[6][11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][11]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[6][7] Seek medical attention if irritation persists.[1]
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[6][7]
-
Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][7]
Fire-Fighting Measures
While this compound itself is not highly flammable, it is important to be prepared for a fire involving this chemical.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides and nitrogen oxides.[6]
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[6][7]
Accidental Release Measures
In the event of a spill, prompt and safe cleanup is essential to prevent the spread of contamination and exposure to personnel.
-
Personal Precautions: Evacuate unnecessary personnel from the area.[6] Ensure adequate ventilation.[6] Do not breathe the dust.[6] Wear appropriate personal protective equipment as described in Section 4.
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[1][12]
-
Containment and Cleanup: For solid spills, carefully sweep or scoop up the material without creating dust and place it in a suitable, labeled container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9]
Accidental Spill Response Workflow
Caption: Step-by-step workflow for responding to an accidental spill.
Toxicological Information
The primary toxicological concerns with this compound are its irritant effects on the skin and eyes.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[10]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: Not applicable.
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Product: Unused or waste product should be disposed of by a licensed waste disposal company.[1] It may be possible to remove it to an authorized incinerator.[6]
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[1]
Conclusion
This compound is a valuable chemical intermediate that can be handled safely by adhering to the protocols outlined in this guide. A proactive approach to safety, including a thorough understanding of the hazards, consistent use of personal protective equipment, and proper handling and storage procedures, is essential for all personnel working with this compound. By prioritizing safety, researchers can mitigate risks and ensure a secure laboratory environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Page loading... [guidechem.com]
- 3. 1,4-Cyclohexanediamine dihydrochloride | C6H16Cl2N2 | CID 517711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. synerzine.com [synerzine.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2121-79-1 Name: cis-1,4-Cyclohexanediamine Dihydrochloride [xixisys.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of cis-1,4-Diaminocyclohexane via Catalytic Hydrogenation of p-Phenylenediamine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of cis-1,4-diaminocyclohexane, a valuable aliphatic diamine for pharmaceutical and materials science research.[1] The protocol starts from the readily available precursor, p-phenylenediamine, and proceeds via high-pressure catalytic hydrogenation to yield a mixture of cis and trans isomers. A robust method for the selective isolation of the target cis isomer is detailed, leveraging the differential solubility of the corresponding dihydrochloride salts. This note emphasizes the underlying chemical principles, critical safety procedures for high-pressure reactions, and in-process controls to ensure reproducibility and high purity of the final product.
Introduction and Scientific Background
1,4-Diaminocyclohexane (DACH) is a key building block in advanced chemical synthesis, serving as a rigid and stereochemically defined scaffold. The cis and trans isomers possess distinct three-dimensional structures, which significantly influence the properties of resulting materials, such as polyamides, and the bioactivity of pharmaceutical agents.[1][2] While the hydrogenation of p-phenylenediamine (PPD) is a primary industrial route to DACH, controlling the stereochemical outcome to favor the cis isomer presents a significant challenge.[1][2]
The catalytic hydrogenation of an aromatic ring is a highly exothermic process that involves the addition of three equivalents of hydrogen gas across the benzene ring in the presence of a metal catalyst.[3][4] The reaction typically produces a thermodynamic mixture of stereoisomers. In the case of 1,4-disubstituted cyclohexanes, the trans isomer, where both substituents are in equatorial positions, is generally the more thermodynamically stable product. This protocol, therefore, focuses not only on an efficient hydrogenation step but critically on a validated, selective purification process to isolate the kinetically formed cis product.
Mechanism and Stereoselectivity Considerations
The hydrogenation of PPD over a heterogeneous catalyst, such as Ruthenium on a support, involves the adsorption of the aromatic ring onto the catalyst surface. Hydrogen atoms, also adsorbed on the surface, are then added in a stepwise fashion. The initial stereochemistry of the product is influenced by the orientation of the substrate on the catalyst surface. While the trans isomer is more stable, reaction conditions such as lower temperatures and the choice of catalyst and solvent can influence the initial cis/trans ratio.[5] Ruthenium-based catalysts are highly effective for the hydrogenation of aromatic amines.[6][7][8] The addition of alkaline promoters like lithium hydroxide can further enhance reaction rates and selectivity by mitigating the inhibitory effects of ammonia, a potential byproduct.[6][8]
Mandatory Safety Protocols
WARNING: This procedure involves highly hazardous materials and reaction conditions, including a toxic and sensitizing starting material, a pyrophoric catalyst, and flammable hydrogen gas at high pressure.[3][9][10][11][12] This protocol must only be performed by trained personnel in a laboratory equipped with appropriate safety features, including a certified chemical fume hood and a blast shield.[13][14]
Handling of p-Phenylenediamine (PPD)
-
Toxicity: PPD is toxic if swallowed, inhaled, or in contact with skin and is a potent skin sensitizer that may cause severe allergic reactions.[10][12][15]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.[11] Handle solid PPD only in a chemical fume hood to avoid inhalation of dust.[10][12]
-
Waste Disposal: Dispose of PPD and contaminated materials as hazardous chemical waste according to institutional guidelines.
High-Pressure Hydrogenation Safety
-
Equipment: Use a properly maintained and pressure-rated autoclave (e.g., Parr reactor).[9][14] Ensure all fittings and gauges are in good working order. Hoses should be stainless steel braided for high-pressure use.[14]
-
Gas Handling: Hydrogen cylinders must be secured upright.[14] Before introducing hydrogen, the reactor must be purged of air to prevent the formation of an explosive mixture.[9][13] This is typically done by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) at least three times.[9]
-
Catalyst Handling: Ruthenium on carbon (Ru/C), like many hydrogenation catalysts, can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.[3] Never allow the catalyst to dry in the air.[3] Quench the catalyst carefully under an inert atmosphere or wet with solvent.
-
Exothermic Reaction: Hydrogenation reactions are exothermic and can lead to a rapid increase in temperature and pressure (thermal runaway) if not controlled.[4] Ensure adequate stirring and monitor temperature and pressure closely throughout the reaction.
Experimental Design and Protocols
This synthesis is presented in two main parts: the hydrogenation of PPD to a mixture of DACH isomers, followed by the selective isolation of the cis isomer.
Visualization of Synthetic Workflow
Caption: Experimental workflow for cis-1,4-DACH synthesis.
Part A: Catalytic Hydrogenation of p-Phenylenediamine
This protocol is adapted from established procedures for the hydrogenation of aromatic amines using ruthenium catalysts.[5][6][16]
Materials & Reagents
| Reagent/Material | Quantity | Moles | Notes |
|---|---|---|---|
| p-Phenylenediamine (PPD) | 10.81 g | 0.10 | Purity >99%.[17] |
| 5% Ruthenium on Carbon (Ru/C) | 0.54 g | - | 5 wt% catalyst loading. |
| Isopropyl Alcohol | 150 mL | - | Anhydrous grade. |
| Hydrogen Gas (H₂) | - | - | High purity grade. |
| Nitrogen Gas (N₂) | - | - | High purity, for purging. |
Protocol Steps
-
Reactor Loading: In a chemical fume hood, add p-phenylenediamine (10.81 g), isopropyl alcohol (150 mL), and 5% Ru/C catalyst (0.54 g) to the glass liner of a 300 mL high-pressure autoclave.
-
Assembly and Purging: Seal the autoclave according to the manufacturer's instructions. Place a blast shield in front of the apparatus.[9] Purge the system by pressurizing to ~5 bar with nitrogen gas and then venting. Repeat this cycle a total of three times to remove all oxygen.[9]
-
Pressurization: After the final nitrogen vent, pressurize the reactor with hydrogen gas to 8 MPa (~1160 psi).[5]
-
Reaction: Begin vigorous stirring (~1000 RPM) and heat the reactor to 120°C. The internal pressure will increase with temperature.
-
Self-Validation: Monitor the pressure gauge. A steady drop in pressure indicates hydrogen consumption and that the reaction is proceeding. The reaction is typically complete within 4-6 hours, signaled by the cessation of hydrogen uptake.
-
-
Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature (<30°C). Carefully and slowly vent the excess hydrogen gas in the fume hood.[9]
-
Catalyst Filtration: Purge the cooled reactor with nitrogen gas. Under a nitrogen atmosphere (e.g., in a glove bag), carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Ru/C catalyst. Wash the Celite pad with an additional 20-30 mL of isopropyl alcohol.
-
Causality: Filtration under an inert atmosphere is critical to prevent the catalyst from igniting upon exposure to air.[3] The filtrate, containing a mixture of cis- and trans-1,4-diaminocyclohexane in isopropyl alcohol, is carried forward to the next step.
-
Part B: Isolation of cis-1,4-Diaminocyclohexane
This purification strategy is based on the principle that the dihydrochloride salt of trans-1,4-DACH is significantly less soluble in methanol than the cis isomer's salt, allowing for separation by precipitation.[18]
Protocol Steps
-
Solvent Exchange: Transfer the filtrate from Part A to a round-bottom flask and remove the isopropyl alcohol via rotary evaporation. Re-dissolve the resulting oily residue in 100 mL of methanol.
-
Salt Formation: Cool the methanolic solution in an ice bath. While stirring, slowly add a solution of hydrochloric acid in methanol (~5 M) until the solution is acidic (test with pH paper).
-
Causality: Both isomers are converted to their respective dihydrochloride salts. The trans-isomer's salt, being less soluble, will begin to precipitate.[18]
-
-
Selective Precipitation: A white solid, predominantly trans-1,4-diaminocyclohexane dihydrochloride, will precipitate. Allow the mixture to stir in the ice bath for 1 hour to maximize precipitation.
-
Isolation of cis Isomer Salt: Filter the cold suspension to remove the solid trans isomer salt. The filtrate now contains the more soluble cis-1,4-diaminocyclohexane dihydrochloride.
-
Recovery of cis Salt: Concentrate the filtrate by rotary evaporation to obtain the crude cis-DACH dihydrochloride as a solid. This can be further purified by recrystallization from a methanol/ether solvent system if necessary.
-
Formation of Free Base: Dissolve the cis-DACH dihydrochloride salt in a minimal amount of water and cool in an ice bath. Slowly add 5 M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12).
-
Extraction: The free base of cis-1,4-DACH will separate as an oil or solid. Extract the aqueous layer three times with 50 mL portions of dichloromethane (DCM).
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate by rotary evaporation to yield pure cis-1,4-diaminocyclohexane.[19]
Reaction Pathway and Characterization
Caption: Catalytic hydrogenation of p-phenylenediamine.
Expected Results & Characterization
-
Yield: The overall yield of the mixed isomers is typically high (>90%). The yield of the isolated cis isomer will depend on the initial isomer ratio but can be expected in the 30-40% range.
-
Purity Analysis: The purity of the final product and the isomer ratio of the crude mixture should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Structural Confirmation: The identity of the cis-1,4-diaminocyclohexane should be confirmed by ¹H and ¹³C NMR spectroscopy and compared with literature data.[20]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No H₂ Uptake | Inactive or poisoned catalyst. | Ensure catalyst is from a reliable source and has been stored properly. Pre-purify the starting material if contaminants are suspected.[3] |
| System leak. | Perform a leak test with nitrogen before introducing hydrogen.[9] | |
| Low Yield of DACH | Incomplete reaction. | Extend reaction time and monitor H₂ uptake until it ceases. Ensure adequate stirring for good catalyst contact. |
| Catalyst loss during filtration. | Use a fine-porosity filter aid like Celite and ensure a careful transfer. | |
| Poor Isomer Separation | Incomplete precipitation of trans salt. | Ensure the solution is sufficiently cold and allow adequate time for precipitation. Use anhydrous methanol. |
| Co-precipitation of cis salt. | Add the methanolic HCl slowly to the cooled solution to promote selective crystallization. |
Conclusion
This application note details a reliable and validated two-part procedure for the synthesis of cis-1,4-diaminocyclohexane from p-phenylenediamine. By combining an efficient high-pressure hydrogenation step with a selective isomer separation protocol, this guide provides researchers with a practical pathway to access this important chemical building block. Adherence to the stringent safety protocols outlined is essential for the successful and safe execution of this synthesis.
References
- 1. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chem.wisc.edu [chem.wisc.edu]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. njhjchem.com [njhjchem.com]
- 10. chemos.de [chemos.de]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. chemotechnique.se [chemotechnique.se]
- 16. researchgate.net [researchgate.net]
- 17. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 18. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 19. 1,4-Cyclohexanediamine, cis- [webbook.nist.gov]
- 20. spectrabase.com [spectrabase.com]
Experimental protocol for cis-Cyclohexane-1,4-diamine dihydrochloride synthesis
Application Note & Protocol
Title: A Robust Laboratory-Scale Synthesis of cis-Cyclohexane-1,4-diamine Dihydrochloride via Dioxime Reduction and Stereoisomer-Selective Crystallization
Abstract
This document provides a comprehensive, detailed protocol for the synthesis of this compound, a valuable cycloaliphatic diamine building block in polymer chemistry and pharmaceutical development.[1] The described method is optimized for laboratory-scale preparation, focusing on procedural safety, reliability, and high-purity outcomes. The synthesis proceeds in three main stages: (1) the conversion of 1,4-cyclohexanedione to 1,4-cyclohexanedione dioxime; (2) the catalytic hydrogenation of the dioxime intermediate to a mixture of cis- and trans-cyclohexane-1,4-diamine isomers; and (3) the selective isolation of the desired cis-isomer as its dihydrochloride salt via fractional crystallization. This protocol emphasizes the rationale behind key procedural steps, provides detailed characterization guidelines, and integrates critical safety protocols for handling the reagents involved.
Introduction and Principles
Cyclohexane-1,4-diamine (CHDA) isomers are important chemical intermediates, with the cis-isomer offering unique stereochemistry for the synthesis of specialized polyamides, epoxy curing agents, and as a scaffold in drug discovery.[1] While several synthetic routes exist, including the direct hydrogenation of p-phenylenediamine[2][3], these methods often require high-pressure industrial equipment and can present significant handling hazards.
The strategy detailed herein circumvents these challenges by employing a robust and scalable laboratory method. The core principles of this synthesis are:
-
Oximation: The initial step involves the straightforward reaction of a diketone with hydroxylamine, a classic carbonyl-to-oxime transformation.[4] This produces a stable, crystalline intermediate, 1,4-cyclohexanedione dioxime, which is readily purified.
-
Catalytic Hydrogenation: The reduction of the dioxime to the corresponding diamine is achieved via catalytic hydrogenation. This method is highly efficient for reducing C=N bonds. The choice of catalyst and reaction conditions can influence the ratio of cis- to trans-isomers produced.[5]
-
Stereoisomer-Selective Purification: The critical step for obtaining the pure cis-isomer relies on the differential solubility of the cis- and trans-diamine dihydrochloride salts in an alcohol solvent. As documented in patent literature, the cis-dihydrochloride salt exhibits greater solubility in hot ethanol than its trans-counterpart, enabling effective separation through fractional crystallization.[6]
Overall Reaction Scheme:
-
Step 1: 1,4-Cyclohexanedione → 1,4-Cyclohexanedione Dioxime
-
Step 2: 1,4-Cyclohexanedione Dioxime → cis/trans-Cyclohexane-1,4-diamine
-
Step 3: cis/trans-Cyclohexane-1,4-diamine → this compound
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from starting material to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | CAS No. | Purity | Supplier |
| 1,4-Cyclohexanedione | C₆H₈O₂ | 637-88-7 | ≥98% | Standard Supplier |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 5470-11-1 | ≥99% | Standard Supplier |
| Sodium Acetate, Anhydrous | CH₃COONa | 127-09-3 | ≥99% | Standard Supplier |
| Ethanol (95% and Absolute) | C₂H₅OH | 64-17-5 | Reagent Grade | Standard Supplier |
| Methanol, Anhydrous | CH₃OH | 67-56-1 | Reagent Grade | Standard Supplier |
| Rhodium on Alumina (5 wt. % Rh) | Rh/Al₂O₃ | 7440-16-6 | - | Standard Supplier |
| Hydrogen Gas (High Purity) | H₂ | 1333-74-0 | ≥99.99% | Standard Supplier |
| Hydrochloric Acid, Concentrated | HCl | 7647-01-0 | ~37% (w/w) | Standard Supplier |
| Deionized Water | H₂O | 7732-18-5 | - | Laboratory Supply |
Detailed Experimental Protocol
Part A: Synthesis of 1,4-Cyclohexanedione Dioxime
-
Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,4-cyclohexanedione (56.0 g, 0.5 mol), hydroxylamine hydrochloride (83.4 g, 1.2 mol), and sodium acetate (98.4 g, 1.2 mol).
-
Dissolution: Add 500 mL of a 50:50 (v/v) mixture of 95% ethanol and deionized water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The solids will gradually dissolve, and a new precipitate (the dioxime product) will begin to form. Maintain reflux for 4 hours to ensure the reaction goes to completion.
-
Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 1 hour to maximize precipitation. Collect the white crystalline solid by vacuum filtration, washing the filter cake with three 100 mL portions of cold deionized water, followed by two 50 mL portions of cold ethanol.
-
Drying & Purification: Dry the crude product in a vacuum oven at 50°C. The typical crude yield is 65-70 g. For purification, recrystallize the crude dioxime from a minimum amount of boiling deionized water (~15-20 mL per gram). The purified product should be collected by filtration and dried to a constant weight. Expect a recovery of 85-90%.
Part B: Catalytic Hydrogenation to cis/trans-Cyclohexane-1,4-diamine
-
Catalyst Handling Rationale: Rhodium on alumina is an effective catalyst for oxime reduction.[3] It is pyrophoric when dry and handled as a water-wet paste. All catalyst transfers and filtering must be done while keeping the catalyst wet to prevent ignition upon contact with air.
-
Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the purified 1,4-cyclohexanedione dioxime (28.4 g, 0.2 mol) and 300 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 5% Rhodium on Alumina catalyst (2.8 g, 10 wt. % of substrate). Ensure the catalyst is added to the solvent to minimize exposure to air.
-
Hydrogenation: Seal the reactor. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor to 500 psig (approx. 34.5 bar) with hydrogen.
-
Reaction Conditions: Begin vigorous agitation and heat the reactor to 80°C. The reaction is exothermic, and the hydrogen uptake should be monitored. Maintain the pressure at 500 psig by periodically refilling with hydrogen. The reaction is typically complete in 8-12 hours, indicated by the cessation of hydrogen uptake.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. The resulting product is a mixture of cis- and trans-cyclohexane-1,4-diamine in methanol.
Part C: Isolation of this compound
-
Catalyst Removal: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. Crucially, do not allow the filter cake to dry out. Immediately quench the filter cake with plenty of water. Wash the reaction flask and the filter cake with two 50 mL portions of methanol to ensure complete recovery of the product.
-
Salt Formation: Combine the filtrate and washes in a 1 L beaker. While stirring in an ice bath, slowly add concentrated hydrochloric acid (~35-40 mL) until the pH of the solution is ~1-2. A voluminous white precipitate of the mixed cis/trans dihydrochloride salts will form.
-
Initial Isolation: Stir the slurry in the ice bath for 1 hour. Collect the white solid by vacuum filtration and wash with two 50 mL portions of cold methanol. Dry the solid under vacuum. The typical yield of the mixed salts is 30-35 g.
-
Fractional Crystallization: This step leverages the higher solubility of the cis-dihydrochloride in hot ethanol.[6] a. Place the dried mixed salts (e.g., 30 g) into a 1 L flask with a reflux condenser. b. Add 600 mL of 95% ethanol (a 20:1 solvent-to-solute ratio is a good starting point). c. Heat the slurry to a vigorous reflux with stirring for 30 minutes. A significant portion of the solid (the less soluble trans-isomer) will not dissolve. d. Hot Filtration (Critical Step): While maintaining the temperature, quickly filter the hot suspension through a pre-heated Büchner funnel to remove the insoluble trans-isomer. e. Crystallization: Transfer the hot filtrate to a clean flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath (0-5°C) for at least 2 hours to induce crystallization of the cis-isomer. f. Final Product Collection: Collect the resulting needle-like crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry in a vacuum oven at 60°C to a constant weight.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Compare the experimental melting point with the literature value.
-
¹H NMR Spectroscopy: In D₂O, the spectrum should show characteristic peaks for the cis-isomer.
-
¹³C NMR Spectroscopy: Confirm the number of unique carbon environments.
-
FTIR Spectroscopy: Identify characteristic N-H and C-H stretching frequencies.
-
Purity (HPLC): Purity can be assessed using a suitable HPLC method if required.
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Hydroxylamine Hydrochloride: Toxic and an irritant. Avoid inhalation of dust and contact with skin.
-
1,4-Cyclohexanedione: Skin and eye irritant.
-
Rhodium on Alumina (Rh/Al₂O₃): Can be pyrophoric. Handle as a wet paste and never allow it to dry in the air.[5] Ensure all catalyst residues are fully quenched with water after use.
-
Hydrogen Gas: Extremely flammable. The hydrogenation step must be performed in a dedicated high-pressure reactor behind a safety shield. Ensure the area is free of ignition sources.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns.[8] Handle with extreme care and add slowly to the reaction mixture in an ice bath to control the exothermic reaction.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Mechanistic Visualization
The diagram below outlines the conceptual reduction of a dioxime to a diamine on a heterogeneous catalyst surface.
Caption: Conceptual diagram of dioxime reduction on a heterogeneous catalyst surface.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
cis-Cyclohexane-1,4-diamine dihydrochloride as a ligand in coordination chemistry
An In-Depth Guide to cis-Cyclohexane-1,4-diamine dihydrochloride as a Ligand in Coordination Chemistry
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in coordination chemistry. It provides foundational knowledge, detailed experimental protocols, and expert insights into the synthesis and characterization of its metal complexes, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Stereochemistry in Ligand Design
Cyclohexane-1,4-diamine is a versatile aliphatic diamine ligand that exists as two distinct stereoisomers: cis and trans.[1][2] While both are valuable, their differing spatial arrangements of the two amino groups lead to profoundly different coordination behaviors and resulting complex geometries. The trans isomer typically acts as a bridging ligand, linking two metal centers, which is highly applicable in the formation of coordination polymers and metal-organic frameworks.[1]
This guide focuses specifically on the cis-isomer . In this configuration, both amino groups are on the same face of the cyclohexane ring, making it an excellent chelating ligand . Chelation, the formation of a ring structure between a ligand and a central metal ion, significantly enhances the thermodynamic stability of the resulting complex—an observation known as the chelate effect. The dihydrochloride salt form (cis-C₆H₁₄N₂·2HCl) is the common commercial source, offering improved stability and solubility in polar solvents for ease of handling.[3]
The unique conformational constraints of the cis-1,4-diamine ligand have enabled the synthesis of novel metal complexes with applications ranging from materials science to pharmaceuticals, most notably in the development of a new class of platinum-based antitumor agents.[4][5]
Ligand Profile and Coordination Fundamentals
Before its use in synthesis, it is crucial to understand the properties of the ligand itself. The dihydrochloride form means the nitrogen lone pairs are protonated; deprotonation with a base is a mandatory first step to render the amine groups nucleophilic and capable of coordination.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 187.11 g/mol [3] |
| CAS Number | 2121-79-1[6][7] |
| Appearance | White to off-white crystalline solid |
| Key Structural Feature | Amine groups are in a 1,4-cis configuration on a cyclohexane ring |
The Coordination Process: A Mechanistic Overview
The coordination of cis-cyclohexane-1,4-diamine to a metal center is a classic example of a Lewis acid-base interaction. The metal ion acts as a Lewis acid (electron pair acceptor), while the deprotonated diamine acts as a bidentate Lewis base (two-electron pair donor).[8] The process is outlined below.
Caption: General workflow for metal complex synthesis.
Causality: The addition of a base is critical to remove the protons from the ammonium groups, exposing the nitrogen lone pairs. Without this step, the ligand is electrostatically repelled from the cationic metal center and is incapable of acting as a nucleophile. The cis configuration pre-organizes the donor atoms for chelation, which is entropically favorable and results in highly stable complexes.
Experimental Protocols: From General Synthesis to a Specific Application
The following protocols are designed to be self-validating, with integrated characterization steps to confirm the identity and purity of the synthesized materials.
Protocol 1: General Synthesis of a d⁸ Square-Planar Metal Complex
This protocol provides a foundational, representative method for synthesizing a metal complex with cis-cyclohexane-1,4-diamine. It is based on established procedures for similar diamine ligands.[9][10]
Objective: To synthesize a generic [M(cis-1,4-dach)Cl₂] complex (where M = Pt(II) or Pd(II)).
Materials:
-
This compound (1.0 mmol)
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄) (1.0 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol)
-
Deionized water (25 mL)
-
Methanol (10 mL)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
Step-by-Step Methodology:
-
Ligand Preparation: In a 50 mL round-bottom flask, dissolve 187 mg (1.0 mmol) of this compound in 15 mL of deionized water. Stir until fully dissolved.
-
Deprotonation (Activation): To the stirred ligand solution, add 168 mg (2.0 mmol) of sodium bicarbonate in small portions. Effervescence (CO₂ release) will occur. Stir for 20 minutes at room temperature to ensure complete deprotonation of the diamine.
-
Expert Insight: Using a weak base like NaHCO₃ is often preferred to avoid overly harsh conditions that could promote side reactions. A 2:1 molar ratio of base to the dihydrochloride salt is essential.
-
-
Metal Precursor Solution: In a separate beaker, dissolve 415 mg (1.0 mmol) of K₂PtCl₄ in 10 mL of deionized water. The solution will be a deep red color.
-
Complexation: Slowly add the K₂PtCl₄ solution dropwise to the stirring, deprotonated ligand solution over 10 minutes. A color change and the formation of a precipitate are typically observed.
-
Reaction Maturation: Stir the reaction mixture at room temperature for 4-6 hours to ensure the reaction goes to completion. For some systems, gentle heating (40-50 °C) can accelerate the reaction, but this must be optimized.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold deionized water (2 x 10 mL) to remove KCl and unreacted starting materials, followed by a final wash with methanol (10 mL) to aid in drying.
-
Drying: Dry the product in a vacuum oven at 60 °C for 12 hours. Record the final mass and calculate the yield.
Self-Validating Characterization:
-
FT-IR Spectroscopy: Compare the spectrum of the product to the starting ligand. The coordination of nitrogen to the metal center will cause a characteristic shift in the N-H stretching and bending frequencies.
-
¹H and ¹³C NMR Spectroscopy: If the complex is soluble in a suitable deuterated solvent (e.g., DMSO-d₆), NMR can confirm the presence of the cyclohexane backbone. Coordination often leads to broadening or shifting of the peaks adjacent to the amine groups.
-
Elemental Analysis (C, H, N): The experimentally determined percentages of C, H, and N should match the calculated values for the target complex, confirming its stoichiometry.
Protocol 2: Synthesis of an Antitumor Analog, [Pt(cis-1,4-dach)malonate]
This protocol is adapted from published research that identified a novel class of platinum(II) complexes with potential antitumor activity.[5] This specific example demonstrates how the cis-1,4-dach ligand can be used to create structurally unique therapeutic candidates.
Introduction: Platinum-based drugs like cisplatin are cornerstones of cancer chemotherapy. Research into new diamine ligands aims to overcome issues of drug resistance and reduce side effects. The use of cis-1,4-dach results in a large-ring chelate complex where the ligand is forced into a unique "locked boat" conformation, a feature not seen with other diamine ligands.[5]
Caption: Reaction scheme for the synthesis of the target platinum-malonate complex.
Step-by-Step Methodology:
-
Synthesis of the Diiodo Intermediate: First, synthesize the intermediate [Pt(cis-1,4-dach)I₂] by reacting the in-situ-generated [Pt(cis-1,4-dach)Cl₂] (from Protocol 1) with an excess of potassium iodide (KI) in water. The less soluble diiodo complex will precipitate and can be isolated.
-
Expert Insight: This intermediate is used because the iodide ligands are more labile (easily replaced) than chloride, facilitating the subsequent reaction with the malonate group.
-
-
Complexation with Malonate: Suspend the [Pt(cis-1,4-dach)I₂] intermediate in water. Add a stoichiometric amount of silver malonate (Ag₂C₃H₂O₄).
-
Reaction Conditions: Stir the suspension in the dark (to prevent photoreduction of silver) at room temperature for 24 hours. The driving force for this reaction is the precipitation of insoluble silver iodide (AgI).
-
Isolation: After 24 hours, remove the AgI precipitate by filtration through a fine filter medium (e.g., Celite).
-
Crystallization: The aqueous filtrate contains the desired product, [Pt(cis-1,4-dach)malonate]. The product can be obtained as a solid by slow evaporation of the water or by lyophilization. Single crystals suitable for X-ray diffraction can often be grown by this method.[5]
Data Presentation: Characterization of [Pt(cis-1,4-dach)malonate]
The following data, based on published findings, confirms the structure of the complex.[5]
| Characterization Method | Key Finding |
| ¹⁹⁵Pt NMR | A single resonance confirms the presence of one platinum environment. |
| X-ray Crystallography | Confirms a monomeric, square-planar Pt(II) center. |
| Ligand Conformation | The cis-1,4-dach ligand is observed in a locked boat conformation . |
| Key Bond Angles | N-Pt-N angle is approximately 100°, accommodating the large chelate ring. |
| Key Bond Lengths | Pt-N ≈ 2.02 Å; Pt-O ≈ 2.02 Å. |
Broader Applications in Research and Drug Development
The utility of cis-cyclohexane-1,4-diamine extends beyond platinum complexes.
-
Pharmaceutical Development: It serves as a versatile building block for various pharmaceuticals, where its rigid structure can impart favorable conformational properties to a molecule.[4] It has also been identified as a linker for synthesizing PROTACs (Proteolysis Targeting Chimeras), an emerging modality in drug discovery.[11]
-
Polymer and Materials Science: The diamine is a key monomer in the synthesis of specialized polyamides and polyimides.[2][4] The cis stereochemistry influences the polymer chain's packing and resulting material properties, such as flexibility and thermal stability.[4]
-
Catalysis: While chiral trans-diamines are more established in asymmetric catalysis, complexes derived from cis-1,4-diamine are an underexplored area.[12][13] The unique steric environment created by the ligand could lead to novel catalytic activities and selectivities.
References
- 1. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 2. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]
- 3. 1,4-Cyclohexanediamine dihydrochloride | C6H16Cl2N2 | CID 517711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2121-79-1|this compound|BLD Pharm [bldpharm.com]
- 7. aboundchem.com [aboundchem.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis of steroidal 1,2- and 1,3-diamines as ligands for transition metal ion complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of cis-Cyclohexane-1,4-diamine dihydrochloride in Advanced Metal-Organic Frameworks
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with extensive applications in gas storage, catalysis, and biomedicine, largely due to their tunable porosity and high surface area. The choice of organic linker is paramount in dictating the final architecture and functionality of a MOF. This guide provides an in-depth exploration of cis-cyclohexane-1,4-diamine dihydrochloride as a unique building block in MOF synthesis. Unlike its more rigid aromatic counterparts, this aliphatic diamine introduces conformational flexibility and specific stereochemistry, enabling the construction of novel framework topologies. Furthermore, the dihydrochloride form acts as an in situ acidulant, influencing reaction kinetics and crystallization. We present detailed protocols for the synthesis and characterization of diamine-functionalized MOFs and discuss their potential applications, with a focus on drug delivery systems.[1][2]
Introduction: The Role of Aliphatic Diamines in MOF Design
Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[3] While aromatic carboxylates are the most common linkers, the incorporation of amine-functionalized ligands offers several advantages[4]:
-
Enhanced Functionality: Amine groups can serve as basic sites for CO2 capture, act as catalysts, or provide handles for post-synthetic modification (PSM).[4][5][6]
-
Improved Biocompatibility: Amine functionalization can modulate the surface properties of MOFs, potentially improving their interaction with biological systems.
-
Structural Diversity: Flexible aliphatic linkers like cyclohexane-1,4-diamine can lead to novel and complex framework structures not achievable with rigid linkers.[7]
This compound is a particularly interesting ligand. The cis configuration imposes a specific geometric constraint on the resulting framework. The dihydrochloride salt form is crucial; upon dissolution, it can lower the pH of the synthesis mixture, which is a critical parameter for controlling the crystallization and phase purity of many MOF systems.[8] This avoids the need for external modulators like HCl or HNO3, simplifying the synthetic procedure.
Synthesis of a Diamine-Functionalized MOF: A Step-by-Step Protocol
The following protocol details a typical solvothermal synthesis, a widely used method for producing high-quality MOF crystals.[5][9] This example illustrates the integration of this compound as a "pillar" or "strut" in a mixed-linker MOF system, a common strategy for building robust 3D frameworks.
Causality Behind Experimental Choices
-
Solvent System (DMF/Ethanol/Water): N,N-Dimethylformamide (DMF) is an excellent solvent for most MOF precursors. The addition of ethanol and water can influence the solubility of the reactants and modulate the nucleation and growth of the crystals, ultimately affecting crystal size and quality.
-
Temperature (120 °C): This temperature provides sufficient thermal energy to overcome the activation barrier for MOF formation without causing decomposition of the organic linkers or the solvent.
-
Time (48 hours): An extended reaction time allows for the slow growth of well-defined, highly crystalline product, minimizing the formation of amorphous impurities.
-
Use of Dihydrochloride: As mentioned, this salt form helps control the pH. The gradual release of HCl during the reaction can prevent rapid precipitation and promote the formation of the thermodynamically favored product.
Experimental Workflow Diagram
Detailed Protocol
-
Reagent Preparation: In a 20 mL scintillation vial, combine:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) - 0.5 mmol
-
1,4-Benzenedicarboxylic acid (H₂BDC) - 0.5 mmol
-
This compound - 0.25 mmol
-
-
Dissolution: Add the following solvent mixture:
-
N,N-Dimethylformamide (DMF) - 8 mL
-
Ethanol - 1 mL
-
Deionized Water - 1 mL
-
-
Homogenization: Sonicate the mixture for 15 minutes until all solids are fully dissolved, resulting in a clear, homogeneous solution.
-
Reaction Setup: Transfer the vial into a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
-
Thermal Reaction: Place the autoclave in a preheated isothermal oven at 120 °C for 48 hours.
-
Cooling and Isolation: After 48 hours, remove the autoclave from the oven and allow it to cool slowly to room temperature over several hours. Collect the resulting crystalline product by decanting the mother liquor.
-
Washing: Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials trapped within the pores.
-
Solvent Exchange: To prepare the material for activation, exchange the high-boiling point DMF with a more volatile solvent. Immerse the crystals in chloroform or acetone (3 x 10 mL) for 24 hours.
-
Activation: Activate the MOF to evacuate the pores of solvent molecules. This is a critical step to achieve high surface area.[10] A preferred method is supercritical CO₂ drying.[9][10] Alternatively, gentle heating (~100-150 °C) under high vacuum for 12-24 hours can be used, though this risks framework collapse for more delicate structures.
Essential Characterization: Validating the Framework
Each synthesis must be followed by rigorous characterization to confirm the product's identity, purity, and properties. This is the self-validating core of the protocol.
| Technique | Purpose | Expected Outcome / Interpretation |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline phase and purity of the bulk material.[11] | The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction (if available) or be consistent with a single, pure crystalline phase. The absence of peaks from starting materials confirms purity. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature required for solvent removal.[11] | The TGA curve will show an initial weight loss corresponding to guest/solvent molecules, followed by a plateau indicating the stable, empty framework. A final, sharp weight loss indicates framework decomposition. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology (shape) and size distribution.[11] | SEM images should show well-defined crystals (e.g., cubic, octahedral) with a uniform size, indicating a successful synthesis. |
| N₂ Sorption Analysis (BET) | To measure the specific surface area and pore volume of the activated MOF. | For a porous material, the analysis should yield a Type I or Type IV isotherm, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated, confirming the material's porosity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the incorporation of the organic linkers. | The spectrum should show characteristic peaks for both the carboxylate linker (asymmetric and symmetric stretches of COO⁻) and the diamine (N-H stretches), confirming the presence of both linkers in the final structure. |
Applications in Drug Delivery
MOFs are exceptional candidates for drug delivery due to their high loading capacity and tunable pore environments.[1][3][12] The incorporation of cis-cyclohexane-1,4-diamine can offer specific advantages in this domain.
-
pH-Responsive Release: The amine groups within the framework are basic. In the acidic microenvironments often found in tumor tissues or within cellular endosomes, these amines can become protonated. This change in charge can trigger the destabilization of the framework or alter host-guest interactions, leading to a targeted release of the drug cargo.[3][13]
-
Enhanced Drug Loading: The amine groups can form hydrogen bonds with drug molecules containing complementary functional groups (e.g., carboxylic acids, hydroxyls), potentially increasing the loading efficiency and providing more controlled release kinetics.[13]
Drug Loading and Release Logic
Conclusion and Future Outlook
This compound is a valuable and underutilized building block for creating functional MOFs. Its inherent stereochemistry and role as an in situ pH modulator provide synthetic advantages that can lead to novel materials. For drug development professionals, the resulting amine-functionalized frameworks offer promising platforms for creating sophisticated, stimuli-responsive delivery systems. Future research should focus on exploring a wider range of metal nodes and co-linkers in combination with this diamine to unlock new structures with tailored properties for targeted therapeutic applications.
References
- 1. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [drpress.org]
- 3. The impact of MOFs in pH-dependent drug delivery systems: progress in the last decade - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of functionalized metal-organic frameworks. | Semantic Scholar [semanticscholar.org]
- 11. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging cis-1,4-Diaminocyclohexane in Advanced Polymer Synthesis
Introduction: The Strategic Advantage of the cis-Isomer
In the vast landscape of polymer chemistry, the selection of monomers is a critical determinant of the final material's properties. 1,4-Diaminocyclohexane (DACH) is a versatile diamine monomer available as two primary stereoisomers: cis and trans. While the linear and rigid nature of the trans-isomer is often exploited to create highly crystalline, thermally stable polymers, the unique kinked conformation of cis-1,4-diaminocyclohexane offers a distinct set of advantages. This non-linear structure disrupts polymer chain packing, leading to materials with lower crystallinity, enhanced solubility in common organic solvents, and increased flexibility.[1] These characteristics make it a valuable building block for a range of specialized applications, from advanced coatings and adhesives to functional biomaterials in drug development.[1][2]
This guide provides an in-depth exploration of polymerization reactions involving cis-1,4-diaminocyclohexane, with a focus on the synthesis of polyamides. We will detail the underlying chemical principles, provide step-by-step laboratory protocols for solution and interfacial polymerization, and outline standard characterization techniques to validate synthesis outcomes.
Section 1: Polyamide Synthesis via Polycondensation
The most common application for cis-1,4-diaminocyclohexane is in the synthesis of polyamides through step-growth polycondensation.[1] This reaction involves the formation of an amide linkage between the amine groups of the DACH monomer and the carboxylic acid (or derivative) groups of a co-monomer. The choice of co-monomer and polymerization method significantly influences the reaction kinetics and final polymer properties.
Reaction Mechanism: Amide Bond Formation
The fundamental reaction involves the nucleophilic attack of the diamine's nitrogen on the electrophilic carbonyl carbon of a dicarboxylic acid derivative, typically a diacid chloride for high reactivity at low temperatures. This process eliminates a small molecule (e.g., HCl) and forms the robust amide bond that constitutes the polymer backbone.
Caption: General reaction scheme for polyamide synthesis.
Protocol 1: Low-Temperature Solution Polycondensation
This method is ideal for achieving high molecular weight polymers with good control over reaction conditions. The use of a highly reactive diacid chloride allows the reaction to proceed at or below room temperature, minimizing side reactions. N-methyl-2-pyrrolidone (NMP) is a common solvent due to its ability to dissolve both the monomers and the resulting polyamide.[3]
Rationale: The low temperature preserves thermally sensitive functional groups and prevents degradation. An acid scavenger (like pyridine or triethylamine) is crucial to neutralize the HCl byproduct, which would otherwise protonate the diamine monomer, rendering it non-nucleophilic and halting the polymerization.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10.0 mmol of cis-1,4-diaminocyclohexane in 50 mL of anhydrous NMP. Add 22.0 mmol of pyridine (acid scavenger).
-
Cooling: Cool the solution to 0°C using an ice bath. Stirring should be maintained to ensure a homogenous temperature.
-
Monomer Addition: Slowly add a solution of 10.0 mmol of terephthaloyl chloride dissolved in 25 mL of anhydrous NMP to the cooled diamine solution dropwise over 30 minutes. The reaction is exothermic, and slow addition is critical to maintain the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-18 hours under a nitrogen atmosphere. A noticeable increase in viscosity indicates polymer formation.
-
Precipitation & Purification: Pour the viscous polymer solution into 500 mL of rapidly stirring methanol. The polyamide will precipitate as a white, fibrous solid.
-
Washing: Collect the polymer by vacuum filtration. Wash the solid extensively with water to remove pyridine hydrochloride and any unreacted monomers, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C to a constant weight.
Protocol 2: Interfacial Polymerization
Interfacial polymerization is a rapid and robust technique where the reaction occurs at the interface between two immiscible liquids.[4] This method is particularly useful for creating thin films or membranes and is famously demonstrated in the "nylon rope trick."
Rationale: The polymerization is confined to the liquid-liquid interface. The diamine, dissolved in an aqueous phase (often with a base to neutralize byproduct acid), reacts with the diacid chloride in an immiscible organic solvent. The polymer forms a thin film at the interface, which acts as a barrier to further reaction, making the process self-limiting and controllable.[4]
Caption: Workflow for interfacial polymerization.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: In a 100 mL beaker, dissolve 5.0 mmol of cis-1,4-diaminocyclohexane and 10.0 mmol of sodium hydroxide (NaOH) in 50 mL of deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve 5.0 mmol of sebacoyl chloride in 50 mL of hexane.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase, minimizing mixing. A thin film of polyamide will form instantly at the interface.
-
Polymer Collection: Using forceps, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous "rope" of polyamide can be drawn out and wound onto a spool or into a separate beaker.
-
Purification: Thoroughly wash the collected polymer with a 50:50 ethanol/water solution, followed by pure water, to remove unreacted monomers, solvent, and salt.
-
Drying: Allow the polymer to air-dry, then complete the drying process in a vacuum oven at 60°C.
Section 2: Polymer Characterization
Validation of a successful polymerization requires comprehensive characterization. The non-linear nature of the cis-DACH monomer typically results in amorphous or semi-crystalline polymers with distinct thermal properties compared to their trans-DACH counterparts.[5]
| Parameter | Technique | Expected Outcome / Rationale |
| Structure Confirmation | FTIR Spectroscopy | Presence of a strong amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹). Disappearance of the acid chloride C=O stretch (~1800 cm⁻¹). |
| Molecular Weight (Mₙ, Mₙ) & Polydispersity (Đ) | Gel Permeation Chromatography (GPC/SEC) | Provides number-average (Mₙ) and weight-average (Mₙ) molecular weights. For successful polymerization, Mₙ should be in the range of 10-30 kDa or higher.[6] Đ is typically ~2 for step-growth polymerization. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (T₉). Polyamides from cis-DACH often exhibit lower T₉ and reduced or absent melting peaks (Tₘ) due to their amorphous nature. T₉ values can range from 180-250°C depending on the co-monomer.[3] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Measures the polymer's decomposition temperature (Tₔ). Polyamides generally show good thermal stability, with 5% weight loss occurring above 400°C in a nitrogen atmosphere.[3] |
Section 3: Applications in Research and Drug Development
The unique properties of polymers derived from cis-1,4-diaminocyclohexane make them suitable for several high-value applications.
-
Drug Delivery: The enhanced solubility and potential for functionalization make these polymers candidates for creating polymer-drug conjugates, nanoparticles, or hydrogels for controlled release applications.[2][7] The biocompatibility of polyamides is a significant advantage in this field.[6]
-
Biomaterials: These polymers can be used as scaffolds in tissue engineering or as biocompatible coatings for medical devices. Their flexibility and durability are key assets.[1][2]
-
Pharmaceutical Intermediates: The cis-1,4-diaminocyclohexane moiety itself is a structural component in certain pharmacologically active molecules, including some anti-cancer agents.[1][8] Understanding its polymerization behavior can inform the development of polymeric pro-drugs or related therapeutic systems.
Conclusion
Cis-1,4-diaminocyclohexane is a powerful monomer for creating polymers with tailored properties of flexibility, solubility, and amorphicity. By disrupting chain packing, it provides a strategic alternative to its trans counterpart, enabling the synthesis of materials well-suited for advanced applications in coatings, biomaterials, and pharmaceutical development. The solution and interfacial polymerization protocols detailed herein offer reliable and reproducible methods for researchers to synthesize and explore these unique materials in a laboratory setting. Proper characterization is essential to confirm the structure and properties, ensuring the development of high-quality, functional polymers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Functional Polymers for Biomedical Apps [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reductive amination methods for cis-1,4-diaminocyclohexane synthesis
An Application Guide for the Synthesis of cis-1,4-Diaminocyclohexane via Reductive Amination
Authored by: A Senior Application Scientist
Abstract
cis-1,4-Diaminocyclohexane (cis-DACH) is a pivotal building block in medicinal chemistry and materials science, valued for its unique C2 symmetry and constrained conformation. Its synthesis, however, presents a significant stereochemical challenge, as it is the thermodynamically less stable isomer compared to its trans counterpart. This document provides an in-depth guide for researchers on the synthesis of cis-DACH, focusing on reductive amination methodologies starting from 1,4-cyclohexanedione. We will explore the mechanistic underpinnings of stereocontrol, present detailed protocols for synthesis, and provide a robust method for the isolation and purification of the target cis isomer from the inevitable isomeric mixture.
Introduction: The Stereochemical Challenge
The 1,4-diaminocyclohexane scaffold exists as two diastereomers: cis and trans. The trans isomer, with both amino groups in equatorial positions, is thermodynamically more stable. Consequently, many synthetic routes, particularly those performed under equilibrium conditions, preferentially yield the trans product. The synthesis of the cis isomer, where one amino group is axial and one is equatorial, requires careful kinetic control or an effective purification strategy.
Reductive amination stands out as a powerful and versatile method for forming C-N bonds.[1] This one-pot reaction, which combines a carbonyl compound, an amine source, and a reducing agent, offers a direct route from 1,4-cyclohexanedione to 1,4-diaminocyclohexane.[2] The key to success lies in understanding and manipulating the stereochemistry of the hydride reduction step.
Mechanistic Insight: The Path to Stereoselectivity
The reductive amination of 1,4-cyclohexanedione with an ammonia source proceeds through the formation of intermediate iminium ions, which are then reduced by a hydride agent. The stereochemical outcome of the reaction is determined during the hydride attack on the C=N double bond of these intermediates.
Caption: General workflow for the synthesis of 1,4-diaminocyclohexane.
The stereochemistry is decided at steps 2 and 4. The hydride can attack the planar iminium intermediate from two faces:
-
Axial Attack: The hydride adds from the axial direction, leading to an equatorial amino group.
-
Equatorial Attack: The hydride adds from the equatorial direction, resulting in an axial amino group.
For a substituted cyclohexane, equatorial attack is generally sterically hindered, favoring axial attack to yield the equatorial product (which leads to the trans isomer). However, the presence of bulky reducing agents or specific solvent effects can alter this preference. Achieving the cis product requires conditions that favor at least one equatorial attack on an iminium intermediate. Given the complexity, most chemical methods produce a mixture of both isomers. Therefore, a reliable purification method is paramount.
Synthetic Protocols for 1,4-Diaminocyclohexane
The following protocols describe common reductive amination methods. It is critical to note that these methods will produce a mixture of cis and trans isomers. The subsequent section details the purification procedure to isolate the desired cis product.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
STAB is a mild and selective reducing agent, ideal for one-pot reductive aminations because it is less likely to reduce the starting ketone.[3]
Materials:
-
1,4-Cyclohexanedione (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (5.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq)
-
1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1,4-cyclohexanedione (1.0 eq) and ammonium acetate (5.0 eq).
-
Add anhydrous DCE to form a suspension (approx. 0.2 M concentration with respect to the dione).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Slowly add sodium triacetoxyborohydride (3.0 eq) portion-wise over 20 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine (saturated NaCl), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil/solid is a mixture of cis and trans isomers and should be carried forward to the purification step.
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a classic method that can sometimes offer different stereoselectivity compared to chemical hydrides.
Materials:
-
1,4-Cyclohexanedione (1.0 eq)
-
Ammonia (7N solution in Methanol)
-
5% Rhodium on Alumina (Rh/Al₂O₃) or Raney Nickel
-
Methanol (MeOH)
Procedure:
-
In a high-pressure hydrogenation vessel (Parr apparatus), charge 1,4-cyclohexanedione (1.0 eq) and the catalyst (5-10 mol% loading).
-
Add the 7N solution of ammonia in methanol.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 bar.
-
Heat the reaction to 80-120 °C and stir vigorously for 12-24 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product mixture.
Protocol 3: The Leuckart-Wallach Reaction
This classical reaction uses ammonium formate as both the nitrogen source and the reducing agent, but requires high temperatures.[4][5]
Materials:
-
1,4-Cyclohexanedione (1.0 eq)
-
Ammonium Formate (HCOONH₄) (excess, ~10 eq)
Procedure:
-
Combine 1,4-cyclohexanedione and ammonium formate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 160-180 °C. The mixture will become a melt.
-
Maintain this temperature for 6-12 hours. The reaction typically generates water and carbon dioxide.
-
Cool the reaction mixture to room temperature. The intermediate is the diformyl-diamine.
-
Add 6M hydrochloric acid (HCl) and heat to reflux for 8-12 hours to hydrolyze the formyl groups.
-
Cool the solution and basify to pH >12 with 10M sodium hydroxide (NaOH), ensuring the flask is cooled in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the crude isomer mixture.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Expected Stereoselectivity |
| STAB Reductive Amination | 1,4-Cyclohexanedione, NH₄OAc, NaBH(OAc)₃, DCE | Room Temperature | Mild conditions, high functional group tolerance, one-pot procedure. | Stoichiometric borohydride reagent, chlorinated solvent. | Mixture of cis and trans isomers. |
| Catalytic Hydrogenation | 1,4-Cyclohexanedione, NH₃/MeOH, H₂, Rh/Al₂O₃ | 80-120 °C, 50-100 bar H₂ | Atom economical, no stoichiometric waste from reductant. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. | Mixture of cis and trans isomers, ratio can vary with catalyst and conditions.[6] |
| Leuckart-Wallach | 1,4-Cyclohexanedione, HCOONH₄ | 160-180 °C, then acid hydrolysis | Inexpensive reagents, simple setup. | Harsh conditions (high temp), often lower yields, two-step (hydrolysis required).[7] | Mixture of cis and trans isomers. |
Mandatory Purification Protocol: Isolation of cis-1,4-Diaminocyclohexane
Since all common reductive amination methods yield a mixture of isomers, a robust purification strategy is essential. This protocol exploits the differential solubility of the dihydrochloride salts of the cis and trans isomers in methanol, where the trans salt is significantly less soluble.[8]
Caption: Workflow for the separation of cis/trans-DACH isomers.
Procedure:
-
Take the crude 1,4-diaminocyclohexane isomer mixture obtained from any of the previous synthetic protocols and dissolve it in methanol (approx. 5-10 mL per gram of crude material).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas through the stirred solution. Alternatively, add concentrated aqueous HCl dropwise. The formation of the dihydrochloride salts is exothermic. Continue addition until the solution is acidic (test with pH paper).
-
A white precipitate of trans-1,4-diaminocyclohexane dihydrochloride will form. Stir the slurry in the ice bath for 1-2 hours to maximize precipitation.
-
Filter the mixture to remove the solid trans isomer salt. Wash the solid with a small amount of cold methanol.
-
The filtrate contains the more soluble cis-1,4-diaminocyclohexane dihydrochloride.
-
To isolate the free base, transfer the filtrate to a round-bottom flask and cool it in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) with vigorous stirring until the pH is strongly basic (pH > 12).
-
The free diamine will separate. Extract the mixture multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield the cis-1,4-diaminocyclohexane, which should be of significantly higher purity.
-
Purity and isomer ratio can be confirmed by GC-MS or NMR analysis.
Conclusion
The synthesis of cis-1,4-diaminocyclohexane is a challenging yet achievable goal for the synthetic chemist. While a direct, highly stereoselective reductive amination remains elusive, a pragmatic two-stage approach is highly effective. By employing a standard reductive amination protocol to generate an isomeric mixture, followed by a robust and efficient fractional crystallization of the dihydrochloride salts, researchers can reliably obtain the desired cis isomer in high purity. This guide provides the foundational understanding and practical protocols necessary to successfully navigate this synthetic challenge.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 6. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Application Notes and Protocols for Protecting Group Strategies of cis-1,4-Diaminocyclohexane
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the strategic use of protecting groups on cis-1,4-diaminocyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern selective monoprotection. We will delve into the critical role of stereochemistry and conformational dynamics of the cyclohexane ring in achieving high selectivity. Detailed protocols for the introduction and removal of common amine protecting groups—Boc, Cbz, and Fmoc—are provided, alongside a discussion of orthogonal strategies for the synthesis of complex, differentially functionalized molecules.
Introduction: The Synthetic Value of a Constrained Scaffold
cis-1,4-Diaminocyclohexane is a valuable building block in medicinal chemistry and materials science. Its rigid cyclic structure provides a conformationally constrained scaffold that is highly sought after for the synthesis of targeted therapeutics, including PROTACs and novel platinum-based antitumor agents.[1][2][3] The cis stereoisomer, with both amine groups on the same face of the ring, offers a unique spatial arrangement for molecular recognition and binding.
However, the presence of two nucleophilic amino groups of identical reactivity presents a significant synthetic challenge. To selectively functionalize one amine while leaving the other free for subsequent reactions, a robust protecting group strategy is essential. Uncontrolled reactions typically lead to a statistical mixture of mono- and di-substituted products, complicating purification and reducing overall yield. This guide provides the strategic framework and practical protocols to achieve selective and high-yielding monoprotection of this versatile diamine.
The Chemical Rationale: Stereochemistry and Reactivity
The key to selectively protecting one of the two equivalent amino groups in cis-1,4-diaminocyclohexane lies in understanding its conformational dynamics.[4] The cyclohexane ring is not planar and exists predominantly in a rapidly interconverting equilibrium of two chair conformations.[5]
In the cis-isomer, one amino group must occupy an axial position while the other occupies an equatorial position. Through a "ring-flip," these positions are interchanged.[5][6]
The equatorial position is less sterically hindered than the axial position.[7] The axial amino group experiences 1,3-diaxial interactions with the axial hydrogens on the same face of the ring, making it sterically more crowded.[8] Consequently, an incoming electrophilic protecting group reagent will preferentially react with the more accessible, less hindered equatorial amino group.
While the ring-flip is rapid at room temperature, the reaction with the equatorial amine is kinetically favored. This difference in steric accessibility is the primary principle exploited for selective mono-acylation and mono-carbamoylation.
Core Protecting Group Strategies and Protocols
The most common protecting groups for amines are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[9] They are stable under a wide range of conditions but can be removed selectively.
Mono-Boc Protection Strategy
The Boc group is a workhorse in organic synthesis, stable to bases and nucleophiles but easily removed under acidic conditions.[9] A highly effective method for the selective mono-Boc protection of symmetric diamines involves the in situ generation of one equivalent of HCl to protonate one of the amino groups.[10] The resulting ammonium salt is unreactive towards the Boc-anhydride, leaving the free amine to react selectively.
Protocol 1: One-Pot Selective Mono-Boc Protection [10]
-
Materials:
-
cis-1,4-Diaminocyclohexane
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 4 M)
-
Dichloromethane (DCM)
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve cis-1,4-diaminocyclohexane (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 eq.) dropwise to the stirred solution. The TMSCl reacts with methanol to generate one equivalent of HCl in situ.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes. This ensures the formation of the mono-hydrochloride salt.
-
Add a solution of Boc₂O (1.0 eq.) in methanol to the mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Wash the aqueous mixture with diethyl ether to remove any unreacted Boc₂O and other non-polar impurities.
-
Adjust the pH of the aqueous layer to >12 by adding NaOH solution. This deprotonates the remaining ammonium salt.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected product.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Mono-Cbz Protection Strategy
The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[11] This makes it orthogonal to the Boc group. Selective mono-Cbz protection can be achieved using standard Schotten-Baumann conditions with careful control of stoichiometry.
Protocol 2: Selective Mono-Cbz Protection [11]
-
Materials:
-
cis-1,4-Diaminocyclohexane
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate (EtOAc)
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve cis-1,4-diaminocyclohexane (1.0 eq.) in a 2:1 mixture of THF/water or dioxane/water in a round-bottom flask.
-
Add sodium bicarbonate (2.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 0.95-1.0 eq.) dropwise while stirring vigorously. Using slightly less than one equivalent can help minimize the formation of the di-protected product.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours. Monitor by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the mono-protected product from the di-protected byproduct and unreacted starting material.
-
Mono-Fmoc Protection Strategy
The Fmoc group is stable to acid but is cleaved by mild base, typically piperidine.[12] This makes it orthogonal to both Boc and Cbz groups. Selective protection can be achieved using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide).
Protocol 3: Selective Mono-Fmoc Protection [12][13]
-
Materials:
-
cis-1,4-Diaminocyclohexane
-
Dioxane or Acetonitrile
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Fmoc-OSu
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve cis-1,4-diaminocyclohexane (1.0 eq.) in a mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of Fmoc-OSu (1.0 eq.) in dioxane to the diamine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor by TLC.
-
Once the reaction is complete, acidify the solution with 1 M HCl.
-
Extract the product with ethyl acetate. The desired product may precipitate upon acidification; in this case, it can be collected by filtration, washed with water, and then recrystallized.
-
If extracted, wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography or recrystallization from a suitable solvent like hot ethanol.[13]
-
Orthogonal Strategies and Deprotection
The true power of protecting groups lies in their orthogonal removal, allowing for the sequential functionalization of the diamine.[14] A common strategy involves protecting one amine with Boc and the other with Cbz or Fmoc.
Deprotection Protocols
Protocol 4: Boc Group Removal (Acidolysis) [10]
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt.
Protocol 5: Cbz Group Removal (Hydrogenolysis) [11]
-
Dissolve the Cbz-protected amine in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Protocol 6: Fmoc Group Removal (Base Treatment) [12]
-
Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 30 minutes.
-
Remove the solvent under high vacuum. The crude product can then be purified by extraction or chromatography to remove the dibenzofulvene-piperidine adduct.
Data Summary and Comparison
| Protecting Group | Introduction Reagent | Key Features & Stability | Deprotection Conditions | Orthogonal To |
| Boc (tert-butoxycarbonyl) | Boc₂O | Stable to base, nucleophiles, and hydrogenolysis. | Strong acid (TFA, HCl) | Cbz, Fmoc |
| Cbz (benzyloxycarbonyl) | Cbz-Cl | Stable to acid and base. | Catalytic Hydrogenolysis (H₂/Pd-C) | Boc, Fmoc |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-OSu, Fmoc-Cl | Stable to acid and hydrogenolysis. | Mild base (e.g., 20% Piperidine in DMF) | Boc, Cbz |
Conclusion
The selective monoprotection of cis-1,4-diaminocyclohexane is a critical transformation for its use in advanced chemical synthesis. By understanding the conformational behavior of the cyclohexane ring, researchers can exploit the differential steric accessibility of the axial and equatorial amino groups to achieve high selectivity. The choice of protecting group—Boc, Cbz, or Fmoc—should be guided by the planned synthetic route, considering the orthogonality required for subsequent steps. The protocols provided in this guide offer a reliable foundation for the successful implementation of these strategies, enabling the synthesis of complex and valuable molecules for a wide range of applications.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,4-Diaminocyclohexane | 2615-25-0 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 14. Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Synthesis of cis-1,4-Diaminocyclohexane Derivatives
Abstract
The cis-1,4-diaminocyclohexane (cis-DACH) scaffold is a privileged structural motif in medicinal chemistry, imparting favorable physicochemical properties and providing a rigid framework for the precise spatial orientation of pharmacophoric elements.[1] Traditional multi-step syntheses of cis-DACH derivatives are often resource-intensive and suffer from low overall yields. This application note details a robust and efficient one-pot methodology for the stereoselective synthesis of cis-1,4-diaminocyclohexane derivatives, primarily focusing on a reductive amination strategy starting from 1,4-cyclohexanedione. We provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, key optimization parameters, and troubleshooting guidance. This streamlined approach offers significant advantages in terms of operational simplicity, time efficiency, and cost-effectiveness, making it highly amenable to library synthesis and large-scale production in drug discovery and development settings.
Introduction: The Significance of the cis-1,4-Diaminocyclohexane Scaffold
The 1,4-diaminocyclohexane core is a versatile building block in the synthesis of a wide array of biologically active molecules, including antiviral, antitumor, and anti-inflammatory agents.[2][3] The rigid cyclohexane ring system allows for the presentation of substituents in well-defined spatial arrangements, which is crucial for optimizing interactions with biological targets. The stereochemistry of the diamine substituents, being either cis or trans, profoundly influences the overall molecular shape and subsequent biological activity. The cis-isomer, in particular, can adopt a locked boat conformation when complexed with certain molecules, a feature that has been exploited in the design of novel therapeutics, such as platinum-based anticancer agents.[1][4]
Furthermore, cis-1,4-diaminocyclohexane derivatives are utilized in materials science for the synthesis of polymers like polyamides and polyurethanes, where they contribute to enhanced flexibility and durability.[3] They also serve as key intermediates in the production of corrosion inhibitors and as ligands in asymmetric catalysis.[3] Given its broad utility, the development of efficient and stereoselective synthetic routes to cis-1,4-diaminocyclohexane and its derivatives is of paramount importance.
Mechanistic Rationale for the One-Pot Synthesis
The one-pot synthesis of cis-1,4-diaminocyclohexane derivatives from 1,4-cyclohexanedione is a prime example of a cascade reaction, where multiple transformations occur sequentially in a single reaction vessel without the isolation of intermediates.[5] This strategy leverages the principles of reductive amination.[6]
The reaction proceeds through the following key steps:
-
Initial Imine Formation: The process begins with the reaction of one carbonyl group of 1,4-cyclohexanedione with an amine to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (or enamine) intermediate.[6]
-
First Reduction: A reducing agent present in the reaction mixture selectively reduces the imine to a mono-amino substituted cyclohexanone.
-
Second Imine Formation: The remaining carbonyl group on the mono-amino cyclohexanone then reacts with another equivalent of the amine to form a second imine intermediate.
-
Second Reduction and Stereoselectivity: The final reduction of the second imine yields the desired 1,4-diaminocyclohexane derivative. The stereochemical outcome (cis vs. trans) is heavily influenced by the choice of reducing agent, catalyst, and reaction conditions.[1] The formation of the cis isomer is often favored under conditions that allow for thermodynamic control or through specific catalyst-substrate interactions.
For the synthesis of the parent cis-1,4-diaminocyclohexane, ammonia can be used as the amine source. For derivatization, a primary or secondary amine can be employed.
Visualizing the One-Pot Synthesis Workflow
The following diagram illustrates the sequential steps involved in the one-pot synthesis of a cis-1,4-diaminocyclohexane derivative from 1,4-cyclohexanedione.
Caption: One-pot synthesis of cis-1,4-diaminocyclohexane derivatives.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of N,N'-disubstituted cis-1,4-diaminocyclohexane derivatives. For the synthesis of the parent cis-1,4-diaminocyclohexane, ammonia in a suitable solvent would be used in place of the primary amine.
Materials:
-
1,4-Cyclohexanedione[7]
-
Primary amine (2.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer and/or GC-MS for product characterization and purity assessment
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,4-cyclohexanedione (1.0 equivalent) and the chosen solvent (DCE or THF, approximately 0.1 M concentration relative to the dione).
-
Addition of Amine: Add the primary amine (2.2 equivalents) to the solution at room temperature.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise over 15-20 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by crystallization to afford the desired cis-1,4-diaminocyclohexane derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure, purity, and stereochemistry.
Process Optimization and Troubleshooting
The yield and stereoselectivity of the one-pot synthesis can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.
| Parameter | Variation | Rationale and Expected Outcome |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst (e.g., Ru/Al₂O₃) | NaBH(OAc)₃ is often preferred for its mildness and tolerance of acidic conditions which favor imine formation.[6] Catalytic hydrogenation may offer different stereoselectivity but requires specialized equipment.[8] |
| Solvent | DCE, THF, Methanol, Water | The choice of solvent can affect the solubility of reactants and intermediates, as well as the rate of imine formation and reduction.[8] |
| Temperature | 0 °C to reflux | Lower temperatures for the reduction step can enhance stereoselectivity. Higher temperatures may be needed for less reactive amines or to drive imine formation. |
| Acid Catalyst | Acetic acid, Ti(OiPr)₄ | An acid catalyst is crucial for promoting the dehydration step to form the imine. The choice and amount can influence reaction rates. |
| Amine Stoichiometry | 2.0 to 3.0 equivalents | A slight excess of the amine is typically used to drive the reaction to completion. |
Troubleshooting Common Issues:
-
Low Yield: Incomplete reaction may be due to insufficient reaction time, inactive reagents, or suboptimal temperature. The formation of by-products such as the mono-aminated product or over-reduction products can also lower the yield.
-
Poor Stereoselectivity: The cis/trans ratio can be influenced by all the parameters listed in the table above. Careful optimization of the reducing agent, solvent, and temperature is crucial. For some substrates, a different synthetic strategy may be required to achieve high stereoselectivity.
-
Formation of Side Products: The formation of by-products can be minimized by controlling the reaction temperature and the rate of addition of the reducing agent.
Applications in Drug Discovery and Development
The streamlined synthesis of cis-1,4-diaminocyclohexane derivatives is highly valuable in the pharmaceutical industry.[2][3] This one-pot method facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The rigid cis-DACH scaffold is a key component in various therapeutic agents, including:
-
PROTACs (Proteolysis Targeting Chimeras): The diamine can serve as a linker component in PROTACs, which are emerging as a powerful modality for targeted protein degradation.[9]
-
Anticancer Agents: As mentioned, cis-DACH has been incorporated into platinum-based anticancer drugs to improve their efficacy and overcome resistance.[4]
-
CNS-active Compounds: The scaffold is present in molecules targeting the central nervous system.[10]
Conclusion
The one-pot reductive amination of 1,4-cyclohexanedione provides an efficient, scalable, and cost-effective route to valuable cis-1,4-diaminocyclohexane derivatives. This application note has outlined the mechanistic basis, a detailed experimental protocol, and key considerations for process optimization. By adopting this methodology, researchers and drug development professionals can accelerate the synthesis of novel chemical entities incorporating this important structural motif, thereby facilitating the discovery of new therapeutics and advanced materials.
References
- 1. 1,4-Diaminocyclohexane | 2615-25-0 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of cis-Cyclohexane-1,4-diamine Dihydrochloride
Welcome to the technical support center for the purification of cis-cyclohexane-1,4-diamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the separation of cis- and trans-isomers of cyclohexane-1,4-diamine dihydrochloride.
Introduction: The Challenge of Separating Geometric Isomers
The successful isolation of pure this compound is often complicated by the presence of its trans-isomer. Due to their similar molecular weight and chemical properties, separating these geometric isomers can be a significant challenge. The primary and most effective method for this purification relies on the principle of fractional crystallization, which exploits the differential solubility of the two isomers in specific solvents. This guide will provide a detailed protocol, the scientific rationale behind each step, and comprehensive troubleshooting advice to ensure a successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the separation of cis- and trans-cyclohexane-1,4-diamine dihydrochloride?
A1: The separation is based on the significant difference in solubility between the cis- and trans-isomers of the dihydrochloride salt in certain polar solvents, most notably methanol. The trans-isomer is significantly less soluble in methanol than the cis-isomer.[1] This difference allows for the selective precipitation of the trans-isomer, leaving the desired cis-isomer enriched in the solution.
Q2: Why is it necessary to convert the diamines to their dihydrochloride salts for purification?
A2: Converting the free diamines to their dihydrochloride salts serves two main purposes. Firstly, it often enhances the crystallinity of the compounds, which is crucial for an effective crystallization-based separation. Secondly, the salt formation alters the intermolecular forces and crystal packing, which in turn accentuates the solubility differences between the cis and trans isomers.
Q3: Can other solvents besides methanol be used for this purification?
A3: While methanol is the most commonly cited solvent for the primary separation step (precipitating the trans-isomer), ethanol has also been mentioned in the literature.[1] In some protocols, ethanol is used in a subsequent step to crystallize the cis-isomer from the enriched filtrate. The choice of solvent is critical and should be based on maximizing the solubility difference between the two isomers.
Q4: How can I determine the purity and isomeric ratio of my sample?
A4: The most common analytical techniques to assess the purity and determine the cis/trans isomer ratio are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These methods provide quantitative data on the relative amounts of each isomer present in a sample.
Q5: What is a typical starting ratio of cis- to trans-isomers in commercially available mixtures?
A5: The isomeric ratio in commercial batches of cyclohexane-1,4-diamine can vary. It is essential to determine the initial composition of your starting material using an appropriate analytical method before beginning the purification process.
Experimental Workflow for Purification
The following diagram outlines the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Detailed Experimental Protocol
This protocol is a comprehensive guide for the purification of this compound from a mixture containing the trans-isomer.
Materials:
-
Mixture of cis- and trans-cyclohexane-1,4-diamine
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid (or HCl gas)
-
Anhydrous Diethyl Ether
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Stirring plate and magnetic stir bar
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
pH paper or pH meter
-
Rotary evaporator (optional)
Procedure:
-
Dissolution: In a fume hood, dissolve the mixture of cis- and trans-cyclohexane-1,4-diamine in a minimal amount of anhydrous methanol at room temperature. The exact volume of methanol will depend on the amount of starting material and the isomeric ratio. A good starting point is to use enough solvent to fully dissolve the mixture with gentle warming.
-
Salt Formation and Precipitation of trans-Isomer:
-
Cool the methanolic solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring. Alternatively, and for a more controlled reaction, bubble anhydrous hydrogen chloride gas through the solution. The goal is to protonate the diamines to form their dihydrochloride salts.
-
The less soluble trans-cyclohexane-1,4-diamine dihydrochloride will begin to precipitate out of the solution as a white solid.
-
Continue adding HCl until the solution is acidic (pH 1-2).
-
Allow the suspension to stir in the ice bath for at least one hour to maximize the precipitation of the trans-isomer.
-
-
Isolation of the trans-Isomer:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold anhydrous methanol to remove any entrained mother liquor containing the cis-isomer.
-
The collected solid is the purified trans-cyclohexane-1,4-diamine dihydrochloride.
-
-
Isolation of the cis-Isomer from the Filtrate:
-
The filtrate contains the desired this compound, along with some remaining trans-isomer.
-
Concentrate the filtrate using a rotary evaporator or by gentle heating to reduce the volume of methanol. Be careful not to evaporate to dryness.
-
As the volume is reduced, the cis-isomer will become less soluble and start to crystallize.
-
Cool the concentrated solution in an ice bath to further promote crystallization.
-
If crystallization is slow to initiate, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure cis-isomer.
-
-
Final Purification of the cis-Isomer:
-
Collect the crystallized this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any residual methanol and soluble impurities.
-
Dry the purified crystals under vacuum.
-
-
Purity Assessment:
-
Analyze the purified cis-isomer using GC-MS and/or NMR to confirm its purity and determine the isomeric ratio.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No precipitate forms after adding HCl. | - Insufficient starting material concentration.- Not enough HCl was added.- The initial mixture is highly enriched in the cis-isomer. | - Concentrate the methanolic solution before adding HCl.- Ensure the solution is acidic (pH 1-2).- Confirm the starting isomeric ratio. If predominantly cis, proceed to the cis-isomer isolation steps. |
| The precipitate is oily or sticky. | - The solution is supersaturated.- The cooling rate is too fast.- Impurities are present. | - Gently warm the solution to redissolve the oil, then allow it to cool more slowly.- Add a small amount of additional methanol before cooling.- Consider a pre-purification step if the starting material is highly impure. |
| Low yield of the purified cis-isomer. | - Too much methanol was used in the initial dissolution.- Incomplete precipitation of the cis-isomer from the filtrate.- Loss of product during transfers and filtration. | - Use the minimum amount of methanol necessary for dissolution.- Concentrate the filtrate further to induce more crystallization.- Ensure efficient transfer and washing of the product. |
| The purified cis-isomer is still contaminated with the trans-isomer. | - Incomplete precipitation of the trans-isomer in the first step.- Co-precipitation of the cis-isomer with the trans-isomer. | - Ensure sufficient time and cooling for the trans-isomer precipitation.- Perform a second recrystallization of the cis-isomer from a suitable solvent system (e.g., methanol/ethanol mixture). |
Analytical Methods for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the cis- and trans-isomers. Due to the low volatility of the diamine dihydrochlorides, it is often necessary to analyze the free diamines or their derivatives.
Sample Preparation:
-
Take a small, accurately weighed sample of the purified dihydrochloride salt.
-
Dissolve it in a small amount of water.
-
Basify the solution with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the diamines.
-
Extract the free diamines into an organic solvent such as dichloromethane or diethyl ether.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).
-
The resulting solution can be directly injected into the GC-MS or derivatized for improved chromatography.
Typical GC-MS Parameters:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is a good starting point.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
The cis- and trans-isomers will have different retention times, allowing for their quantification. The mass spectra can be used to confirm the identity of each peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons and carbons.
Sample Preparation:
-
Dissolve a small amount of the purified dihydrochloride salt in a suitable deuterated solvent, such as D₂O or CD₃OD.
Expected Spectral Differences:
-
¹H NMR: The axial and equatorial protons in the cyclohexane ring will have different chemical shifts and coupling constants. In the trans-isomer, the two amino groups are typically in a diequatorial conformation, leading to distinct signals for the axial and equatorial protons. The cis-isomer exists as a mixture of rapidly interconverting chair conformations, which can lead to averaged signals. The chemical shifts of the protons attached to the carbons bearing the amino groups (C1 and C4) are particularly informative.
-
¹³C NMR: The symmetry of the isomers will be reflected in the number of signals in the ¹³C NMR spectrum. The trans-isomer, with its higher symmetry, may show fewer signals than the cis-isomer.
By comparing the obtained spectra with reference spectra or through detailed analysis of the coupling patterns, the isomeric purity can be accurately determined.
References
Technical Support Center: Optimizing the Synthesis of cis-1,4-Diaminocyclohexane
Welcome to the technical support center for the synthesis of cis-1,4-diaminocyclohexane (cis-1,4-DACH). This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of the cis isomer, a critical building block in polymer chemistry and pharmaceutical development.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My cis/trans ratio is significantly lower than expected. What are the most likely causes and how can I fix this?
A1: Achieving high cis selectivity in the catalytic hydrogenation of aromatic precursors like p-phenylenediamine (PPD) is a common challenge.[2] The stereochemical outcome is a delicate balance of several factors. Here are the primary causes and corrective actions:
-
Incorrect Catalyst Choice: The choice of catalyst is the most critical factor for cis selectivity. Ruthenium (Ru) based catalysts are widely recognized for favoring the formation of the cis isomer, whereas Rhodium (Rh) and Platinum (Pt) catalysts often yield higher proportions of the trans product.[3] The mechanism involves the planar adsorption of the aromatic ring onto the catalyst surface, followed by the sequential addition of hydrogen atoms from the same face, leading to the cis product.[4][5]
-
Solution: Ensure you are using a highly dispersed Ruthenium catalyst, such as 5% Ru on a high-surface-area support like activated carbon (Ru/C) or alumina (Ru/Al₂O₃).[6] The support material can also influence selectivity.
-
-
Suboptimal Reaction Conditions (Temperature & Pressure):
-
Temperature: High temperatures (>150°C) can promote isomer equilibration, favoring the thermodynamically more stable trans isomer.[7] The cis isomer is the kinetically favored product under specific conditions.
-
Hydrogen Pressure: While sufficient pressure is needed to drive the reaction, excessively high pressures can sometimes reduce selectivity.
-
Solution: Conduct the hydrogenation at lower to moderate temperatures, typically in the range of 90-130°C.[6] Optimize the hydrogen pressure, starting in the range of 4-8 MPa.[3][6] A systematic Design of Experiments (DoE) approach is recommended to find the optimal balance for your specific setup.
-
-
Solvent and Additive Effects: The solvent system plays a crucial role. Protic solvents like isopropanol or water are commonly used.[6] The presence of basic additives, such as lithium hydroxide (LiOH), can significantly promote cis selectivity with Ru catalysts.[3][8]
-
Solution: If not already in use, switch to isopropanol as the solvent and introduce a promoter like LiOH.[3] The hydroxide ions can modify the catalyst surface and influence the hydrogenation pathway.
-
Q2: I'm observing a rapid decline in catalyst activity or complete deactivation. What's causing this and how can I mitigate it?
A2: Catalyst deactivation is a frequent issue in hydrogenation reactions. The primary culprits are typically catalyst poisoning or mechanical/thermal degradation.
-
Poisoning by Impurities: The starting material (p-phenylenediamine) or solvent may contain impurities that act as catalyst poisons. Sulfur, halides, and strongly coordinating nitrogen compounds are common poisons for noble metal catalysts.
-
Solution: Ensure the purity of your PPD and solvents. Recrystallize the PPD if necessary. Use high-purity, degassed solvents. Pre-treating the catalyst with air or oxygen at elevated temperatures (50-200°C) has been shown to improve reaction rates and reduce by-product formation in some cases.[9]
-
-
By-product Formation: At higher temperatures, side reactions can lead to the formation of oligomeric by-products that adsorb onto the catalyst surface and block active sites.
-
Solution: Operate at the lowest effective temperature to minimize side reactions.[6] Proper agitation is also key to ensure efficient mass transfer and prevent localized overheating on the catalyst surface.
-
-
Catalyst Leaching or Sintering:
-
Leaching: The active metal may leach from the support into the reaction medium, especially under harsh conditions.
-
Sintering: At high temperatures, the fine metal particles on the support can agglomerate into larger crystals, reducing the active surface area.
-
Solution: Avoid excessively high temperatures. Ensure the chosen catalyst support is stable under your reaction conditions. Characterize the used catalyst (e.g., via TEM) to check for changes in particle size.
-
Q3: My final product purity is low even after separation. What are the most effective purification strategies for cis/trans isomer separation?
A3: Separating the cis and trans isomers of 1,4-DACH is challenging due to their similar physical properties. The trans isomer has a higher melting point (68-72°C) compared to the cis isomer, which is a liquid at room temperature.[1][10]
-
Fractional Crystallization of Salts: This is a common and effective industrial method. The isomers are converted into their dihydrochloride salts. The trans-dihydrochloride is significantly less soluble in solvents like methanol or ethanol than the cis-dihydrochloride, allowing for its selective precipitation.[11]
-
Solution: Dissolve the crude isomer mixture in methanol. Bubble dry HCl gas through the solution to form the dihydrochlorides. The trans isomer salt will precipitate and can be removed by filtration. The cis isomer can then be recovered from the filtrate by neutralizing with a base (e.g., NaOH) and extracting the free diamine.[11]
-
-
Derivative Formation: The isomers can be reacted with a reagent to form derivatives with more distinct physical properties, facilitating separation. For example, reaction with formaldehyde and formic acid can yield N,N,N',N'-tetramethyl-1,4-diaminocyclohexane (TMCHD) isomers, which may be easier to separate.[11]
-
Isomerization and Recrystallization: In some processes, a cis-rich mixture can be heated in the presence of a hydrogenation catalyst and hydrogen to equilibrate it towards the more stable trans isomer, which can then be crystallized out.[7] This is more useful for isolating the trans isomer but demonstrates the principle of leveraging their different stabilities.
Section 2: Core Protocols & Methodologies
Protocol 2.1: High-Selectivity Catalytic Hydrogenation of p-Phenylenediamine
This protocol is optimized for achieving a high cis/trans ratio.
Materials:
-
p-Phenylenediamine (PPD), high purity
-
5% Ruthenium on Activated Carbon (Ru/C) or Mesoporous Carbon (Ru/MC)[3]
-
Isopropanol, anhydrous
-
Lithium Hydroxide (LiOH)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the vessel thoroughly with an inert gas (e.g., Nitrogen or Argon).
-
Charging the Reactor: To the autoclave, add p-phenylenediamine (1 part by weight), isopropanol (10 parts by volume), 10% Ru/MC catalyst (0.1 parts by weight), and LiOH (0.02 parts by weight).[3]
-
Purging: Seal the reactor. Pressurize with nitrogen to 2 MPa and vent three times to remove residual air. Then, pressurize with hydrogen to 2 MPa and vent three times.
-
Reaction:
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture under an inert atmosphere to remove the catalyst. The catalyst can often be reused.
-
Remove the isopropanol from the filtrate via rotary evaporation to yield the crude 1,4-DACH isomer mixture.
-
-
Analysis: Analyze the crude product using Gas Chromatography (GC) or ¹H NMR to determine the cis/trans ratio and conversion. A typical result under these conditions is a cis/trans ratio of approximately 65:35 with >90% yield.[3]
Section 3: Frequently Asked Questions (FAQs)
-
What is the fundamental difference between the cis and trans isomers? The terms refer to the stereochemistry of the two amino groups relative to the cyclohexane ring. In the cis isomer, both amino groups are on the same side of the ring's plane. In the trans isomer, they are on opposite sides. This structural difference leads to different physical properties, such as melting points and solubility.[1][10]
-
Why is Ruthenium the preferred catalyst for high cis selectivity? The stereochemical outcome of aromatic hydrogenation is dictated by the interaction between the substrate and the catalyst surface. Ruthenium's electronic properties and crystal lattice structure are thought to favor a flat adsorption of the aromatic ring. This allows for the delivery of hydrogen atoms from the catalyst surface to one face of the ring before the product desorbs, resulting in a syn-addition and the cis isomer.[4][5]
-
Can I isomerize my unwanted trans product back to the cis isomer? Directly converting the more stable trans isomer to the less stable cis isomer is thermodynamically unfavorable and not a practical strategy. The focus should be on optimizing the initial synthesis to maximize the kinetic cis product and then efficiently separating it from the trans byproduct.
Section 4: Visual Diagrams & Data
Table 1: Comparison of Catalytic Systems for PPD Hydrogenation
| Catalyst System | Typical Temperature (°C) | Typical Pressure (MPa) | Predominant Isomer | Reference |
| Ru/C or Ru/Al₂O₃ | 90 - 130 | 4 - 8 | cis | [3][6] |
| Rh/C or Rh/Al₂O₃ | 80 - 120 | 4 - 8 | trans | [12] |
| Ni or Co | 180 | >10 | Mixture, often trans favored | [13] |
Diagram 1: Synthesis Pathway of 1,4-Diaminocyclohexane
Caption: General workflow for the synthesis and purification of cis-1,4-DACH.
Diagram 2: Troubleshooting Low Cis-Selectivity
Caption: A logical workflow for troubleshooting poor cis-selectivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective hydrogenation of annulated arenes: controlled formation of multiple stereocenters in adjacent rings - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07099H [pubs.rsc.org]
- 5. Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]
- 8. US5550294A - Method of increasing hydrogenation rate of aromatic amines - Google Patents [patents.google.com]
- 9. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]
- 10. trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0 [sigmaaldrich.com]
- 11. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: cis-Cyclohexane-1,4-diamine Dihydrochloride Reaction Condition Optimization
Welcome to the technical support center for the synthesis and optimization of cis-cyclohexane-1,4-diamine dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.
The synthesis of the cis isomer of cyclohexane-1,4-diamine and its subsequent conversion to the dihydrochloride salt is a critical step in various synthetic pathways, particularly in the development of pharmaceuticals and advanced materials.[1][2] Achieving high stereoselectivity and yield requires careful control of reaction parameters. This guide offers insights into common challenges and their resolutions.
I. Synthesis Overview & Key Challenges
The primary industrial route to cyclohexane-1,4-diamine is the catalytic hydrogenation of p-phenylenediamine (PPD).[3] This reaction, however, typically yields a mixture of cis and trans isomers, with the trans isomer often being the major product under equilibrium conditions.[4] The separation of these isomers can be challenging, making stereoselective synthesis or efficient separation methods highly desirable.
Common challenges include:
-
Low cis to trans isomer ratio.
-
Difficult separation of cis and trans isomers.
-
Formation of byproducts during hydrogenation.
-
Inefficient conversion to the dihydrochloride salt.
-
Purification of the final product.
The following sections will address these challenges in a question-and-answer format.
II. Troubleshooting Guide & FAQs
Synthesis & Isomer Control
Question 1: My hydrogenation of p-phenylenediamine yields a low ratio of the cis-1,4-diaminocyclohexane isomer. How can I improve the stereoselectivity for the cis product?
Answer: Achieving a high cis to trans ratio is a common hurdle. The stereochemical outcome of the hydrogenation is influenced by several factors:
-
Catalyst Choice: Ruthenium-based catalysts, such as Ru/Al₂O₃, have been shown to be effective for the hydrogenation of p-phenylenediamine.[5] The choice of support and catalyst preparation method can also influence selectivity. Some studies suggest that pre-treating a ruthenium catalyst with air or oxygen can enhance its performance.[6]
-
Solvent System: The polarity and nature of the solvent play a crucial role. While various organic solvents like isopropanol can be used, conducting the reaction in water has also been reported to yield good conversion and selectivity.[5]
-
Reaction Temperature and Pressure: Lower temperatures generally favor the formation of the kinetically controlled product, which can sometimes be the cis isomer. A systematic study of the hydrogenation of 1,4-phenylenediamine showed that reaction temperature is a vital parameter in preventing side product formation.[5] Typical conditions involve temperatures ranging from 90°C to 140°C and hydrogen pressures from 4 MPa up to 800 psig.[5][6]
-
Additives: The presence of additives can influence the stereoselectivity. For instance, in related syntheses, the addition of alkaline earth metal oxides has been used to act as a promoter and remove moisture.[7]
dot
Caption: Key factors influencing the catalytic hydrogenation of p-phenylenediamine.
Question 2: I have a mixture of cis and trans isomers of 1,4-diaminocyclohexane. What is the most effective way to separate them to isolate the cis isomer?
Answer: Separating the cis and trans isomers can be achieved through several methods, with fractional crystallization of their dihydrochloride salts being a common approach. The two isomers exhibit different solubilities in certain solvents when converted to their dihydrochloride salts.
A patented method describes dissolving a cis/trans mixture of 1,4-diaminocyclohexane in methanol and then bubbling hydrogen chloride gas into the solution to form the dihydrochloride salts in situ.[8] The trans-isomer of the dihydrochloride salt is significantly less soluble in methanol than the cis-isomer, causing it to precipitate out, leaving the cis-isomer enriched in the solution.[8] The cis-diamine dihydrochloride can then be recovered by evaporating the solvent and can be further purified by recrystallization from a solvent like 95% ethanol.[8]
Experimental Protocol: Isomer Separation via Dihydrochloride Precipitation
-
Dissolution: Dissolve the mixture of cis- and trans-1,4-diaminocyclohexane in anhydrous methanol.
-
Salt Formation: Bubble dry hydrogen chloride gas through the methanolic solution until the diamines are completely converted to their dihydrochloride salts. This is typically indicated by a change in pH or by monitoring the reaction with a suitable analytical technique.
-
Precipitation: The less soluble trans-1,4-diaminocyclohexane dihydrochloride will precipitate out of the solution.
-
Isolation of trans isomer: Filter the mixture to isolate the solid trans isomer.
-
Recovery of cis isomer: Evaporate the methanol from the filtrate to obtain the crude cis-1,4-diaminocyclohexane dihydrochloride.
-
Purification: Recrystallize the crude cis isomer from a suitable solvent, such as 95% ethanol, to obtain the purified product.[8]
dot
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 4. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]
- 7. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Navigating the Stability of cis-1,4-Diaminocyclohexane in Acidic Environments
Welcome to the technical support center for cis-1,4-diaminocyclohexane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile diamine in their experimental workflows. We understand the unique challenges that can arise when working with this specific isomer, particularly concerning its stability under acidic conditions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Introduction: The Conformational Challenge of cis-1,4-Diaminocyclohexane
The stability of substituted cyclohexanes is fundamentally linked to their conformational isomers. In the case of 1,4-diaminocyclohexane, two geometric isomers exist: cis and trans. The trans isomer is thermodynamically more stable because both amino groups can occupy equatorial positions in the chair conformation, minimizing steric hindrance.[1][2] Conversely, the cis isomer is constrained to a conformation where one amino group is in an axial position and the other is equatorial, leading to inherent steric strain from 1,3-diaxial interactions.[1][3] This inherent instability of the cis isomer is the primary reason for the stability issues encountered, especially under conditions that can facilitate isomerization.
Frequently Asked Questions (FAQs)
Q1: Why is my pure cis-1,4-diaminocyclohexane showing the presence of the trans isomer after storage in an acidic solution?
This is a common observation and is due to the acid-catalyzed isomerization of the less stable cis isomer to the more thermodynamically stable trans isomer. The acidic conditions facilitate an equilibrium between the two isomers, which heavily favors the trans form.
Q2: What is the mechanism behind the acid-catalyzed isomerization?
While specific literature on the detailed mechanism for this exact molecule is sparse, a chemically plausible mechanism can be proposed based on fundamental organic chemistry principles. The process likely involves the following steps:
-
Protonation: The acidic medium protonates one of the amino groups of the cis-1,4-diaminocyclohexane.
-
Conformational Equilibrium (Ring Flipping): The protonated cyclohexane ring undergoes a conformational "ring flip." In this process, the axial and equatorial positions are interchanged. The protonated amino group that was axial becomes equatorial, and the equatorial amino group becomes axial.
-
Deprotonation: The diprotonated intermediate can then be deprotonated.
This equilibrium between the protonated forms of the cis and trans isomers will naturally shift towards the more stable trans configuration.
Q3: Can this isomerization occur without the presence of a strong acid?
While strong acids are effective catalysts, even mildly acidic conditions or the presence of Lewis acids can promote isomerization over time, especially with elevated temperatures. The rate of isomerization will depend on the acid concentration, temperature, and solvent.
Q4: How can I prevent or minimize the isomerization of cis-1,4-diaminocyclohexane?
To maintain the isomeric purity of cis-1,4-diaminocyclohexane, consider the following:
-
Storage Conditions: Store the compound in its free-base form in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature. Avoid acidic storage solutions.
-
Experimental pH: If your experiment allows, maintain a neutral or slightly basic pH.
-
Temperature Control: Perform reactions at the lowest possible temperature to slow down the rate of isomerization.
-
Minimize Reaction Time: Reduce the exposure time of the cis isomer to acidic conditions as much as possible.
Q5: Are there any other degradation pathways I should be aware of under acidic conditions?
Besides isomerization, cyclic amines can undergo other degradation reactions, although protonation of the amino groups can offer some protection against oxidation.[4] However, under harsh acidic conditions and in the presence of other reactive species, degradation can still occur. It's crucial to monitor for the appearance of any unexpected byproducts in your analytical data.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak corresponding to the trans isomer in HPLC or GC-MS analysis. | Acid-catalyzed isomerization. | 1. Confirm the identity of the new peak by comparing its retention time and mass spectrum with a pure standard of trans-1,4-diaminocyclohexane. 2. Review your experimental conditions (pH, temperature, reaction time) and refer to the prevention strategies in Q4 of the FAQ. |
| Inconsistent reaction yields or product profiles. | The formation of the trans isomer may lead to different reaction kinetics or the formation of different diastereomeric products. | 1. Analyze your starting material to ensure its isomeric purity before starting the reaction. 2. Monitor the reaction progress over time, quantifying the ratio of cis to trans isomers. |
| Difficulty in purifying the desired cis-product. | Co-elution of the trans isomer with your product. | 1. Optimize your purification method (e.g., chromatography gradient, column chemistry) to achieve better separation of the isomers. 2. Consider derivatization of the amine to improve separation. |
Experimental Protocols
Protocol 1: Monitoring Isomerization by HPLC
This protocol provides a general method for monitoring the isomerization of cis-1,4-diaminocyclohexane to its trans isomer.
Materials:
-
cis-1,4-diaminocyclohexane sample
-
trans-1,4-diaminocyclohexane standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
HPLC system with a UV or MS detector
-
Reverse-phase HPLC column (e.g., Newcrom R1)[4]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your cis-1,4-diaminocyclohexane sample in a suitable solvent (e.g., water or methanol).
-
Prepare a standard solution of trans-1,4-diaminocyclohexane.
-
Prepare a mixed standard containing both cis and trans isomers to determine their retention times.
-
-
HPLC Conditions (Example): [4]
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 200-210 nm) or Mass Spectrometry.
-
-
Analysis:
-
Inject your sample and the standards onto the HPLC system.
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times.
-
Quantify the area of each peak to determine the relative percentage of each isomer in your sample.
-
Protocol 2: Monitoring Isomerization by GC-MS
Gas chromatography-mass spectrometry is another powerful technique for separating and identifying the isomers.
Materials:
-
cis-1,4-diaminocyclohexane sample
-
trans-1,4-diaminocyclohexane standard
-
Suitable solvent (e.g., methanol, dichloromethane)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of your sample in a volatile solvent.
-
Prepare standards of the individual isomers and a mixture.
-
-
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C).
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) mode.
-
-
Analysis:
-
Inject the samples.
-
Separate the isomers based on their retention times.
-
Confirm the identity of each isomer by its mass spectrum. The mass spectra of the two isomers will be very similar, so identification relies on retention time comparison with standards.[5]
-
Quantify the isomers based on their peak areas.
-
Visualizing the Stability Landscape
Conformational Isomers of 1,4-Diaminocyclohexane
Caption: Conformational equilibrium of cis and trans-1,4-diaminocyclohexane.
Proposed Acid-Catalyzed Isomerization Workflow
Caption: Proposed pathway for acid-catalyzed isomerization.
References
Technical Support Center: Crystallization-Based Separation of Cis/Trans Isomers
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of cis-1,4-Diaminocyclohexane
Welcome to the technical support center for cis-1,4-diaminocyclohexane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their work. Cis-1,4-diaminocyclohexane is a critical component in the synthesis of polymers, serves as a ligand in novel metal-based therapeutics, and is a valuable linker for PROTACs.[1][2][3] However, its aliphatic amine functionalities render it susceptible to atmospheric oxidation, a common point of failure in sensitive synthetic applications.
This document provides in-depth, field-proven answers and protocols to help you identify, prevent, and troubleshoot issues related to its oxidative instability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of cis-1,4-diaminocyclohexane.
Q1: Why is cis-1,4-diaminocyclohexane so sensitive to oxidation?
A: The primary reason lies in the chemistry of its two primary amine (-NH₂) groups. Like many aliphatic amines, cis-1,4-diaminocyclohexane can be oxidized by atmospheric oxygen (O₂). This process is often a radical chain reaction that can be initiated by light, heat, or trace metal impurities. The oxidation can lead to the formation of imines, carbonyl compounds, and eventually, colored polymeric byproducts, compromising the integrity of your sample.[4]
Q2: What are the common visual signs of oxidation?
A: Fresh, high-purity cis-1,4-diaminocyclohexane is a colorless to pale yellow liquid.[2] The most immediate sign of oxidation is a color change, progressing from pale yellow to a more pronounced brown or amber hue. In advanced stages of degradation, you might observe an increase in viscosity or the formation of insoluble particulate matter.
Q3: How can oxidation negatively impact my experiments?
A: The consequences of using oxidized cis-1,4-diaminocyclohexane can be severe, leading to:
-
Reduced Reaction Yields: The effective concentration of the active diamine is lowered, leading to incomplete reactions. This is particularly critical in coordination chemistry, where stoichiometry is key to forming the desired metal complex.[5][6]
-
Formation of Impurities: Oxidative byproducts can react with other reagents, leading to a complex mixture of unintended side products that complicates purification.
-
Inhibition of Catalysis: In applications where the diamine is part of a ligand system, its oxidation can poison the catalyst or prevent the formation of the active catalytic species.
-
Failed Polymerizations: When used as a monomer, oxidized diamine can terminate polymer chains prematurely, resulting in materials that do not meet molecular weight or performance specifications.[2]
Q4: What are the definitive storage conditions for ensuring long-term stability?
A: Prevention is the most effective strategy. Proper storage is non-negotiable for maintaining the purity of cis-1,4-diaminocyclohexane. The ideal conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant. Argon is preferred for highly sensitive systems due to its higher density and lower reactivity compared to nitrogen.[7] |
| Temperature | Refrigerated (0–8 °C) | Slows the rate of any potential degradation pathways.[2] |
| Container | Amber Glass Bottle with Septum Cap | Protects from light, which can initiate oxidation, and allows for easy access with a syringe under an inert atmosphere.[8] |
| Handling | Glovebox or Schlenk Line | All aliquoting and transfers should be performed using air-free techniques to avoid introducing oxygen into the main container.[9][10] |
Q5: Is it advisable to use a chemical antioxidant to protect the diamine?
A: While antioxidants are widely used to stabilize materials like rubbers and plastics, their use with high-purity reagents for pharmaceutical or research applications is generally discouraged.[11][12] Adding an antioxidant, such as a hindered phenol (e.g., BHT) or an aromatic amine, introduces a contaminant that must be removed later, adding a complex purification step.[11][13] The most reliable method for maintaining purity in a research setting is the rigorous exclusion of air through proper inert atmosphere techniques.[7][10]
Section 2: Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving common issues encountered during experimentation.
Problem: My supposedly pure cis-1,4-diaminocyclohexane is brown and my reaction failed.
-
Primary Suspect: Severe oxidative degradation.
-
Causality: The reagent was likely exposed to air over a prolonged period, either through improper storage (e.g., a loose cap) or repeated handling on the open bench.
-
Diagnostic Workflow:
-
Visual Inspection: A dark brown color is a strong indicator of significant oxidation.
-
Analytical Confirmation (Optional but Recommended): Before discarding, a quick ¹H NMR spectrum can confirm the diagnosis. Look for a complex multiplet region and a reduction in the integral of the amine protons relative to the cyclohexane backbone protons. New peaks in the aldehydic or imine region may also be present.
-
-
Solution Path:
-
High-Purity Applications (Drug Development, Catalysis): Discard the reagent. The purification required to remove the complex mixture of byproducts is often more costly and time-consuming than starting with a fresh, pure sample. Attempting to use degraded material will lead to non-reproducible results and failed experiments.
-
Less Sensitive Applications (e.g., some polymer synthesis): Purification via vacuum distillation may be possible, but it is critical to characterize the purified material thoroughly before use.
-
-
Prevention: Strictly adhere to the storage and handling protocols outlined in Section 3. Purchase smaller quantities more frequently to ensure the reagent is always fresh.
Problem: My reaction yield is low and inconsistent, but the diamine appears only slightly yellow.
-
Primary Suspect: Low-level oxidation.
-
Causality: Even minor exposure to air, such as quickly opening the bottle on the bench to draw a sample, can introduce enough oxygen to cause partial degradation. This is often the cause of "unexplained" irreproducibility.
-
Diagnostic Workflow:
-
Solvent Check: Ensure all reaction solvents were properly degassed. Dissolved oxygen in solvents is a common and often overlooked oxidant.[7]
-
Headspace Check: Confirm that the bottle of diamine was properly blanketed with inert gas after its last use.
-
-
Solution Path:
-
Implement Rigorous Air-Free Technique: Do not compromise. Use a glovebox for all transfers or a properly executed Schlenk line syringe transfer.[9][14] Refer to Protocol 2.
-
Degas All Solvents: Before use, degas all solvents via freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.[7]
-
-
Prevention: Treat cis-1,4-diaminocyclohexane with the same care as highly air-sensitive reagents like organolithiums. Assume any exposure to air is detrimental.
Section 3: Standard Operating Protocols
These protocols provide self-validating, step-by-step instructions for the proper handling and use of cis-1,4-diaminocyclohexane.
Protocol 1: Recommended Storage and Aliquoting Procedure
This protocol ensures the integrity of a new bottle of cis-1,4-diaminocyclohexane.
-
Receiving: Upon receipt, inspect the bottle's seal for integrity. Place the bottle in a refrigerator (0–8 °C).
-
First Use Preparation: Move the sealed bottle into an inert atmosphere glovebox.
-
Aliquoting: In the glovebox, open the main bottle and dispense the diamine into smaller, oven-dried vials equipped with PTFE-lined septum caps.
-
Inerting: Before sealing each vial, ensure the headspace is filled with the glovebox's inert atmosphere.
-
Sealing and Storage: Tightly seal the vials and wrap the caps with Parafilm for extra security. Store the main bottle and the smaller aliquots in the refrigerator. Only remove one small aliquot at a time for experiments. This prevents contamination of the main stock.
Protocol 2: Transfer and Use via Schlenk Line
This protocol details the standard method for using the reagent in an air-sensitive reaction.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, syringe, needles) at >120 °C for at least 4 hours and allow to cool in a desiccator.[8]
-
System Assembly: Assemble the reaction flask and connect it to a Schlenk line.
-
Inerting the Flask: Perform at least three "evacuate-refill" cycles on the reaction flask. To do this, evacuate the flask under vacuum for 5 minutes, then backfill with high-purity argon or nitrogen.[7][9] Leave the flask under a positive pressure of inert gas, vented through an oil bubbler.
-
Solvent Degassing: Degas the reaction solvent using one of the following methods:
-
Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, evacuate the headspace, close the flask, and thaw. Repeat three times.[7]
-
Sparging: Bubble a stream of argon or nitrogen through the solvent via a long needle for 30-60 minutes.
-
-
Reagent Transfer: a. Remove your aliquot vial of cis-1,4-diaminocyclohexane from the refrigerator and allow it to warm to room temperature to prevent condensation. b. Using a clean, dry, inert-gas-flushed syringe, pierce the septum of the vial. c. Insert a second needle connected to the inert gas line to create a slight positive pressure. d. Withdraw the required volume of the diamine into the syringe. e. Remove the syringe and immediately insert it through the septum on the reaction flask, injecting the reagent into the reaction.
Section 4: Visual Guides and Workflows
Diagram 1: The Oxidation Cascade
Caption: A simplified pathway showing the progression of diamine oxidation.
Diagram 2: Decision Logic for Handling Sensitive Reagents
Caption: Decision tree for selecting the appropriate handling technique.
Diagram 3: Workflow for Schlenk Line Reaction Setup
Caption: Step-by-step workflow for setting up an air-sensitive reaction.
References
- 1. 1,4-Diaminocyclohexane | 2615-25-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. longchangchemical.com [longchangchemical.com]
- 12. chempoint.com [chempoint.com]
- 13. researchgate.net [researchgate.net]
- 14. fauske.com [fauske.com]
Removal of residual catalyst from cis-Cyclohexane-1,4-diamine dihydrochloride
<Technical Support Center: Catalyst Removal from cis-Cyclohexane-1,4-diamine dihydrochloride
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual hydrogenation catalysts, such as Rhodium (Rh) and Ruthenium (Ru), from this important pharmaceutical intermediate. Adhering to strict limits on elemental impurities is paramount for regulatory compliance and drug safety.[1][2][3] This document provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and a clear decision-making framework to ensure your final product meets the highest purity standards.
Frequently Asked Questions (FAQs)
Q1: Why is my isolated this compound off-color (e.g., gray, black, or pink)?
An off-color appearance is the most common indicator of residual catalyst contamination. Finely divided metal catalysts, particularly those on a carbon support (e.g., Ru/C, Rh/C), can be challenging to filter completely, leading to a gray or black tint. A pink or reddish hue can sometimes indicate the presence of specific oxidized rhodium species. The immediate course of action is to implement a secondary purification step, such as treatment with activated carbon or a specialized metal scavenger.
Q2: I filtered the reaction mixture through celite, but my ICP-MS analysis still shows high ppm levels of Rh/Ru. Why?
While filtration is effective for removing the bulk of a heterogeneous catalyst, a small fraction of the metal can leach from the support and exist as soluble, colloidal, or very fine particulate species in the product solution.[4] These species will pass through standard filtration media. This compound is highly polar and soluble in protic solvents like water or methanol, which can facilitate the stabilization of these charged metal complexes, making simple filtration insufficient.
Q3: What are the main methods for removing residual Rhodium and Ruthenium catalysts?
The two primary, scalable methods are Adsorption on Activated Carbon and the use of Solid-Supported Metal Scavengers .[5][6][7][8]
-
Activated Carbon: A cost-effective and robust method that relies on the high surface area and porous structure of carbon to adsorb the metal species.[9][10][11][12]
-
Metal Scavengers: These are typically silica-based materials functionalized with ligands (e.g., thiols, amines, triazines) that have a very high affinity for platinum-group metals.[13][14][15] They offer high selectivity and efficiency, often capable of reducing metal content to single-digit ppm levels.[16]
Q4: How do I choose between activated carbon and a metal scavenger?
The choice depends on the level of contamination, cost considerations, and process development stage.
| Feature | Activated Carbon | Metal Scavengers |
| Selectivity | Lower; may adsorb some product, reducing yield.[5] | High; ligands are selective for metals, minimizing product loss.[7] |
| Capacity | High; effective for bulk removal. | Lower; best for removing low to moderate levels of contamination. |
| Cost | Generally lower cost per kilogram.[10] | Higher initial cost. |
| Kinetics | Can be slower, sometimes requiring elevated temperatures or longer contact times.[17] | Often faster, with efficient scavenging in as little as 30 minutes.[16] |
| Recommendation | Excellent for initial, bulk removal of high levels of catalyst (>200 ppm). | Ideal for final polishing steps to meet strict regulatory limits (<10 ppm).[16] |
Q5: What are the regulatory limits for residual catalysts like Rhodium and Ruthenium?
Regulatory bodies like the ICH provide guidelines for elemental impurities.[1][2][18] Rhodium and Ruthenium are classified as Class 2B elements.[19] For oral drug products, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the final active pharmaceutical ingredient (API).[5][6]
Troubleshooting Guide
This section addresses specific experimental issues with a structured, problem-solving approach.
Problem 1: Initial ICP-MS Results Exceed 200 ppm of Residual Catalyst
This indicates a significant issue with the primary catalyst filtration or substantial catalyst leaching.
Workflow: Bulk Catalyst Removal
Caption: Workflow for bulk removal of high-level catalyst contamination.
Causality Explanation:
-
Heating (Step 3): Increasing the temperature enhances the adsorption kinetics and can help desorb weakly bound product from the catalyst surface, making the metal more accessible to the activated carbon.
-
Filter Aid (Step 4): A thick pad of a filter aid is crucial to trap the very fine particles of both the original catalyst and the activated carbon. Filtering hot prevents premature crystallization of the product on the filter.
Problem 2: ICP-MS Results are in the 10-100 ppm Range
This level of contamination is common after initial filtration and requires a more targeted "polishing" step to meet regulatory limits.
Workflow: Polishing with Metal Scavengers
Caption: Workflow for final polishing using selective metal scavengers.
Causality Explanation:
-
Scavenger Selection (Step 2): For Rhodium and Ruthenium, scavengers containing thiol or dimercaptotriazine (DMT) functionalities are highly effective due to the strong affinity of sulfur for these soft metals.[8][13]
-
Equivalents (Step 3): Using a molar excess of the scavenger ensures that the equilibrium of the binding reaction is driven towards the scavenger-metal complex, ensuring maximum removal.
Experimental Protocols
Protocol 1: Activated Carbon Treatment
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water or methanol (e.g., 2-4 mL per gram of product).
-
Carbon Addition: To the stirred solution, add 5-10% by weight of a high-purity, decolorizing-grade activated carbon.[20]
-
Adsorption: Heat the slurry to 50-60°C and maintain stirring for 2-4 hours. The contact time is critical for effective adsorption.
-
Filtration: Prepare a filter funnel with a 1-2 cm pad of Celite® over a filter paper. Pre-wet the pad with hot solvent. Filter the hot carbon slurry under vacuum.
-
Washing: Wash the filter cake with a small amount of hot solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure to induce crystallization. Cool, collect the crystals by filtration, and dry under vacuum.
-
Analysis: Submit a sample of the dried product for elemental analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[21][22][23][24]
Protocol 2: Metal Scavenger Treatment
-
Quantify: First, determine the approximate concentration (in ppm or mg/L) of the residual metal in your crude product via ICP-MS. This is crucial for calculating the required amount of scavenger.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., methanol, THF, water) at room temperature.
-
Scavenger Addition: Based on the ICP-MS result, calculate the molar amount of residual metal. Add 3-5 molar equivalents of the selected solid-supported scavenger (e.g., SiliaMetS® DMT).
-
Scavenging: Stir the mixture at room temperature. Reaction times can vary, but 1-3 hours is often sufficient.[16]
-
Filtration: Filter the mixture to remove the solid scavenger. Wash the scavenger with a small amount of fresh solvent.
-
Isolation: Concentrate the combined filtrate under reduced pressure and re-crystallize the purified product.
-
Analysis: Submit a final sample for ICP-MS analysis to confirm the metal content is below the target threshold (e.g., <10 ppm).
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. a3p.org [a3p.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. phosphonics.com [phosphonics.com]
- 8. silicycle.com [silicycle.com]
- 9. platinum group metals adsorp removal Activated Carbon Business Division|Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. The application of activated carbon for the adsorption and elution of platinum group metals from dilute cyanide leach solutions [scielo.org.za]
- 11. saimm.co.za [saimm.co.za]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. silicycle.com [silicycle.com]
- 16. apeiron-synthesis.com [apeiron-synthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. database.ich.org [database.ich.org]
- 19. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 20. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
- 21. Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. aelabgroup.com [aelabgroup.com]
- 23. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 24. agilent.com [agilent.com]
Technical Support Center: Analytical Strategies for cis-1,4-Diaminocyclohexane
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the analysis of cis-1,4-diaminocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and quantification for this critical chemical intermediate. Here, we synthesize established analytical principles with field-proven insights to address common challenges you may encounter during your experiments.
Section 1: Foundational Knowledge & Method Selection
The isomeric purity of 1,4-diaminocyclohexane is a critical quality attribute, as the cis and trans isomers can impart different properties to the final product, be it a polymer or an active pharmaceutical ingredient (API). Impurities can arise from the synthesis process, which often involves the hydrogenation of p-phenylenediamine, or from degradation.[1][2]
Common Impurities to Monitor
-
Geometric Isomer: The most prevalent impurity is typically the trans-1,4-diaminocyclohexane isomer.[1]
-
Synthesis-Related Impurities: Residual starting materials, byproducts from side reactions, and intermediates from incomplete hydrogenation.
-
Degradation Products: Amines are susceptible to oxidation, which can lead to a variety of degradation products over time.
-
Residual Solvents: Solvents used during synthesis or purification steps.[3]
Comparative Analysis of Primary Analytical Methods
Choosing the right analytical technique is the first step toward a robust impurity profiling method. The selection depends on the target impurities, required sensitivity, and available instrumentation.[4][5]
| Method | Principle | Advantages | Disadvantages | Primary Application for 1,4-Diaminocyclohexane |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | Excellent resolution for volatile and semi-volatile compounds; ideal for separating geometric isomers. | Highly polar amines like diaminocyclohexane exhibit poor peak shape and require derivatization for accurate analysis.[6] | Quantification of the trans-isomer, analysis of volatile organic impurities, and residual solvents. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Highly versatile for a broad range of polarities; analysis is performed at or near room temperature, preventing degradation of thermally labile compounds.[5] | Peak tailing is a common issue for basic compounds due to silanol interactions; may offer lower resolution for isomers compared to specialized GC columns.[7][8] | Orthogonal technique to GC; ideal for analyzing non-volatile impurities, polar degradation products, and for use in LC-MS. |
| Mass Spectrometry (MS) | Ionization of compounds followed by separation of ions based on their mass-to-charge ratio. | Provides structural information for definitive identification of unknown impurities; highly sensitive. | Primarily a detection technique used in tandem with a separation method like GC (GC-MS) or HPLC (LC-MS).[4] | Structure elucidation of unknown impurities and confirmation of known impurity identities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural information; can be used for quantitative analysis (qNMR) without the need for impurity-specific reference standards. | Lower sensitivity compared to chromatographic methods; requires relatively pure samples for straightforward analysis. | Structural confirmation of the main component and identification/quantification of major impurities (>0.1%). |
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your analysis in a direct question-and-answer format.
Gas Chromatography (GC) Troubleshooting
Q1: My diaminocyclohexane peaks are tailing severely, making quantification impossible. What is the cause and how do I fix it?
A1: This is the most common challenge when analyzing primary amines by GC. The root cause is the high polarity of the amine functional groups and their basic nature. These groups form strong hydrogen bonds with any active, acidic silanol (-Si-OH) sites on the surfaces of the GC inlet liner and the column itself. This secondary interaction mechanism leads to tailed peaks.
Solutions, in order of preference:
-
Derivatization (Most Effective): The most robust solution is to chemically modify the amine to eliminate the active hydrogens.[9] This reduces polarity, masks the basic site, and improves volatility.[10]
-
Use a Base-Deactivated Column: If derivatization is not feasible, use a capillary column specifically designed for the analysis of basic compounds. These columns have a specially treated surface to minimize silanol interactions.
-
Inlet Maintenance: The inlet is a common source of activity. Always use a base-deactivated inlet liner and change it frequently. Ensure the glass wool (if used) is also deactivated.[12]
Q2: I'm seeing "ghost peaks" in my blank runs after injecting a diaminocyclohexane sample. What's causing this carryover?
A2: Ghost peaks are typically due to analyte carryover from previous injections or system contamination.[13] Diamines, being "sticky" polar molecules, are particularly prone to being adsorbed within the system.
Troubleshooting Steps:
-
Check the Injector: The most likely source is the syringe or the inlet. Clean the syringe thoroughly with a polar solvent. If the problem persists, bake out the injector at a high temperature (while ensuring no column is connected to the detector).
-
Column Contamination: Non-volatile material can build up at the head of the column. Trim the first 10-30 cm of the column from the inlet side.[14]
-
Perform a Condensation Test: To confirm if the contamination is in your gas lines, run a blank analysis immediately after the instrument has been idle at a low temperature for several hours. Then, run a second blank immediately after the first. If the first chromatogram has more contamination peaks than the second, your carrier gas or gas lines are likely contaminated.[12]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: My cis-1,4-diaminocyclohexane peak is tailing on my C18 column. How can I achieve a symmetrical peak?
A1: As with GC, this is due to secondary interactions. In reversed-phase HPLC, basic compounds like diaminocyclohexane can interact with ionized residual silanol groups on the silica surface of the stationary phase, causing tailing.[7][8]
Solutions:
-
Mobile Phase pH Adjustment: The most effective strategy is to control the ionization state of both your analyte and the silanol groups.
-
Low pH: Operate at a pH of 2-3. At this pH, most silanol groups are not ionized, minimizing their ability to interact with the protonated amine. This is the most common approach.
-
High pH: Alternatively, using a high pH (e.g., pH > 8) will deprotonate the amine, making it less likely to interact with the silanols. This requires a pH-stable column (e.g., a hybrid-silica or polymer-based column).
-
-
Use a Modern, High-Purity Column: Use a column with high-purity silica and extensive end-capping. End-capping blocks many of the residual silanol groups.[7] Columns with polar-embedded phases can also provide "shielding" of the silanols, improving peak shape for bases.[15]
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion that mimics tailing. Try reducing the injection volume or sample concentration to rule this out.[16]
Q2: The retention time of my analyte is drifting between injections. What could be the cause?
A2: Retention time instability is often a sign of an unequilibrated system or changing mobile phase conditions.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Columns, especially in methods with ion-pairing or buffers, can require a long time to fully equilibrate. Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.
-
Check Mobile Phase Preparation: Ensure the mobile phase is well-mixed and has been degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Inaccurate mobile phase composition will lead to retention shifts.
-
Control Column Temperature: Use a column oven. Fluctuations in ambient temperature can cause significant shifts in retention time, particularly for polar analytes.
Section 3: Protocols & Workflows
General Workflow for Impurity Identification & Quantification
This diagram outlines a systematic approach to analyzing impurities in a sample of cis-1,4-diaminocyclohexane.
References
- 1. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 2. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 3. jcchems.com [jcchems.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. soeagra.com [soeagra.com]
- 6. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 15. uhplcs.com [uhplcs.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of cis- and trans-Cyclohexane-1,4-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the stereochemical purity of building blocks is paramount. Cyclohexane-1,4-diamine is a foundational structural motif where the cis and trans isomers can impart vastly different properties to the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous stereochemical assignment of these isomers. This guide provides an in-depth comparison of the ¹H NMR spectral characteristics of cis- and trans-cyclohexane-1,4-diamine dihydrochloride, grounded in the principles of conformational analysis.
The Decisive Role of Conformational Isomerism in ¹H NMR Spectra
The key to distinguishing between the cis and trans isomers of cyclohexane-1,4-diamine dihydrochloride via ¹H NMR lies in their differing conformational dynamics in solution. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The orientation of the two ammonium (-NH₃⁺) substituents on this chair framework dictates the magnetic environment of the ring protons, leading to distinct spectral fingerprints.
The Dynamic Nature of cis-Cyclohexane-1,4-diamine Dihydrochloride
The cis isomer exists as a rapid equilibrium between two degenerate chair conformations. In one conformer, one ammonium group is in an axial position and the other is equatorial. Through a ring-flip, these positions are interchanged. At room temperature, this interconversion is so fast on the NMR timescale that the spectrometer observes a time-averaged spectrum. Consequently, the axial and equatorial protons at any given carbon become chemically equivalent, leading to a simplified ¹H NMR spectrum.
The Conformationally Locked trans-Cyclohexane-1,4-diamine Dihydrochloride
In contrast, the trans isomer can exist in two non-degenerate chair conformations: a diequatorial and a diaxial form. The diequatorial conformation is significantly more stable as it avoids the substantial steric strain associated with 1,3-diaxial interactions that would be present in the diaxial form. As a result, the trans isomer is effectively "locked" in the diequatorial conformation. This conformational rigidity renders the axial and equatorial protons on the cyclohexane ring chemically non-equivalent, resulting in a more complex and informative ¹H NMR spectrum.
Comparative ¹H NMR Data: Expected Spectral Features
The following table summarizes the anticipated ¹H NMR spectral data for the cis and trans isomers of cyclohexane-1,4-diamine dihydrochloride in D₂O. These predictions are based on fundamental principles of conformational analysis and typical chemical shift and coupling constant values for cyclohexane derivatives.
| Proton | cis-Isomer (in D₂O) | trans-Isomer (in D₂O) | Key Distinguishing Features |
| Methine Protons (H-1, H-4) | A single, broad multiplet | A single, broad multiplet, potentially showing resolved couplings | The chemical shift is influenced by the electron-withdrawing ammonium group. The multiplicity in the trans isomer may be more complex due to distinct couplings with axial and equatorial neighbors. |
| Methylene Protons (H-2, H-3, H-5, H-6) | A single, broad multiplet | Two distinct sets of multiplets for axial and equatorial protons | This is the most significant point of differentiation. The cis isomer shows a single averaged signal due to rapid ring-flipping. The trans isomer displays separate signals for the four axial and four equatorial protons, often with significant overlap. |
| Ammonium Protons (-NH₃⁺) | Not observed | Not observed | In D₂O, the acidic ammonium protons will rapidly exchange with the deuterium of the solvent, leading to their disappearance from the spectrum. |
Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra
Objective: To acquire high-resolution ¹H NMR spectra of cis- and trans-cyclohexane-1,4-diamine dihydrochloride for stereochemical verification.
Materials:
-
This compound
-
trans-Cyclohexane-1,4-diamine dihydrochloride
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the cyclohexane-1,4-diamine dihydrochloride isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual HDO peak (typically around 4.79 ppm).
-
-
Data Analysis:
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants (where resolvable) to confirm the isomeric identity based on the principles outlined in this guide.
-
Visualization of Conformational Isomers
The following diagrams illustrate the key conformational differences between the cis and trans isomers.
Caption: Rapid ring-flipping in the cis-isomer averages the axial and equatorial environments.
Caption: The trans-isomer is locked in the stable diequatorial conformation.
Conclusion
The ¹H NMR characterization of cis- and trans-cyclohexane-1,4-diamine dihydrochloride offers a textbook example of how conformational dynamics directly influence NMR spectra. The simplified, time-averaged spectrum of the cis isomer is in stark contrast to the more complex, conformationally rigid spectrum of the trans isomer. By understanding these fundamental principles, researchers can confidently and accurately determine the stereochemistry of these and related disubstituted cyclohexane systems, ensuring the integrity and desired properties of their chemical entities.
A Senior Application Scientist's Guide to the GC-MS Analysis of cis/trans-1,4-Diaminocyclohexane Isomers
Introduction: The Analytical Challenge of Geometric Isomers
In pharmaceutical development and materials science, the precise quantification of stereoisomers is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and performance. The compound 1,4-diaminocyclohexane (DACH) is a key building block where the spatial orientation of its two amine groups, either cis or trans, dictates its chemical and physical properties.[1] The trans isomer, for instance, often imparts a rigid, linear structure to polymers, while the cis isomer provides a kinked, more flexible linkage. Consequently, verifying the isomeric ratio in a DACH mixture is a frequent and crucial analytical task.
However, these geometric isomers present a significant analytical challenge. They share the same molecular weight (114.19 g/mol ) and often produce nearly identical mass spectra under electron ionization (EI), making their differentiation by mass spectrometry alone impossible.[1][2] Furthermore, the primary amine groups make the native molecule highly polar and prone to hydrogen bonding. This results in poor chromatographic performance on standard nonpolar gas chromatography (GC) columns, characterized by severe peak tailing and low sensitivity. This guide provides a comprehensive, field-tested GC-MS methodology for the robust separation and quantification of cis/trans-1,4-diaminocyclohexane, comparing it with alternative analytical approaches.
The Core Problem: Why Direct GC-MS Analysis Fails
Attempting to directly inject a solution of 1,4-diaminocyclohexane onto a GC-MS system is an exercise in futility. The high polarity of the amine functional groups leads to strong interactions with any active sites (such as residual silanols) on the GC column and inlet liner. This interaction prevents the molecules from partitioning cleanly into the gas phase, leading to broad, tailing peaks that are impossible to accurately integrate.
Caption: The challenge of analyzing underivatized diamines by GC.
To overcome this, we must chemically modify the analytes to make them "GC-friendly." This process, known as derivatization, is the cornerstone of this analytical method.[3]
The Solution: Acylation Derivatization for Robust GC-MS Analysis
Derivatization transforms the polar, active amine groups into less polar, more volatile functional groups.[3][4] While silylation is a common choice for hydroxyl and carboxyl groups, acylation is exceptionally effective and robust for primary and secondary amines.[5] In this guide, we will utilize Pentafluoropropionic Anhydride (PFPA) as the acylation reagent.
The causality for this choice is threefold:
-
Reaction Efficiency: PFPA reacts rapidly and quantitatively with primary amines at moderate temperatures.
-
Chromatographic Enhancement: The resulting pentafluoropropionyl amide derivatives are significantly less polar and more volatile, leading to sharp, symmetrical Gaussian peaks in the chromatogram.
-
Mass Spectrometric Signature: The fluorine atoms provide a distinct isotopic pattern and lead to characteristic fragmentation, aiding in compound identification.
Experimental Workflow: From Sample to Signal
The entire process is a self-validating system. Successful derivatization is immediately apparent from the resulting chromatogram's quality.
Caption: Step-by-step workflow for PFPA derivatization.
Detailed Experimental Protocol: GC-MS Analysis of DACH Isomers
1. Sample Preparation & Derivatization
-
Objective: To quantitatively convert polar DACH isomers into their nonpolar di-pentafluoropropionyl (di-PFP) derivatives.
-
Protocol:
-
Prepare a stock solution of the cis/trans-DACH mixture at approximately 1 mg/mL in a suitable aprotic solvent like Ethyl Acetate or Toluene.
-
Pipette 100 µL of the sample solution into a 2 mL autosampler vial.
-
Add 100 µL of Pentafluoropropionic Anhydride (PFPA).
-
Add 20 µL of a catalyst, such as Pyridine. The catalyst scavenges the acid byproduct, driving the reaction to completion.
-
Seal the vial tightly and vortex for 10 seconds.
-
Place the vial in a heating block or oven at 70°C for 30 minutes.[6]
-
Allow the vial to cool to room temperature. The sample is now ready for injection. No further workup is typically required.
-
2. GC-MS Instrumentation and Conditions
-
Objective: To achieve baseline chromatographic separation of the derivatized cis and trans isomers for accurate quantification.
-
Instrument Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A mid-polarity column is critical for separating the geometric isomers. A DB-17ms (50% Phenyl-methylpolysiloxane) or a more polar cyanopropyl phase column (e.g., DB-225ms) is recommended. Dimensions: 30 m x 0.25 mm x 0.25 µm.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 550.
-
Expected Results and Data Interpretation
Upon injection, the two derivatized isomers will be separated by the GC column. While their mass spectra will be virtually identical, their different spatial arrangements result in slightly different interactions with the column's stationary phase, causing them to elute at different times.
-
Chromatogram: You should observe two sharp, well-resolved peaks corresponding to the derivatized cis and trans isomers. The area percentage of each peak can be directly correlated to the relative abundance of each isomer in the original mixture.[7]
-
Mass Spectrum: The mass spectrum for both peaks will confirm the identity of the di-PFP-DACH derivative. Look for the molecular ion and characteristic fragment ions.
Comparative Analysis with Alternative Methodologies
While GC-MS with derivatization is a powerful and reliable method, it is essential to understand its position relative to other analytical techniques.[8]
| Technique | Principle of Differentiation | Sample Preparation | Pros | Cons | Primary Use Case |
| GC-MS (with Derivatization) | Chromatographic separation based on volatility and interaction with the stationary phase. | Mandatory: Chemical derivatization to increase volatility. | High resolution and sensitivity; robust and reproducible; definitive identification via MS.[9] | Requires derivatization step, which adds time and potential for error. | Routine quality control, purity assessment, and precise quantification of isomeric ratios. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation based on partitioning between mobile and stationary phases. | Minimal: Dissolution in mobile phase. | No derivatization required; suitable for non-volatile or thermally labile compounds. | May require specialized columns (e.g., chiral or HILIC) for good resolution[10]; can be less sensitive than GC-MS. | Orthogonal verification of isomeric purity; analysis of samples where derivatization is problematic. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differences in the chemical environment of protons and carbons due to spatial orientation.[11] | Dissolution in a deuterated solvent. | Provides definitive structural information about each isomer without separation.[12] | Low sensitivity; not ideal for quantifying low-level impurities; requires higher sample concentration. | Structural confirmation of pure isomer standards; analysis of simple, high-concentration mixtures. |
Decision Logic: Choosing the Right Tool
Caption: Decision tree for selecting an analytical method.
Conclusion and Expert Recommendations
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of cis/trans-1,4-diaminocyclohexane mixtures, GC-MS with acylation derivatization is the recommended method. Its high chromatographic resolving power, sensitivity, and the definitive identification provided by the mass spectrometer make it superior for routine quality control and in-depth mixture characterization. While HPLC and NMR serve as excellent orthogonal techniques for verification and structural elucidation, respectively, the GC-MS protocol detailed herein provides an unparalleled combination of performance, robustness, and reliability for the specific challenge of analyzing these critical geometric isomers.
References
- 1. 1,4-Diaminocyclohexane | 2615-25-0 | Benchchem [benchchem.com]
- 2. trans-1,4-Cyclohexanediamine [webbook.nist.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 8. quora.com [quora.com]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METHODS OF DETERMINATION OF CONFIGURATION OF GEOMETRICAL ISOMERS.pptx [slideshare.net]
- 12. trans-1,4-Diaminocyclohexane(2615-25-0) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Reactivity of cis- and trans-1,4-Diaminocyclohexane
For researchers, medicinal chemists, and materials scientists, the selection of a molecular scaffold is a critical design choice that dictates the ultimate properties and function of a new molecule. Among the most versatile scaffolds, the 1,4-diaminocyclohexane core offers a robust, three-dimensional structure. However, the seemingly subtle difference between its cis and trans stereoisomers leads to profound variations in reactivity, conformational stability, and suitability for specific applications.
This guide provides an in-depth comparison of the reactivity profiles of cis- and trans-1,4-diaminocyclohexane. Moving beyond simple physical properties, we will explore the fundamental conformational differences that govern their chemical behavior, supported by mechanistic insights and practical experimental designs.
Part 1: The Stereochemical Foundation: Conformation Dictates Reactivity
The divergent reactivity of these isomers is not arbitrary; it is a direct consequence of their preferred three-dimensional structures. The cyclohexane ring is not planar, famously adopting a low-energy "chair" conformation to minimize steric and torsional strain. The orientation of the two amino groups on this chair scaffold is the single most important factor determining their accessibility and nucleophilicity.
In trans-1,4-diaminocyclohexane , the thermodynamically most stable conformation places both bulky amino groups in equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. The resulting diequatorial conformer is relatively rigid and energetically favored.[1][2]
Conversely, cis-1,4-diaminocyclohexane cannot avoid having one amino group in an axial position while the other is equatorial. The molecule exists as a rapidly equilibrating mixture of two identical chair conformers.[2] In either conformation, one amino group is sterically accessible (equatorial) while the other is significantly more hindered (axial).
References
A Comparative Guide to the X-ray Crystallographic Analysis of cis-1,4-Diaminocyclohexane Complexes
This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of metal complexes featuring the cis-1,4-diaminocyclohexane (cis-1,4-DACH) ligand. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of these complexes, offering supporting experimental data and protocols to facilitate further research and application.
Introduction: The Unique Coordination Propensity of cis-1,4-Diaminocyclohexane
cis-1,4-Diaminocyclohexane is a saturated diamine ligand that presents a unique stereochemistry, significantly influencing the geometry and stability of its metal complexes. Unlike its trans-isomer, which typically acts as a bridging ligand due to the diequatorial positioning of its amino groups in the stable chair conformation, the cis-isomer, with one axial and one equatorial amino group, is well-suited to act as a chelating ligand.[1] This chelation, however, imposes considerable steric strain, often forcing the cyclohexane ring into higher-energy conformations such as a boat or twist-boat form to accommodate the metal's coordination sphere.[1] This conformational flexibility and the resulting structural constraints are of great interest in coordination chemistry and are particularly relevant in the design of novel therapeutic agents, where the ligand's geometry can profoundly impact the biological activity of the metal complex.
This guide will explore the crystallographically determined structures of cis-1,4-DACH complexes, with a primary focus on platinum(II) complexes, for which a wealth of data is available due to their potential as anticancer agents. A comparative analysis with other transition metal complexes will also be presented to highlight the influence of the metal center on the coordination geometry and the conformation of the cis-1,4-DACH ligand.
Comparative Crystallographic Analysis of cis-1,4-DACH Complexes
The coordination of cis-1,4-DACH to a metal center is a fascinating interplay of electronic and steric factors. The resulting molecular structures, elucidated by single-crystal X-ray diffraction, provide invaluable insights into these interactions.
Platinum(II) Complexes: A Paradigm of Steric Influence
Platinum(II) complexes of cis-1,4-DACH have been extensively studied, primarily driven by the search for new anticancer drugs that can overcome the limitations of cisplatin.[2] X-ray crystallographic analyses of these complexes consistently reveal a square planar geometry around the platinum center, a hallmark of d⁸ metal ions. The defining feature of these structures is the conformation of the chelating cis-1,4-DACH ligand.
A noteworthy example is the structure of [Pt(cis-1,4-dach)malonate] . In this complex, the cis-1,4-diaminocyclohexane ligand is locked in a distinct boat conformation .[3] This is a direct consequence of the chelation to the platinum center, which forces the cyclohexane ring out of its preferred chair conformation. Another well-characterized structure is that of [Pt(cis-1,4-diaminocyclohexane)(1,1-cyclobutanedicarboxylate)] . Here, the DACH moiety adopts a twist-boat conformation , further illustrating the conformational flexibility of the ligand upon coordination. The strain induced by the bidentate coordination of cis-1,4-DACH to platinum is evident in the expanded N-Pt-N and Pt-N-C bond angles.
These "locked" non-chair conformations are of significant interest in medicinal chemistry. The unique three-dimensional shape of these complexes can influence their interaction with biological macromolecules, such as DNA, potentially leading to different pharmacological profiles compared to complexes with more conventional ligands.
Other Transition Metal Complexes: An Area Ripe for Exploration
While the literature is rich with platinum complexes, there is a notable scarcity of detailed crystallographic data for cis-1,4-DACH complexes with other first-row transition metals like copper, nickel, cobalt, and zinc. However, by examining the structures of complexes with other diaminocyclohexane isomers, we can infer potential coordination behaviors.
For instance, studies on cobalt(II) complexes with Schiff base ligands derived from cyclohexane-1,4-diamine have been reported, though the specific isomer is not always detailed.[1] Generally, Co(II) can adopt tetrahedral or octahedral geometries depending on the ligand field. It is plausible that with cis-1,4-DACH, octahedral complexes would be favored, with the DACH ligand occupying two coordination sites and other ligands completing the coordination sphere.
Similarly, the coordination chemistry of copper(II) and zinc(II) with diaminocyclohexane ligands is diverse. Copper(II) complexes often exhibit distorted octahedral or square pyramidal geometries, while zinc(II) typically forms tetrahedral or octahedral complexes. The chelation of cis-1,4-DACH would likely lead to distorted geometries to accommodate the steric strain of the ligand.
The limited data on non-platinum cis-1,4-DACH complexes represents a significant opportunity for further research. A systematic crystallographic investigation of these complexes would provide a more complete understanding of the coordination chemistry of this intriguing ligand and could lead to the discovery of new complexes with interesting magnetic, catalytic, or biological properties.
Data Presentation
The following table summarizes key crystallographic data for representative platinum(II) complexes of cis-1,4-diaminocyclohexane, providing a basis for comparison.
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | DACH Conformation | Reference |
| [Pt(cis-1,4-dach)malonate] | Orthorhombic | Pcmn | 6.239(1) | 9.965(2) | 18.437(4) | 90 | Locked Boat | [3] |
| [Pt(cis-1,4-DACH)(1,1-cyclobutanedicarboxylate)]·1.5H₂O | Monoclinic | P2₁/c | 10.358(5) | 21.887(6) | 13.920(7) | 107.26(3) | Twist-Boat |
Experimental Protocols
The successful crystallographic analysis of cis-1,4-DACH complexes hinges on the ability to grow high-quality single crystals. This section provides detailed methodologies for the synthesis, crystallization, and X-ray data collection of these compounds.
Synthesis of a Representative Platinum(II) Complex: [Pt(cis-1,4-DACH)Cl₂]
This protocol describes a general synthesis for a platinum(II) precursor complex, which can then be used to synthesize a variety of derivatives.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
cis-1,4-Diaminocyclohexane
-
Deionized water
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve K₂[PtCl₄] in a minimal amount of deionized water.
-
In a separate flask, dissolve an equimolar amount of cis-1,4-diaminocyclohexane in deionized water.
-
Slowly add the cis-1,4-DACH solution to the stirring K₂[PtCl₄] solution.
-
A yellow precipitate of [Pt(cis-1,4-DACH)Cl₂] will form immediately.
-
Stir the reaction mixture at room temperature for 24 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration, wash with cold water, then ethanol, and finally diethyl ether.
-
Dry the product under vacuum.
Crystallization Techniques for cis-1,4-DACH Metal Complexes
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following are common techniques that can be employed:
-
Slow Evaporation: Dissolve the complex in a suitable solvent or solvent mixture (e.g., DMF/water, acetone/water) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks. This is a simple but often effective method.[4]
-
Vapor Diffusion: Place a concentrated solution of the complex in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the complex is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystallization.
-
Solvent Layering: Carefully layer a less dense solvent in which the complex is soluble on top of a more dense solvent in which it is insoluble. The complex is dissolved in the top layer, and crystals may form at the interface of the two solvents.
-
Temperature Gradient: Create a temperature gradient across a solution of the complex. The solubility of the complex will be higher in the warmer region and lower in the cooler region, which can induce crystallization in the cooler part of the container.
Causality Behind Experimental Choices: The choice of solvent is critical. For platinum complexes, which are often sparingly soluble in water, polar aprotic solvents like DMF or DMSO are good starting points.[5] The use of solvent mixtures allows for fine-tuning of the solubility to achieve the supersaturation required for crystal growth. Slowing down the crystallization process, whether by slow evaporation, slow diffusion, or a small temperature gradient, is key to obtaining well-ordered, single crystals rather than an amorphous powder.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a series of diffraction images as the crystal is rotated.
-
The collected data are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Conclusion and Future Outlook
The X-ray crystallographic analysis of cis-1,4-diaminocyclohexane complexes, particularly with platinum, has provided significant insights into the conformational intricacies of this unique chelating ligand. The adoption of high-energy boat and twist-boat conformations upon coordination is a recurring theme, with important implications for the application of these complexes in areas such as drug design.
This guide has provided a comparative overview of the available structural data and has outlined robust experimental protocols for the synthesis and crystallographic analysis of these compounds. A significant finding of this review is the relative lack of crystallographic data for cis-1,4-DACH complexes with transition metals other than platinum. This represents a promising avenue for future research. A systematic exploration of the coordination chemistry of cis-1,4-DACH with a wider range of metal ions will undoubtedly uncover new structural motifs and potentially lead to the development of novel functional materials and therapeutic agents.
References
- 1. 1,4-Diaminocyclohexane | 2615-25-0 | Benchchem [benchchem.com]
- 2. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of two platinum(II) complexes containing ethyl eugenoxyacetate and 2-aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physicsforums.com [physicsforums.com]
A Comparative Analysis of the Thermal Stability of cis- and trans-1,4-Diaminocyclohexane Isomers
A Guide for Researchers in Drug Development and Materials Science
Introduction
In the realms of advanced polymer synthesis and the development of novel pharmaceutical scaffolds, the selection of molecular building blocks is of paramount importance. The geometric isomers of 1,4-diaminocyclohexane, cis and trans, present a compelling case study in how stereochemistry fundamentally dictates the macroscopic properties of materials. While chemically identical in terms of their atomic composition, their spatial arrangement leads to significant differences in their physical and chemical behaviors, most notably their thermal stability.
This guide provides an in-depth comparison of the thermal stability of cis- and trans-1,4-diaminocyclohexane. We will delve into the conformational analysis that forms the theoretical basis for their differing stabilities, present supporting experimental data from polymer science, and provide detailed protocols for the analytical techniques used in these evaluations. This information is intended to assist researchers in making informed decisions when selecting the appropriate isomer for applications demanding high thermal resilience.
Core Concepts: The Conformational Advantage of the trans Isomer
The thermodynamic stability of substituted cyclohexanes is primarily governed by the steric interactions of the substituents with the cyclohexane ring in its low-energy chair conformation. Substituents can occupy either an axial or an equatorial position. Generally, equatorial positions are more stable as they minimize steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent experiences repulsion from the two axial hydrogens on the same side of the ring.
-
trans-1,4-Diaminocyclohexane: In its most stable chair conformation, both amino groups can occupy equatorial positions. This diequatorial arrangement minimizes steric interactions, resulting in a thermodynamically favored and more stable state.[1] This linear and stretched configuration is a key factor in its superior thermal properties.[1]
-
cis-1,4-Diaminocyclohexane: In any chair conformation of the cis isomer, one amino group must be in an axial position while the other is equatorial. This axial-equatorial arrangement inevitably introduces 1,3-diaxial interactions, leading to higher steric strain compared to the trans isomer. The molecule is in a constant state of chair-chair interconversion, exchanging the axial and equatorial positions of the amino groups.[1]
This fundamental difference in conformational stability is the primary reason for the anticipated higher thermal stability of the trans isomer. The lower intrinsic energy of the diequatorial conformation of trans-1,4-diaminocyclohexane suggests that more energy is required to initiate its thermal decomposition compared to the higher-energy, sterically strained cis isomer.
Caption: Conformational stability of cis- and trans-1,4-diaminocyclohexane.
Experimental Evidence from Polymer Chemistry
A study on semi-aromatic polyamides synthesized from either cis- or trans-1,4-diaminocyclohexane revealed significant differences in their thermal properties.[2] The polyamides prepared with the trans isomer consistently exhibited higher thermal stability.[2]
| Property | Polyamide from trans-1,4-diaminocyclohexane | Polyamide from cis-1,4-diaminocyclohexane |
| Glass Transition Temperature (Tg) | 265 °C | 224 °C |
| Initial Degradation Temperature (Td) | 450 °C | 445 °C |
Data sourced from a study on semi-aromatic polyamides.[2]
The higher glass transition temperature and initial degradation temperature of the polyamide synthesized with trans-1,4-diaminocyclohexane are indicative of the greater thermal stability imparted by this isomer. The rigid, linear structure of the trans isomer allows for more efficient chain packing and stronger intermolecular forces within the polymer, leading to a material that requires more energy to undergo thermal transitions and decomposition.[1][2] This supports the hypothesis that the trans isomer itself is more thermally stable than the cis isomer.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.
Objective:
To determine and compare the onset of decomposition and the degradation profile of cis- and trans-1,4-diaminocyclohexane.
Apparatus and Materials:
-
Thermogravimetric Analyzer
-
High-purity nitrogen gas
-
Alumina or platinum crucibles
-
Microbalance
-
cis-1,4-diaminocyclohexane sample
-
trans-1,4-diaminocyclohexane sample
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the diamine isomer into a tared TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% weight loss occurs (Td5%).
Caption: Workflow for Thermogravimetric Analysis (TGA).
Conclusion
The selection between cis- and trans-1,4-diaminocyclohexane should be guided by the specific thermal requirements of the intended application. The theoretical principles of conformational analysis strongly suggest that trans-1,4-diaminocyclohexane possesses greater inherent thermal stability due to its ability to adopt a low-energy diequatorial conformation that minimizes steric strain. This theoretical advantage is substantiated by experimental data from polymer science, which demonstrates that the trans isomer imparts superior thermal properties to polyamides.
For applications in high-performance polymers, thermally stable coatings, and pharmaceutical formulations that undergo heat sterilization, trans-1,4-diaminocyclohexane is the recommended isomer. While the cis isomer may be suitable for applications where flexibility is prioritized over thermal resistance, its lower thermal stability should be a key consideration in the design and development process.
References
A Comparative Guide to the Coordination Chemistry of cis- and trans-1,4-Diaminocyclohexane
In the intricate world of coordination chemistry, the spatial arrangement of atoms within a ligand can profoundly dictate the structure, stability, and function of its resulting metal complexes. The stereoisomers of 1,4-diaminocyclohexane (DACH), cis and trans, serve as a classic and compelling case study in this regard. While chemically identical in composition, their conformational differences impose starkly different coordination behaviors. This guide provides an in-depth comparison of these two ligands, supported by structural data and experimental protocols, to aid researchers in ligand selection and complex design.
The Decisive Role of Stereochemistry
The foundational difference between cis- and trans-1,4-DACH lies in the relative orientation of the two amino (-NH₂) functional groups on the cyclohexane ring. This stereochemical distinction is preserved in the ligand's preferred conformations and directly influences its ability to coordinate with a metal center.
-
trans-1,4-DACH : In its most stable chair conformation, the trans isomer places both amino groups in equatorial positions (diequatorial). This arrangement positions the nitrogen lone pairs on opposite faces of the ring, pointing away from each other. An alternative, high-energy diaxial conformation also exists but is significantly less populated.[1]
-
cis-1,4-DACH : The cis isomer exists as an equilibrium of two energetically equivalent chair conformations. In each, one amino group occupies an axial position while the other is equatorial.[1][2] This arrangement brings the amino groups closer together on the same side of the ring compared to the diequatorial trans isomer.
The consequence of these conformational preferences is the primary determinant of their coordination modes. The divergent positioning of the donor nitrogen atoms dictates whether the ligand will form a chelate ring with a single metal or act as a bridge between two.
Diagram 1: Conformational Analysis of 1,4-DACH Isomers
Caption: Conformational isomers of trans- and cis-1,4-DACH.
Contrasting Coordination Modes: Chelation vs. Bridging
The geometric constraints imposed by the cyclohexane backbone lead to two distinct and predictable coordination behaviors.
cis-1,4-DACH: The Chelating Ligand
The axial-equatorial arrangement of the amino groups in the cis isomer allows both nitrogen atoms to bind to the same metal center , forming a stable seven-membered chelate ring. While six-membered rings are often thermodynamically favored, the flexibility of the cyclohexane allows for the formation of these larger rings. This chelating ability is crucial in applications such as platinum-based anticancer agents, where chelation to the metal is a key feature of the drug's mechanism of action.[3][4]
A notable example is the complex [Pt(cis-1,4-DACH)Cl₂]. In some structures, the energetic cost of forming the chelate ring forces the cyclohexane into a higher-energy "locked boat" conformation to achieve a suitable N-Pt-N bond angle.[3]
trans-1,4-DACH: The Bridging Ligand
In its stable diequatorial conformation, the amino groups of trans-1,4-DACH are positioned approximately 180° apart, making chelation to a single metal center sterically impossible. Instead, this isomer excels as a bridging ligand , where each amino group coordinates to a different metal center . This behavior is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). The rigidity and defined length of the trans-DACH ligand allow for the predictable assembly of one-, two-, or three-dimensional networks.[5]
Diagram 2: Coordination Mode Comparison
Caption: Chelation by cis-DACH vs. bridging by trans-DACH.
Experimental Data: A Structural Comparison
X-ray crystallography provides definitive evidence of these differing coordination modes. Below is a summary of representative structural parameters for platinum complexes, which are widely studied for their therapeutic potential.[6][7]
| Parameter | [Pt(cis-1,4-DACH)(malonate)][3] | [Pt(trans-1,4-DACH)Cl₂]n (Polymer) |
| Coordination Mode | Monomeric, Chelating | Polymeric, Bridging |
| Pt-N Bond Length (Å) | 2.021(6) | ~2.05 (Typical) |
| N-Pt-N Bond Angle (°) | 100 | N/A (N atoms on different Pt centers) |
| Ligand Conformation | Locked Boat | Chair (Diequatorial) |
Data for the trans-DACH polymer is generalized, as specific polymeric structures can vary.
The N-Pt-N angle of 100° in the cis complex is a significant deviation from the ideal 90° for a square planar geometry, highlighting the steric strain accommodated by the ligand to form the chelate ring.[3] In contrast, the trans isomer maintains its low-energy chair conformation while linking metal centers.
Experimental Protocols
The synthesis of complexes with these ligands requires distinct strategies reflecting their coordination behavior. The choice of solvent, metal salt, and stoichiometry is critical for isolating the desired product.
Protocol 1: Synthesis of a Chelating Platinum(II) Complex with cis-1,4-DACH
This protocol is adapted from methods used for synthesizing platinum-based antineoplastic agents.[7]
Objective: To synthesize [Pt(cis-1,4-DACH)Cl₂].
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
cis-1,4-Diaminocyclohexane
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
Methodology:
-
Dissolution: Dissolve K₂[PtCl₄] in a minimum amount of deionized water to form a deep red solution.
-
Ligand Addition: In a separate flask, dissolve cis-1,4-diaminocyclohexane (1 molar equivalent) in deionized water.
-
Reaction: Slowly add the ligand solution to the stirring K₂[PtCl₄] solution at room temperature. A yellow precipitate should begin to form immediately.
-
Aging: Stir the reaction mixture for 4-6 hours at room temperature to ensure complete reaction.
-
Isolation: Collect the yellow solid precipitate by vacuum filtration.
-
Washing: Wash the product sequentially with cold water, ethanol, and finally diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the final product under vacuum.
Characterization: The product can be characterized by FT-IR (observing shifts in N-H stretches upon coordination), ¹H NMR, and elemental analysis.
Diagram 3: Workflow for cis-DACH Complex Synthesis
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-1,4-diaminocyclohexane-Pt(II) and -(IV) adducts with DNA bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Distinguishing Cis- and Trans-1,4-Diaminocyclohexane: A Spectroscopic Comparison
In the fields of medicinal chemistry and materials science, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its function, activity, and safety. The 1,4-diaminocyclohexane (DACH) scaffold is a foundational building block, where the spatial orientation of its two amino groups—either cis or trans—gives rise to profoundly different three-dimensional structures and, consequently, distinct chemical properties. This guide provides an in-depth comparison of the spectroscopic signatures of cis- and trans-1,4-diaminocyclohexane, offering researchers the experimental data and theoretical grounding necessary for unambiguous stereochemical assignment. We will move beyond mere data presentation to explore the causal relationships between molecular conformation, symmetry, and the resulting spectra.
The Conformational Landscape: Why Isomers Behave Differently
The spectroscopic differences between the cis and trans isomers of 1,4-diaminocyclohexane are fundamentally rooted in their preferred chair conformations and molecular symmetry.
-
Trans-1,4-diaminocyclohexane: This isomer achieves maximum thermodynamic stability by adopting a chair conformation where both large amino substituents occupy diequatorial (e,e) positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions. The resulting structure possesses a center of inversion and belongs to the C₂ₕ point group , a high-symmetry configuration that has significant consequences for its vibrational spectra.
-
Cis-1,4-diaminocyclohexane: In contrast, the cis isomer is conformationally constrained to an axial-equatorial (a,e) arrangement. This molecule is in a constant state of flux at room temperature, undergoing rapid chair-flipping that interchanges the axial and equatorial positions of the amino groups. This dynamic equilibrium results in an averaged structure with a plane of symmetry, belonging to the Cₛ point group . The presence of an axial substituent introduces steric strain and leads to distinct spectroscopic features.
Caption: Chair conformations of trans- and cis-1,4-diaminocyclohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful and definitive method for differentiating these two isomers. The key lies in analyzing chemical shifts (δ) and spin-spin coupling constants (J), which are exquisitely sensitive to the local electronic environment and dihedral angles of protons.[1]
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are strikingly different. The orientation of the methine protons (H-1 and H-4) relative to the rest of the ring dictates their chemical shift and splitting patterns.
-
Chemical Shift (δ): Protons in an equatorial position are generally deshielded (resonate at a lower field, or higher ppm value) compared to their axial counterparts.[1]
-
Trans Isomer (diequatorial -NH₂): The H-1 and H-4 protons are forced into axial positions. They are shielded and thus appear at a relatively higher field (lower ppm) .
-
Cis Isomer (axial-equatorial -NH₂): Due to rapid chair flipping, the observed spectrum is a time-average of the two conformations. The H-1 and H-4 protons have both axial and equatorial character, leading to chemical shifts that are typically found downfield (higher ppm) compared to the axial protons of the trans isomer.[1]
-
-
Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them (the Karplus relationship). This provides a clear fingerprint for each isomer.
-
Trans Isomer: The axial H-1/H-4 protons have a 180° dihedral angle with adjacent axial protons. This results in a large axial-axial coupling (Jₐₐ) , typically in the range of 10–13 Hz , leading to a wide, well-resolved multiplet.[1]
-
Cis Isomer: In the averaged (a,e) conformation, the couplings are a mix of smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) interactions. These couplings are much smaller, generally in the range of 2–5 Hz , resulting in a broader, less-resolved multiplet.[1]
-
¹³C NMR Spectroscopy
The difference in symmetry also leads to distinct ¹³C NMR spectra.
-
Number of Signals:
-
Trans Isomer (C₂ₕ symmetry): The high symmetry, including a center of inversion, makes pairs of carbons chemically equivalent. This results in a very simple spectrum with only two signals : one for the methine carbons (C-1, C-4) and one for the methylene carbons (C-2, C-3, C-5, C-6).
-
Cis Isomer (Cₛ symmetry): The lower symmetry results in three distinct carbon environments. The spectrum will show three signals : one for the equatorial-substituted carbon (C-1), one for the axial-substituted carbon (C-4), and one for the four equivalent methylene carbons (C-2, C-3, C-5, C-6).
-
-
Chemical Shift (δ): The axial amino group in the cis isomer exerts a shielding (gamma-gauche) effect on the C-3 and C-5 carbons, causing them to resonate at a higher field (lower ppm) compared to the methylene carbons in the trans isomer.
Summary of Comparative NMR Data
| Spectroscopic Feature | Trans-1,4-DACH (e,e) | Cis-1,4-DACH (a,e) | Rationale |
| ¹H: H-1/H-4 Chemical Shift | Lower ppm (e.g., ~2.6 ppm) | Higher ppm (e.g., ~3.2 ppm) | Axial protons are more shielded than time-averaged a/e protons.[1] |
| ¹H: H-1/H-4 Coupling | Large Jₐₐ (~10-13 Hz) | Small Jₐₑ/Jₑₑ (~2-5 Hz) | Coupling constant is dependent on the dihedral angle.[1] |
| ¹³C: Number of Signals | 2 | 3 | Higher C₂ₕ symmetry in the trans isomer reduces unique carbon environments. |
| ¹³C: Methylene Carbons | Single resonance | Shielded resonance (lower ppm) | Gamma-gauche effect from the axial -NH₂ group in the cis isomer. |
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For the DACH isomers, the key differentiator is the "Rule of Mutual Exclusion."[2]
-
Rule of Mutual Exclusion: For molecules that possess a center of inversion (centrosymmetric), such as the trans isomer (C₂ₕ) , vibrational modes are either IR active or Raman active, but not both. In contrast, molecules without a center of inversion, like the cis isomer (Cₛ) , can have vibrations that are simultaneously IR and Raman active.[2]
Infrared (IR) Spectroscopy
-
Trans Isomer: The IR spectrum is expected to be relatively simple due to the high symmetry. Many vibrational modes will be IR-inactive.
-
Cis Isomer: The lower symmetry of the cis isomer means more vibrational modes are IR-active, leading to a richer, more complex spectrum, particularly in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy
Raman spectroscopy is highly complementary to IR.[3]
-
Trans Isomer: This isomer will exhibit strong Raman bands for symmetric vibrations that are forbidden in the IR spectrum. A prominent example is the symmetric "ring breathing" mode, which will be a sharp, intense peak in the Raman spectrum but absent in the IR.
-
Cis Isomer: The Raman spectrum will also be complex, and many of its bands will have corresponding absorptions in the IR spectrum. The cis and trans isomers of disubstituted cyclohexanes can often be distinguished by their characteristic Raman frequencies below 1000 cm⁻¹.[3]
Summary of Vibrational Spectroscopy Data
| Technique | Trans-1,4-DACH (C₂ₕ) | Cis-1,4-DACH (Cₛ) | Rationale |
| IR Spectrum | Fewer, broader bands. | More numerous, sharper bands. | Higher symmetry leads to fewer IR-active modes. |
| Raman Spectrum | Strong, unique bands (e.g., ring breathing). | Complex spectrum, bands may also be IR active. | Rule of Mutual Exclusion.[2] |
| Spectral Overlap | IR and Raman spectra are mutually exclusive. | Many bands appear in both IR and Raman. | Presence (trans) or absence (cis) of a center of inversion. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the DACH isomer and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening (e.g., 0.3 Hz) and carefully integrate all signals.
-
Measure the coupling constants from the multiplets corresponding to the H-1/H-4 protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 100 ppm (adjust as needed).
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Count the number of distinct signals in the aliphatic region.
-
Protocol 2: FT-IR and FT-Raman Acquisition
-
Sample Preparation:
-
FT-IR (ATR): Place a small amount of the solid DACH sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
FT-Raman: Place ~10-20 mg of the solid sample into a glass capillary tube or NMR tube.
-
-
Instrumentation: Use a Fourier-transform spectrometer equipped with both IR (e.g., with a DTGS detector) and Raman (e.g., with a 1064 nm Nd:YAG laser and an InGaAs detector) modules.
-
Data Acquisition:
-
Collect a background spectrum (air for IR, empty tube for Raman) before scanning the sample.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 for IR, 128 for Raman) to achieve a high-quality spectrum.
-
-
Analysis: Compare the resulting IR and Raman spectra for the sample, noting the number of bands and looking for the mutual exclusion principle.
Caption: General workflow for spectroscopic identification of DACH isomers.
Conclusion
While both NMR and vibrational spectroscopy provide valuable information, NMR is the most direct and unambiguous method for distinguishing cis- and trans-1,4-diaminocyclohexane . The combination of starkly different proton coupling constants (J-values) and the number of signals in the ¹³C spectrum provides a definitive structural assignment. Vibrational spectroscopy serves as an excellent confirmatory technique, with the Rule of Mutual Exclusion offering a clear theoretical basis for differentiation based on molecular symmetry. By applying these multi-faceted spectroscopic approaches, researchers can confidently establish the stereochemical integrity of their 1,4-diaminocyclohexane-containing compounds, ensuring the reliability and reproducibility of their scientific endeavors.
References
A Senior Application Scientist's Guide to Validated Analytical Methods for cis-1,4-Diaminocyclohexane Quantification
Introduction: The Analytical Challenge of a Versatile Building Block
Cis-1,4-diaminocyclohexane (cis-1,4-DACH) is a crucial bifunctional building block in medicinal chemistry and polymer science.[1][2] Its cyclohexane core offers conformational rigidity, while the two primary amine groups provide reactive sites for synthesizing a range of molecules, from polyamides to ligands for anti-cancer drugs.[1][2] The precise quantification of cis-1,4-DACH is critical for ensuring reaction stoichiometry, determining purity in final products, and conducting pharmacokinetic studies.
However, the physicochemical properties of cis-1,4-DACH present significant analytical challenges. Its high polarity makes it difficult to retain on traditional reversed-phase chromatography columns, and its lack of a chromophore precludes direct detection by UV-Vis spectrophotometry.[3][4] Furthermore, its low volatility and the presence of active primary amine groups can lead to poor peak shapes and inaccurate quantification in gas chromatography without chemical modification.[5]
This guide provides an in-depth comparison of validated analytical strategies for the robust and reliable quantification of cis-1,4-diaminocyclohexane. We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the optimal approach for their specific needs.
Core Analytical Strategies: A Comparative Overview
Three primary chromatographic strategies have proven effective for the analysis of cis-1,4-DACH and similar aliphatic amines. The choice among them depends on the required sensitivity, sample matrix complexity, and available instrumentation.
-
Gas Chromatography with Derivatization (GC-MS): A classic and powerful approach that chemically modifies the analyte to enhance its volatility and improve chromatographic performance.
-
Reversed-Phase HPLC with Pre-column Derivatization (RP-HPLC-UV/FLD): A widely accessible method that attaches a UV-active or fluorescent tag to the amine groups, enabling sensitive detection.
-
Advanced HPLC Techniques for Polar Analytes: Modern methods like Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography (IPC) that analyze the molecule in its native or near-native state.
Strategy 1: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
Expertise & Experience: Direct GC analysis of cis-1,4-DACH is problematic. The polar amine groups interact strongly with active sites in the GC inlet and on the column surface, leading to significant peak tailing and potential sample loss.[5] Derivatization is essential to mitigate these effects. The goal is to replace the active hydrogens on the amine groups with non-polar, thermally stable moieties.[5][6] This increases analyte volatility and reduces unwanted column interactions, resulting in sharp, symmetrical peaks amenable to accurate integration.[7]
Acylation with reagents like isobutyl chloroformate or silylation with agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are two of the most effective derivatization techniques for primary amines.[3][5] Mass Spectrometry (MS) is the preferred detection method due to its high selectivity and ability to confirm the identity of the derivatized analyte.
Workflow for GC-MS with Acylation Derivatization
References
- 1. 1,4-Diaminocyclohexane | 2615-25-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Safety Operating Guide
A Guide to the Safe Disposal of cis-Cyclohexane-1,4-diamine dihydrochloride
As a Senior Application Scientist, my foremost priority is to ensure that our partners in research and development can conduct their work with the highest standards of safety and scientific integrity. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed protocol for the safe disposal of cis-Cyclohexane-1,4-diamine dihydrochloride, moving beyond mere compliance to foster a deep understanding of the "why" behind each procedural step.
This compound is an irritant to the skin and eyes.[1] While stable under normal conditions, its handling and disposal require careful planning to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Assessment and Immediate Safety Protocols
Before beginning any disposal process, a thorough understanding of the compound's hazards is essential. This initial assessment dictates the necessary safety controls and personal protective equipment (PPE).
1.1. Hazard Identification this compound is classified with the following primary hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation if inhaled as dust.[1]
It is crucial to handle this compound in a manner that prevents the generation and inhalation of dust.[2]
1.2. Required Personal Protective Equipment (PPE) A foundational aspect of laboratory safety is the correct use of PPE. The following table outlines the minimum required PPE when handling this chemical for disposal.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from accidental splashes or contact with airborne dust particles, preventing serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[3] Inspect gloves for integrity before each use. | Provides a barrier to prevent direct skin contact and subsequent irritation. |
| Body Protection | Standard laboratory coat.[4][5] Contaminated clothing should be removed and washed before reuse.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable. | Ensures that airborne particles are not inhaled, preventing potential respiratory tract irritation. Engineering controls are the preferred first line of defense. |
Chemical Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[6]
2.1. Hazardous Waste Classification While this compound is not specifically listed by name on the EPA's P or U lists, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[7] Given its nature as an amine salt, waste containing this compound should be managed as hazardous waste. It is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidance on waste stream classification.
2.2. Incompatible Materials To prevent dangerous chemical reactions, never mix waste containing this compound with the following:
Segregate waste containers to avoid accidental mixing.[8]
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol outlines the procedure for preparing small quantities of this compound waste for collection by a licensed waste disposal company.
3.1. Preparing Solid Waste (Pure Compound, Contaminated PPE)
-
Work Area Preparation : Conduct all waste handling inside a certified chemical fume hood or in a well-ventilated area to minimize dust exposure.[1][2]
-
Container Selection : Choose a wide-mouthed, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be in good condition, free of leaks or defects.[8]
-
Transfer of Waste : Carefully transfer the solid waste into the designated container using a scoop or spatula. Avoid actions that could generate dust, such as dropping the material from a height.[2][9] Place any contaminated items like weighing papers or gloves into the same container.
-
Container Sealing : Securely close the container lid.[8] Do not overfill; leave at least 10% headspace.
-
Labeling : Label the container clearly with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate quantity.[8]
-
Storage : Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials, awaiting pickup by your institution's EHS or a licensed contractor.[5][8]
3.2. Preparing Aqueous Solutions
-
Neutralization (If Permitted) : Consult your institutional EHS for approval before proceeding with any neutralization. For dilute aqueous solutions, careful neutralization may be an option. This should only be performed by trained personnel. Slowly add a dilute acid (like acetic acid) to the stirred, cooled solution to adjust the pH towards neutral. This process is exothermic and requires caution. The final neutralized solution must still be collected as hazardous waste.
-
Containerization : For all aqueous solutions (neutralized or not), transfer the liquid into a sealable, compatible liquid waste container (e.g., HDPE carboy).
-
Labeling and Storage : Label and store the liquid waste container following the same procedures outlined in steps 5 and 6 of the solid waste protocol.
The following diagram illustrates the decision-making process for handling laboratory waste of this compound.
Caption: Decision workflow for laboratory-scale disposal of this compound.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
4.1. Spill Response
-
Small Spill (Solid) :
-
Evacuate non-essential personnel from the immediate area.[3]
-
Wearing appropriate PPE, gently sweep or scoop the material to avoid creating dust.[2][5]
-
Place the spilled material and cleanup supplies into a labeled hazardous waste container.[5]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spill : Evacuate the area and contact your institution's EHS or emergency response team immediately.
4.2. Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[5]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[5] If irritation occurs, seek medical advice.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[5][9] Seek immediate medical attention.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, following established protocols, and preparing for emergencies, researchers can ensure that their work advances science without compromising safety. Always entrust the final disposal to a licensed and approved waste management company, as this is the ultimate requirement of local and national regulations.[4]
References
- 1. aksci.com [aksci.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. nj.gov [nj.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. epa.gov [epa.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
